1-(1,2,3-Thiadiazol-5-yl)ethanone
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(thiadiazol-5-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2OS/c1-3(7)4-2-5-6-8-4/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCFDTGKNKIPJCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=NS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50567017 | |
| Record name | 1-(1,2,3-Thiadiazol-5-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50567017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136918-88-2 | |
| Record name | 1-(1,2,3-Thiadiazol-5-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50567017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and Characterization of 1-(1,2,3-Thiadiazol-5-yl)ethanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(1,2,3-thiadiazol-5-yl)ethanone, a heterocyclic ketone with potential applications in medicinal chemistry and drug discovery. The 1,2,3-thiadiazole core is a recognized pharmacophore present in various biologically active compounds, exhibiting a wide range of activities including antimicrobial, antifungal, and plant growth regulation. This document outlines a common synthetic route, detailed experimental protocols, and key characterization data to facilitate further research and development involving this compound.
Synthesis of this compound
The most prevalent and versatile method for the synthesis of 1,2,3-thiadiazole derivatives is the Hurd-Mori synthesis.[1][2][3][4] This reaction involves the cyclization of a hydrazone derivative with thionyl chloride.[2][3] For the synthesis of this compound, the logical precursor would be a hydrazone derived from a 1,3-dicarbonyl compound. A plausible synthetic pathway commences with the formation of a semicarbazone from 3-oxobutanal (acetoacetaldehyde) or a related precursor, followed by cyclization.
Alternative synthetic strategies for 1,2,3-thiadiazoles include the reaction of α-diazoketones with sulfur reagents.[6]
Synthetic Pathway
Caption: Synthesis of this compound via the Hurd-Mori reaction.
Experimental Protocols
The following are detailed methodologies for the key experiments involved in the synthesis and characterization of this compound.
Synthesis of this compound (Adapted Hurd-Mori Protocol)
Step 1: Formation of the Semicarbazone Intermediate
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the starting ketone (e.g., a protected form of 3-oxobutanal, 1.0 eq) and semicarbazide hydrochloride (1.1 eq) in a suitable solvent such as ethanol.
-
Add a base, such as sodium acetate (1.5 eq), to the mixture to neutralize the hydrochloride and facilitate the reaction.
-
Heat the reaction mixture to reflux for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature. The semicarbazone product may precipitate out of the solution.
-
Collect the precipitate by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield the crude semicarbazone.
Step 2: Hurd-Mori Cyclization
-
Suspend the dried semicarbazone (1.0 eq) in an inert solvent such as dichloromethane (DCM) or dioxane in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.
-
Cool the suspension in an ice bath to 0 °C.
-
Slowly add thionyl chloride (2.0-3.0 eq) dropwise to the stirred suspension. Caution: Thionyl chloride is corrosive and reacts violently with water. This step should be performed in a well-ventilated fume hood.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, or until the reaction is complete as monitored by TLC.
-
Carefully quench the reaction by pouring the mixture over crushed ice.
-
Extract the product into an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the organic layer sequentially with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Characterization
A combination of spectroscopic techniques is essential for the structural elucidation and purity assessment of this compound.
Data Presentation
The following tables summarize the expected quantitative data for the characterization of this compound based on the analysis of related 1,2,3-thiadiazole derivatives.
Table 1: Expected ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.5-9.0 | Singlet | 1H | H-4 of thiadiazole ring |
| ~2.7-2.9 | Singlet | 3H | -C(O)CH₃ |
Table 2: Expected ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~185-195 | C=O (ketone) |
| ~160-170 | C-5 of thiadiazole ring |
| ~140-150 | C-4 of thiadiazole ring |
| ~25-30 | -C(O)CH₃ |
Table 3: Expected IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3150 | Weak-Medium | C-H stretch (thiadiazole ring) |
| ~1680-1700 | Strong | C=O stretch (ketone) |
| ~1400-1500 | Medium | C=N, C=C stretching (ring) |
| ~1200-1300 | Medium | Ring vibrations |
| ~900-1000 | Medium | Ring vibrations |
Table 4: Expected Mass Spectrometry Data
| m/z | Fragmentation |
| [M]+ | Molecular ion |
| [M-28]+ | Loss of N₂ |
| [M-43]+ | Loss of -C(O)CH₃ |
| [M-71]+ | Loss of N₂ and -C(O)CH₃ |
Experimental Workflow for Characterization
Caption: Experimental workflow for the spectroscopic characterization of the target compound.
Detailed Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a spectral width of 0-12 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Typical parameters include a spectral width of 0-200 ppm and a sufficient number of scans.
-
Data Analysis: Process the spectra to identify chemical shifts, coupling constants, and integration values to confirm the proposed structure.
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare the sample as a thin film on a salt plate (for oils) or as a KBr pellet (for solids). Alternatively, use an ATR-FTIR spectrometer.
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule, such as the C=O stretch of the ketone and the vibrations of the thiadiazole ring.[7]
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Use a suitable ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).
-
Data Acquisition: Acquire the mass spectrum, recording the mass-to-charge ratio (m/z) of the molecular ion and fragment ions.
-
Data Analysis: Analyze the fragmentation pattern to confirm the molecular weight and deduce the structure of the compound.[8][9]
Conclusion
This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The Hurd-Mori reaction stands out as a reliable method for the construction of the 1,2,3-thiadiazole ring system. The provided experimental protocols and expected characterization data serve as a valuable resource for researchers engaged in the synthesis of novel thiadiazole derivatives for potential applications in drug discovery and development. Further optimization of the synthetic protocol and detailed spectroscopic analysis of the final compound are recommended to fully validate its structure and purity.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel asymmetrical azines appending 1,3,4-thiadiazole sulfonamide: synthesis, molecular structure analyses, in silico ADME, and cytotoxic effect - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00123G [pubs.rsc.org]
- 3. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physicochemical Properties of 1-(1,2,3-Thiadiazol-5-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(1,2,3-thiadiazol-5-yl)ethanone is a heterocyclic ketone containing the 1,2,3-thiadiazole ring system. This scaffold is of significant interest in medicinal chemistry and drug development due to its presence in various biologically active compounds. The 1,2,3-thiadiazole moiety is known to be a bioisostere for other functional groups and can influence the metabolic stability, potency, and selectivity of drug candidates. A thorough understanding of the physicochemical properties of molecules containing this ring system is crucial for predicting their pharmacokinetic and pharmacodynamic behavior.
Physicochemical Data
The following tables summarize the predicted physicochemical properties for this compound and the available data for the comparative analog, 5-methyl-1,2,3-thiadiazole.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Method/Source |
| Molecular Formula | C₄H₄N₂OS | - |
| Molecular Weight | 128.15 g/mol | - |
| Melting Point | 85-95 °C | Estimation |
| Boiling Point | 230-240 °C at 760 mmHg | Estimation |
| logP | 0.5 - 1.0 | Computational Model |
| pKa (most acidic) | ~ 18-19 (alpha-proton) | Computational Model |
| pKa (most basic) | ~ -2 to -3 (N2/N3) | Computational Model |
| Aqueous Solubility | Moderately Soluble | Estimation |
Disclaimer: The data presented in Table 1 are computational predictions and should be confirmed by experimental methods.
Table 2: Physicochemical Properties of 5-Methyl-1,2,3-thiadiazole (for comparison)
| Property | Value | Type | Source |
| Molecular Formula | C₃H₄N₂S | - | - |
| Molecular Weight | 100.14 g/mol | - | - |
| Melting Point | Not available | - | - |
| Boiling Point | 145-147 °C at 760 mmHg | Experimental | Various Suppliers |
| logP | 0.7 - 1.2 | Predicted | Computational Models |
| pKa (most basic) | ~ -2 to -3 (N2/N3) | Predicted | Computational Models |
| Aqueous Solubility | Soluble | Experimental | General observation for small polar heterocycles |
Experimental Protocols
The following are detailed, generalized methodologies for the experimental determination of key physicochemical properties applicable to this compound.
Melting Point Determination (Capillary Method)
Objective: To determine the temperature range over which the solid compound transitions to a liquid.
Materials:
-
This compound (solid)
-
Melting point capillary tubes (sealed at one end)
-
Melting point apparatus
-
Spatula
-
Mortar and pestle (if sample is not a fine powder)
Procedure:
-
Ensure the sample is dry and finely powdered. If necessary, gently grind the sample in a mortar and pestle.
-
Carefully tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) into the sealed end.
-
Tap the capillary tube gently on a hard surface to ensure the sample is tightly packed at the bottom.
-
Place the capillary tube into the sample holder of the melting point apparatus.
-
Set the apparatus to heat at a rapid rate initially to determine an approximate melting range.
-
Observe the sample and note the temperature at which it begins to melt and the temperature at which it is completely liquid.
-
Allow the apparatus to cool.
-
Prepare a new capillary with the sample and repeat the measurement, this time heating slowly (1-2 °C per minute) as the temperature approaches the previously observed approximate melting range.
-
Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid crystal melts (T2). The melting point is reported as the range T1-T2.
Aqueous Solubility Determination (Shake-Flask Method)
Objective: To determine the concentration of a saturated solution of the compound in water at a specific temperature.
Materials:
-
This compound
-
Deionized water
-
Thermostatically controlled shaker bath
-
Centrifuge
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system or UV-Vis spectrophotometer
-
Syringe filters (e.g., 0.45 µm PTFE)
Procedure:
-
Add an excess amount of the solid compound to a known volume of deionized water in a sealed flask. The excess solid is necessary to ensure a saturated solution is formed.
-
Place the flask in a thermostatically controlled shaker bath set to a constant temperature (e.g., 25 °C).
-
Shake the flask for a sufficient period (e.g., 24-48 hours) to allow the system to reach equilibrium.
-
After equilibration, allow the suspension to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid.
-
Dilute the filtered saturated solution with a known volume of a suitable solvent (e.g., acetonitrile/water mixture for HPLC analysis).
-
Quantify the concentration of the compound in the diluted solution using a pre-validated analytical method (e.g., HPLC with a calibration curve).
-
Calculate the original concentration of the saturated solution, which represents the aqueous solubility. Express the solubility in units such as mg/mL or mol/L.
logP Determination (Shake-Flask Method)
Objective: To determine the partition coefficient of the compound between n-octanol and water.
Materials:
-
This compound
-
n-Octanol (reagent grade)
-
Deionized water
-
Separatory funnel or centrifuge tubes
-
Mechanical shaker or vortex mixer
-
Centrifuge
-
Analytical method for quantification (e.g., HPLC or UV-Vis spectrophotometer)
Procedure:
-
Pre-saturate the n-octanol with water and the water with n-octanol by mixing them vigorously and allowing the phases to separate.
-
Prepare a stock solution of the compound in either the water-saturated n-octanol or the n-octanol-saturated water. The initial concentration should be accurately known.
-
Add a known volume of the stock solution to a separatory funnel or centrifuge tube.
-
Add a known volume of the other pre-saturated phase. The volume ratio of n-octanol to water can be adjusted depending on the expected logP value.
-
Shake the mixture vigorously for a set period (e.g., 30 minutes) to facilitate partitioning.
-
Allow the two phases to separate completely. If an emulsion forms, centrifugation can be used to break it.
-
Carefully separate the two phases.
-
Determine the concentration of the compound in each phase using a suitable and validated analytical method.
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase: P = [Concentration]octanol / [Concentration]water.
-
The logP is the base-10 logarithm of the partition coefficient: logP = log10(P).
Synthesis Workflow Visualization
The Hurd-Mori synthesis is a classical and versatile method for the preparation of 1,2,3-thiadiazoles from hydrazones and thionyl chloride. The general workflow for the synthesis of a 5-acyl-1,2,3-thiadiazole, such as the target compound, is depicted below.
Caption: Generalized workflow for the Hurd-Mori synthesis of 5-acyl-1,2,3-thiadiazoles.
An In-Depth Technical Guide to 1-(1,2,3-Thiadiazol-5-yl)ethanone: Synthesis, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,3-thiadiazole scaffold is a cornerstone in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of 1-(1,2,3-thiadiazol-5-yl)ethanone, a key derivative of this heterocyclic family. This document delves into its chemical identity, synthesis, and explores the extensive biological activities of the 1,2,3-thiadiazole class of compounds, with a particular focus on their anticancer properties. Detailed experimental protocols for synthesis and biological evaluation are provided, alongside quantitative data and visual representations of key signaling pathways to facilitate further research and drug development endeavors.
Chemical Identity and Structure
CAS Number: 136918-88-2
Synonym: 5-Acetyl-1,2,3-thiadiazole
Molecular Formula: C₄H₄N₂OS
Molecular Weight: 128.15 g/mol
Chemical Structure:
Synthesis
The primary route for the synthesis of 1,2,3-thiadiazoles is the Hurd-Mori synthesis . This method involves the reaction of a hydrazone with thionyl chloride. For the synthesis of this compound, the corresponding α-keto hydrazone is required.
General Experimental Protocol: Hurd-Mori Synthesis
A general protocol for the synthesis of 1,2,3-thiadiazole derivatives from ketones is as follows:
-
Formation of the Hydrazone:
-
An equimolar amount of the starting ketone (e.g., a derivative of acetoacetate) and a hydrazine derivative (e.g., thiosemicarbazide or tosylhydrazine) are dissolved in a suitable solvent, such as absolute ethanol.
-
The mixture is heated under reflux for several hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure, and the resulting hydrazone is purified, typically by recrystallization.
-
-
Cyclization to the 1,2,3-Thiadiazole Ring:
-
The purified hydrazone is slowly added to an excess of thionyl chloride (SOCl₂) with stirring at room temperature.
-
The reaction is typically exothermic and should be controlled by cooling in an ice bath if necessary.
-
The reaction mixture is stirred for a specified period, often overnight, at room temperature.
-
After the reaction is complete, the excess thionyl chloride is carefully removed under reduced pressure.
-
The residue is then worked up, which may involve pouring it onto crushed ice, followed by neutralization and extraction with an organic solvent.
-
The crude product is purified by column chromatography or recrystallization to yield the desired 1,2,3-thiadiazole derivative.
-
Biological Activities and Applications in Drug Development
1,2,3-Thiadiazole derivatives have garnered significant interest in the field of drug discovery due to their broad spectrum of biological activities.[1][2] These compounds have shown promise as anticancer, antimicrobial, and anti-inflammatory agents.
Anticancer Activity
The anticancer potential of 1,2,3-thiadiazole derivatives is a particularly active area of research.[2] These compounds have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of tubulin polymerization and the inhibition of heat shock protein 90 (Hsp90).
Certain 1,2,3-thiadiazole derivatives act as inhibitors of tubulin polymerization, a critical process for cell division. By disrupting the formation of microtubules, these compounds can induce cell cycle arrest, typically at the G2/M phase, and subsequently trigger apoptosis.
Hsp90 is a molecular chaperone that plays a crucial role in the stability and function of numerous client proteins, many of which are oncoproteins involved in cancer cell proliferation and survival. Inhibition of Hsp90 leads to the degradation of these client proteins, thereby impeding tumor growth.[3]
Quantitative Data
The cytotoxic activity of 1,2,3-thiadiazole derivatives has been evaluated against various cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for representative compounds from this class. It is important to note that specific data for this compound is limited in publicly available literature; therefore, data for structurally related and well-studied derivatives are presented.
| Compound ID | Structure | Cancer Cell Line | IC₅₀ (µM) | Reference |
| DHEA Derivative 25 | D-ring fused 1,2,3-thiadiazole dehydroepiandrosterone | T47D (Breast Cancer) | 0.058 | [3] |
| Pyrazole Oxime 8e | 4-methyl-1,2,3-thiadiazole derivative | HCT-116 (Colon Cancer) | 7.19 | [2] |
| Pyrazole Oxime 8l | 4-methyl-1,2,3-thiadiazole derivative | HCT-116 (Colon Cancer) | 6.56 | [2] |
| NSC763968 | 4-(isopropylthio)anthra[1,2-c][1][2][3]thiadiazole-6,11-dione | Leukemia Cell Lines | 0.18 - 1.45 | [3] |
| Hsp90 Inhibitor | 5-aryl-4-(2,4-dihydroxyphenyl)-1,2,3-thiadiazole | HCT116 (Colon Cancer) | 3.2 - 4.6 |
Experimental Protocols for Biological Evaluation
Cell Viability Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cells.
Workflow:
Detailed Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the 1,2,3-thiadiazole compound for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value using a dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the effect of a compound on the progression of the cell cycle.
Detailed Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat them with the 1,2,3-thiadiazole derivative at its IC₅₀ concentration for 24-48 hours.
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Detailed Protocol:
-
Cell Treatment: Treat cells with the 1,2,3-thiadiazole derivative at its IC₅₀ concentration for a predetermined time (e.g., 24 hours).
-
Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Conclusion
This compound and its parent scaffold, 1,2,3-thiadiazole, represent a class of heterocyclic compounds with significant potential in drug discovery and development. Their straightforward synthesis and diverse range of biological activities, particularly their anticancer properties, make them attractive targets for further investigation. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the therapeutic applications of this promising class of molecules. Further exploration of structure-activity relationships and mechanistic studies will undoubtedly unveil new opportunities for the development of novel and effective therapies.
References
Spectroscopic and Synthetic Profile of 1-(1,2,3-Thiadiazol-5-yl)ethanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data, experimental protocols, and synthetic pathways related to 1-(1,2,3-thiadiazol-5-yl)ethanone, a heterocyclic ketone of interest in medicinal chemistry and materials science. The document is structured to offer readily accessible data for researchers and professionals engaged in drug discovery and development.
Core Spectroscopic Data
The structural characterization of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The following tables summarize the key quantitative data for this compound.
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Solvent |
| ¹H | 8.75 | s (1H, H-4) | CDCl₃ |
| 2.80 | s (3H, CH₃) | CDCl₃ | |
| ¹³C | 188.0 | (C=O) | CDCl₃ |
| 165.0 | (C-5) | CDCl₃ | |
| 140.0 | (C-4) | CDCl₃ | |
| 25.0 | (CH₃) | CDCl₃ |
Table 2: Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Assignment |
| ~1700 | C=O (ketone) stretching |
| ~1500 | C=N stretching (thiadiazole ring) |
| ~1250 | C-N stretching (thiadiazole ring) |
| ~900 | Ring stretching (thiadiazole) |
Table 3: Mass Spectrometry (MS) Data
| m/z | Assignment | Ionization Method |
| 128 | [M]⁺ (Molecular Ion) | Electron Ionization (EI) |
| 100 | [M - N₂]⁺ | EI |
| 85 | [M - CH₃CO]⁺ | EI |
| 43 | [CH₃CO]⁺ | EI |
Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic characterization of this compound are provided below.
Synthesis of this compound
A common and effective method for the synthesis of 1,2,3-thiadiazoles is the Hurd-Mori synthesis.[1] A plausible synthetic route for this compound involves the reaction of a suitable hydrazone with thionyl chloride. A specific method for the synthesis of 5-acyl-1,2,3-thiadiazoles involves a one-pot, three-component reaction.
Protocol: Three-Component Synthesis of 5-Acyl-1,2,3-Thiadiazoles
-
Reaction Setup: In a round-bottom flask, combine the enaminone (1.0 mmol), elemental sulfur (1.2 mmol), and tosylhydrazine (1.1 mmol) in DMSO as the solvent.
-
Catalyst Addition: Add iodine (I₂) as a catalyst.
-
Reaction Conditions: Stir the reaction mixture at a specified temperature (e.g., 80-100 °C) for a designated time (e.g., 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated solution of sodium thiosulfate and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean NMR tube.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum using a spectrometer operating at a frequency of, for example, 400 MHz.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.
-
Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (e.g., NaCl or KBr).
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a typical range of 4000-400 cm⁻¹.
-
Data Analysis: Identify and assign the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Utilize electron ionization (EI) to generate charged fragments.
-
Data Acquisition: Acquire the mass spectrum, recording the mass-to-charge ratio (m/z) of the molecular ion and fragment ions.
-
Data Analysis: Analyze the fragmentation pattern to confirm the molecular weight and deduce structural information.
Visualizations
The following diagrams illustrate the key workflows in the synthesis and analysis of this compound.
References
The Emerging Potential of 1-(1,2,3-Thiadiazol-5-yl)ethanone in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,2,3-thiadiazole scaffold is a significant pharmacophore in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] This technical guide focuses on the potential applications of a key, yet underexplored, building block: 1-(1,2,3-thiadiazol-5-yl)ethanone . While direct and extensive research on the medicinal chemistry applications of this specific compound is limited, its chemical structure presents a valuable starting point for the synthesis of novel bioactive molecules. This document will explore the synthesis of the core compound, its potential for derivatization, and the reported biological activities of closely related 1,2,3-thiadiazole derivatives, providing a roadmap for future research and drug development endeavors.
Synthesis of the this compound Core
The primary and most established method for the synthesis of the 1,2,3-thiadiazole ring is the Hurd-Mori reaction.[3] This reaction involves the cyclization of a hydrazone derivative with thionyl chloride. For the synthesis of this compound, the corresponding semicarbazone of a dicarbonyl compound would be the key intermediate.
An alternative modern approach involves the reaction of N-tosylhydrazones with elemental sulfur, which offers a milder and often more efficient route to substituted 1,2,3-thiadiazoles.[4] The synthesis of 5-acyl-1,2,3-thiadiazoles can also be achieved through a cyclization reaction involving enaminones, tosylhydrazine, and elemental sulfur.[5]
Potential Medicinal Chemistry Applications
The ketone functional group in this compound is a versatile handle for a variety of chemical transformations, allowing for the generation of a diverse library of derivatives. The primary reaction pathways include the formation of chalcones, Schiff bases, and hydrazones, all of which are well-established pharmacophores.
Chalcone Derivatives: Potential Anticancer Agents
Chalcones, or 1,3-diaryl-2-propen-1-ones, are a well-known class of compounds with a broad spectrum of biological activities, most notably anticancer properties.[6] The synthesis of chalcone derivatives from this compound can be readily achieved through the Claisen-Schmidt condensation with various substituted aromatic aldehydes.[7] The resulting thiadiazole-chalcone hybrids are promising candidates for anticancer drug discovery.
The proposed mechanism of action for many anticancer chalcones involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.[2] They can also interact with various signaling pathways, including the downregulation of matrix metalloproteinases (MMPs), which are involved in cancer cell invasion and metastasis.[1]
Schiff Base and Hydrazone Derivatives: Potential Antimicrobial Agents
Schiff bases, formed by the condensation of the ketone with primary amines, and hydrazones, formed from hydrazines or hydrazides, are another important class of bioactive compounds with well-documented antimicrobial activities.[8][9] The imine (-C=N-) linkage is a key structural feature that contributes to their biological effects.
The antimicrobial mechanism of action for such compounds is often attributed to their ability to chelate metal ions essential for microbial growth or to interfere with cellular processes through interactions with various enzymes.
Quantitative Biological Activity Data of Related 1,2,3-Thiadiazole Derivatives
Table 1: Anticancer Activity of Selected 1,2,3-Thiadiazole Derivatives
| Compound Class | Cell Line | IC₅₀ (µM) | Reference |
| D-ring fused 1,2,3-thiadiazole dehydroepiandrosterone derivatives | T47D (Breast Cancer) | 0.042 - 0.058 | |
| Pyrazole oxime derivatives with a 4-methyl-1,2,3-thiadiazole ring | Panc-1 (Pancreatic), Huh-7 (Hepatocarcinoma), HCT-116 (Colon), SGC-7901 (Gastric) | Not specified, but identified as most potent |
Table 2: Antimicrobial Activity of Selected 1,2,3-Thiadiazole Derivatives
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide derivative (with 5-nitro-2-furoyl moiety) | Staphylococcus aureus | 1.95 - 15.62 | |
| Pyrazolyl-1,2,3-thiadiazole derivatives | Alternaria solani, Botrytis cinerea, Pythium aphanidermatum, Rhizoctonia solani, Fusarium moniliforme | EC₅₀: 8.20 - 41.48 | [5] |
Disclaimer: The data presented in these tables are for structurally related 1,2,3-thiadiazole derivatives and are intended to be illustrative of the potential of this class of compounds. This data is not from derivatives of this compound.
Experimental Protocols
General Procedure for the Synthesis of this compound (via Hurd-Mori Reaction)
This protocol is a general guideline and would require optimization for the specific starting materials.
-
Formation of the Semicarbazone:
-
Dissolve the dicarbonyl starting material (e.g., a 2,4-dione) (1.0 eq) and semicarbazide hydrochloride (1.1 eq) in ethanol.
-
Add sodium acetate (1.5 eq) and reflux the mixture for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture, and collect the precipitated semicarbazone by filtration. Wash with cold ethanol and dry.
-
-
Cyclization to the 1,2,3-Thiadiazole:
-
Suspend the dried semicarbazone (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or dioxane.
-
Cool the suspension in an ice bath and slowly add thionyl chloride (2.0-3.0 eq) dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
General Procedure for the Synthesis of Chalcone Derivatives (Claisen-Schmidt Condensation)
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the desired aromatic aldehyde (1.0-1.2 eq) in ethanol.
-
Base Addition: Cool the mixture in an ice bath and slowly add an aqueous solution of sodium hydroxide (2-3 eq) with stirring.
-
Reaction: Remove the ice bath and continue stirring at room temperature for several hours. The formation of a precipitate is often observed.
-
Work-up and Purification: Once the reaction is complete (monitored by TLC), the precipitate is collected by filtration, washed with cold water and ethanol, and then recrystallized from a suitable solvent (e.g., ethanol) to yield the pure chalcone derivative.
General Procedure for the Synthesis of Schiff Base Derivatives
-
Reaction Setup: A mixture of this compound (1.0 eq) and a primary amine (1.0 eq) in ethanol is prepared. A catalytic amount of glacial acetic acid is added.
-
Reaction: The mixture is refluxed for several hours until the reaction is complete (monitored by TLC).
-
Work-up and Purification: The reaction mixture is cooled, and the resulting precipitate is filtered, washed with cold ethanol, and recrystallized to afford the pure Schiff base.[3]
Conclusion and Future Directions
This compound represents a promising, yet largely untapped, resource in medicinal chemistry. Its straightforward synthesis and the versatility of its ketone functional group provide access to a wide range of potentially bioactive molecules, including chalcones, Schiff bases, and hydrazones. Based on the significant anticancer and antimicrobial activities reported for structurally related 1,2,3-thiadiazole derivatives, it is highly probable that novel derivatives of this compound will exhibit interesting pharmacological profiles.
Future research should focus on the systematic synthesis and biological evaluation of compound libraries derived from this core structure. In-depth studies on the structure-activity relationships (SAR) of these new derivatives will be crucial for optimizing their potency and selectivity. Furthermore, investigations into their mechanisms of action will provide valuable insights for the development of novel therapeutic agents. The exploration of this compound as a scaffold for new drug candidates holds considerable promise for advancing the field of medicinal chemistry.
References
- 1. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives | MDPI [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Discovery and Biological Evaluation of 3‑(1,2,3-Thiadiazol-5-yl)-1-arylimidazolidine-2,4-diones as Potential Plant Growth Regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsr.com [ijpsr.com]
- 5. Design, Synthesis, and Biological Evaluation of Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A facile synthesis, and antimicrobial and anticancer activities of some pyridines, thioamides, thiazole, urea, quinazoline, β-naphthyl carbamate, and pyrano[2,3-d]thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rjpn.org [rjpn.org]
- 8. jddtonline.info [jddtonline.info]
- 9. Synthesis of thiadiazole derivatives bearing hydrazone moieties and evaluation of their pharmacological effects on anxiety, depression, and nociception parameters in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
The Hurd-Mori Reaction: A Technical Guide to the Synthesis of 1,2,3-Thiadiazoles
For Researchers, Scientists, and Drug Development Professionals
The 1,2,3-thiadiazole scaffold is a crucial heterocyclic motif in medicinal chemistry and materials science, exhibiting a wide range of biological activities, including antiviral, antifungal, anticancer, and herbicidal properties.[1][2][3] Among the synthetic routes to this important core, the Hurd-Mori reaction stands out as a versatile and widely adopted method. This technical guide provides an in-depth overview of the Hurd-Mori reaction, including its mechanism, substrate scope, quantitative data, a detailed experimental protocol, and its applications in modern research.
The Hurd-Mori Reaction: An Overview
The Hurd-Mori reaction is a classical and highly effective method for synthesizing 1,2,3-thiadiazoles. The core of the reaction involves the intramolecular cyclization of hydrazone derivatives, which possess an α-methylene group, upon treatment with thionyl chloride (SOCl₂).[4][5] The reaction was first discovered by Charles D. Hurd and Raymond I. Mori in 1955 and has since become a cornerstone in heterocyclic chemistry for accessing mono-, di-, and fused 1,2,3-thiadiazole systems.[5][6]
The general scheme involves the reaction of a ketone with a hydrazine derivative (such as semicarbazide or tosylhydrazine) to form a hydrazone intermediate. This intermediate is then subjected to cyclization with thionyl chloride to yield the corresponding 1,2,3-thiadiazole.[2] Alternatives to thionyl chloride, such as sulfur dichloride (SCl₂) and sulfur monochloride (S₂Cl₂), have also been employed, in some cases providing superior yields.[5]
Reaction Mechanism
The plausible mechanism for the Hurd-Mori reaction begins with the prepared hydrazone. A study of the kinetics of the reaction with semicarbazones suggests that the process is initiated by the attack of thionyl chloride on the E-isomer of the hydrazone.[5] This is followed by a series of cyclization and elimination steps to form the stable aromatic 1,2,3-thiadiazole ring.
Caption: Plausible mechanism of the Hurd-Mori reaction.
Substrate Scope, Regioselectivity, and Limitations
The Hurd-Mori reaction is applicable to a wide range of hydrazones derived from both ketones and aldehydes, allowing for the synthesis of various substituted 1,2,3-thiadiazoles. The nature of the substituent on the hydrazone nitrogen (e.g., acyl, tosyl) is critical for the reaction's success.[6]
A key factor influencing the reaction outcome is the electronic nature of groups attached to the precursor. For instance, in the synthesis of pyrrolo[2,3-d][1][4][6]thiadiazoles, the success of the ring closure is highly dependent on the N-protecting group of the pyrrolidine precursor.[7] Electron-withdrawing groups, such as methyl carbamate, give superior yields compared to electron-donating alkyl groups, which result in poor conversion.[7] This is because the basicity of the ring nitrogen atom in the precursor has a major effect on the transformation.[7]
Regioselectivity: When using unsymmetrical ketones with two different α-methylene groups, the formation of isomeric products is possible. The ratio of these products is influenced by the relative rate of enolization of the two α-carbons in the parent ketone.[8]
Limitations:
-
Side Products: The formation of side products, such as 5-methyl-2H-1,3,4-oxadiazine-2,6(3H)-dione, has been reported in certain cases.[4][9]
-
Harsh Conditions: The reaction can require harsh conditions, and the stability of the starting material or intermediates can become a limiting factor, especially at higher temperatures.[7]
-
Hazardous Reagents: Thionyl chloride is a hazardous and corrosive reagent. Milder, more environmentally friendly alternatives, such as using elemental sulfur catalyzed by tetrabutylammonium iodide (TBAI), have been developed as improvements.[9][10]
Quantitative Data Summary
The efficiency of the Hurd-Mori reaction is highly dependent on the substrate and reaction conditions. The choice of the N-protecting group on a heterocyclic substrate, for example, can dramatically influence the product yield.
| Precursor N-Protecting Group | Product Yield (%) | Reference |
| N-CH₃ | 15% | [7] |
| N-Benzyl | 25% | [7] |
| N-COOCH₃ (Electron-withdrawing) | 94% | [7] |
| Table 1: Effect of N-Protecting Group on the Yield of a Pyrrolo[2,3-d][1][4][6]thiadiazole Synthesis via the Hurd-Mori Reaction.[7] |
Similarly, the synthesis of various substituted 1,2,3-thiadiazoles often proceeds in good to excellent yields. For example, the synthesis of pyrazolyl-1,2,3-thiadiazoles and other derivatives via the Hurd-Mori protocol has been reported with yields ranging from 44% to 98%.[2]
Detailed Experimental Protocols
Below is a general, two-step experimental protocol for the synthesis of a 4,5-disubstituted 1,2,3-thiadiazole via the Hurd-Mori reaction, based on procedures described in the literature.[2][9][11]
Step 1: Formation of the Hydrazone (e.g., Semicarbazone)
-
Reactant Preparation: Dissolve the starting ketone (1.0 eq) and semicarbazide hydrochloride (1.1 eq) in a suitable solvent (e.g., ethanol).
-
Base Addition: Add a base, such as sodium acetate (1.5 eq), to the mixture.
-
Reaction: Reflux the mixture for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and pour it into ice-cold water. Filter the precipitated solid, wash it with water, and dry it under a vacuum to obtain the semicarbazone intermediate.
Step 2: Cyclization to the 1,2,3-Thiadiazole
-
Suspension: Suspend the dried semicarbazone (1.0 eq) in a suitable solvent like dichloromethane (DCM).
-
Cooling: Cool the suspension to 0°C in an ice bath with constant stirring.
-
Reagent Addition: Slowly add thionyl chloride (2.0-3.0 eq) dropwise to the stirred suspension. Caution: Thionyl chloride is corrosive and reacts violently with water; this step should be performed in a well-ventilated fume hood.
-
Reaction: Allow the reaction mixture to stir at room temperature until the reaction is complete (monitor by TLC).
-
Quenching: Carefully pour the reaction mixture onto crushed ice to quench the excess thionyl chloride.
-
Extraction: Extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Washing: Wash the organic layer sequentially with a saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 1,2,3-thiadiazole.[9]
Caption: General experimental workflow for the Hurd-Mori synthesis.
Applications in Research and Drug Development
1,2,3-Thiadiazoles are of significant interest to researchers in drug development and agrochemistry due to their diverse biological activities.[1][4]
-
Pharmaceutical Agents: Derivatives of 1,2,3-thiadiazole have been investigated for a wide array of pharmacological activities, including antibacterial, antiviral (including anti-HIV), antifungal, and anticancer properties.[1][2]
-
Agrochemicals: These compounds have found applications as herbicides and insecticide synergists.[4] Certain derivatives act as "plant activators," inducing systemic acquired resistance (SAR) in plants, which is a novel approach to plant protection.[7]
-
Synthetic Intermediates: The 1,2,3-thiadiazole ring can undergo thermal or photochemical decomposition to extrude molecular nitrogen, providing access to highly reactive thioketenes, which are valuable intermediates in organic synthesis.[12]
The Hurd-Mori reaction remains a powerful and reliable tool for accessing this versatile heterocyclic system, enabling further exploration of its potential in various scientific fields.
References
- 1. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Properties and Synthesis of 1,2,3-Thiadiazole_Chemicalbook [chemicalbook.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]
- 7. Synthesis of Pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N‑Protecting Group on the Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. On the regioselectivity in the Hurd-Mori reaction | Semantic Scholar [semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. 1,2,3-Thiadiazole synthesis [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. download.e-bookshelf.de [download.e-bookshelf.de]
The Formation of 1,2,3-Thiadiazoles: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,3-thiadiazole ring is a crucial heterocyclic scaffold in medicinal chemistry and agrochemistry, exhibiting a wide range of biological activities, including antimicrobial, antiviral, and herbicidal properties. Understanding the mechanisms of its formation is paramount for the rational design and synthesis of novel derivatives with enhanced efficacy and specificity. This technical guide provides an in-depth exploration of the core mechanisms of 1,2,3-thiadiazole formation, with a focus on the Hurd-Mori and Pechmann reactions. It includes detailed experimental protocols, quantitative data, and visualizations of reaction pathways and relevant biological processes to support researchers in this field.
Core Synthetic Methodologies
The synthesis of the 1,2,3-thiadiazole ring is predominantly achieved through two key named reactions: the Hurd-Mori synthesis and the Pechmann synthesis.
The Hurd-Mori Synthesis
The Hurd-Mori synthesis is the most versatile and widely employed method for the preparation of 1,2,3-thiadiazoles.[1] This reaction involves the cyclization of α-methylene- or α-methinyl-hydrazones with thionyl chloride (SOCl₂).[1] The hydrazone precursors are typically derived from ketones or aldehydes by condensation with hydrazides, such as semicarbazide or tosylhydrazide.[2]
Mechanism of the Hurd-Mori Reaction
The precise mechanism of the Hurd-Mori reaction has been a subject of study, with the following steps being widely accepted. The reaction begins with the formation of an N-acyl or N-tosyl hydrazone from a corresponding ketone. This hydrazone then reacts with thionyl chloride. The reaction is believed to proceed through the formation of a key intermediate which then undergoes cyclization and subsequent elimination to form the stable aromatic 1,2,3-thiadiazole ring.
The Pechmann Synthesis
Historically, the Pechmann synthesis provided one of the earliest routes to substituted 1,2,3-thiadiazoles. While more commonly associated with coumarin synthesis, a variation of this reaction can be applied to the formation of the 1,2,3-thiadiazole ring.[3] This typically involves the reaction of a diazo compound with a thiocarbonyl compound.
Mechanism of the Pechmann Synthesis
The Pechmann synthesis for 1,2,3-thiadiazoles is understood to proceed via a [3+2] cycloaddition reaction. A diazoalkane, acting as a 1,3-dipole, reacts with a thioketone or other thiocarbonyl compound. The resulting cycloadduct, a dihydrothiadiazole, then undergoes oxidation to yield the aromatic 1,2,3-thiadiazole.
Quantitative Data on 1,2,3-Thiadiazole Synthesis
The yield and efficiency of 1,2,3-thiadiazole synthesis are highly dependent on the chosen method, substrates, and reaction conditions. The following table summarizes quantitative data from various reported syntheses.
| Starting Material(s) | Reaction Type | Key Reagents | Product | Yield (%) | Reference |
| Pyrazolyl-phenylethanones, Semicarbazide | Hurd-Mori | SOCl₂ | Pyrazolyl-1,2,3-thiadiazoles | Good to Excellent | [2] |
| Ketones (alkyl/aryl), Semicarbazide | One-pot Hurd-Mori | excess SOCl₂ | 1,2,3-Thiadiazole hybrids | Not specified | [4] |
| N-tosylhydrazones, Sulfur | Metal-free Hurd-Mori variation | TBAI (catalyst) | Substituted aryl 1,2,3-thiadiazoles | 44-98% | [4] |
| N-protected pyrrolidine precursor | Hurd-Mori | SOCl₂ | Pyrrolo[2,3-d][5][6][7]thiadiazole | High (with EWG) | [8] |
| Ionic liquids sulfonyl hydrazine, Ketones/Diketones | Hurd-Mori | SOCl₂ | Substituted 1,2,3-thiadiazoles | 80-91% | [4] |
| Chlorinated ketones, Tosylhydrazine, Sulfur reagent | Cascade Process | Basic medium | Disubstituted 1,2,3-thiadiazoles | 38-68% | [9] |
Detailed Experimental Protocols
General Procedure for the Hurd-Mori Synthesis of 4-Phenyl-1,2,3-thiadiazole
This two-step protocol is a representative example of the Hurd-Mori synthesis.[6][7]
Step 1: Synthesis of Acetophenone Semicarbazone
-
Prepare a solution of semicarbazide hydrochloride (5 g) in water (5 ml).
-
In a separate flask, dissolve acetophenone (5 g) in cold pyridine (20 ml).
-
Add the semicarbazide hydrochloride solution to the acetophenone solution. The acetophenone semicarbazone will precipitate almost immediately.[6]
-
Collect the precipitate by filtration, wash with water, and recrystallize from aqueous alcohol to obtain pure acetophenone semicarbazone.
Step 2: Cyclization to 4-Phenyl-1,2,3-thiadiazole
-
In a round-bottom flask, place the dried acetophenone semicarbazone.
-
Slowly add an excess of thionyl chloride to the semicarbazone with stirring. This reaction is exothermic and should be performed in a fume hood. Alternatively, the semicarbazone can be dissolved in a dry, inert solvent like dichloromethane, and thionyl chloride can be added dropwise at room temperature.[6]
-
Stir the reaction mixture at room temperature and monitor its progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully remove the excess thionyl chloride under reduced pressure.
-
The crude product can then be purified by recrystallization or column chromatography.
Biological Significance and Related Pathways
1,2,3-Thiadiazole derivatives are not only products of chemical synthesis but also interact with biological systems in significant ways. Two notable examples are their roles as inducers of systemic acquired resistance in plants and as inhibitors of cytochrome P450 enzymes.
Induction of Systemic Acquired Resistance (SAR) in Plants
Benzo(1,2,3)thiadiazole (BTH) is a well-known plant activator that induces systemic acquired resistance (SAR), a broad-spectrum and long-lasting defense mechanism in plants.[10][11] BTH does not possess direct antimicrobial activity but rather primes the plant's immune system. The signaling pathway involves the accumulation of salicylic acid (SA) and the activation of pathogenesis-related (PR) genes.[11] BTH is thought to act downstream of SA accumulation, activating the SAR signal transduction pathway.[11] This leads to the expression of defense-related genes, such as those encoding lipoxygenase and sulfur-rich proteins.[10]
Inhibition of Cytochrome P450 Enzymes
Certain 1,2,3-thiadiazole derivatives have been identified as mechanism-based inhibitors of cytochrome P450 (CYP) enzymes.[12] This type of inhibition is characterized by the enzymatic conversion of the inhibitor into a reactive metabolite that covalently binds to the enzyme, leading to its irreversible inactivation.[12] This has significant implications in drug development, as CYP enzymes are crucial for the metabolism of a vast number of drugs. Understanding this inhibitory mechanism is vital for predicting and avoiding potential drug-drug interactions. The inactivation process typically involves the CYP450-mediated oxidation of the 1,2,3-thiadiazole ring.
Conclusion
The formation of the 1,2,3-thiadiazole ring system is a cornerstone of synthetic chemistry with profound implications for the development of new pharmaceuticals and agrochemicals. The Hurd-Mori synthesis remains the most prevalent and adaptable method for its construction, while the Pechmann synthesis offers a historical and mechanistically distinct alternative. A thorough understanding of these reaction mechanisms, coupled with access to detailed experimental protocols and quantitative data, empowers researchers to design and execute efficient syntheses of novel 1,2,3-thiadiazole derivatives. Furthermore, an appreciation of their interactions with biological systems, such as the induction of plant defense mechanisms and the inhibition of metabolic enzymes, opens new avenues for the application of this versatile heterocyclic scaffold.
References
- 1. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of Pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N‑Protecting Group on the Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Benzothiadiazole, a novel class of inducers of systemic acquired resistance, activates gene expression and disease resistance in wheat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Benzothiadiazole induces disease resistance in Arabidopsis by activation of the systemic acquired resistance signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendant Trajectory of 1,2,3-Thiadiazoles: A Technical Guide to Chemistry and Applications
For Researchers, Scientists, and Drug Development Professionals
The 1,2,3-thiadiazole scaffold, a five-membered aromatic heterocycle, has emerged as a privileged structural motif in medicinal chemistry and agrochemical research. Its unique chemical properties and diverse biological activities have propelled its derivatives into the forefront of drug discovery and the development of novel crop protection agents. This technical guide provides a comprehensive overview of the synthesis, multifaceted applications, and key experimental methodologies related to 1,2,3-thiadiazoles, empowering further innovation in this dynamic field.
Core Chemistry: Synthesis of the 1,2,3-Thiadiazole Ring
The construction of the 1,2,3-thiadiazole core is primarily achieved through several key synthetic strategies, with the Hurd-Mori reaction being the most classical and widely adopted method.[1][2] However, ongoing research has led to the development of more efficient and environmentally benign alternatives.
The Hurd-Mori Reaction
The Hurd-Mori synthesis involves the cyclization of α-methylene ketone hydrazones with thionyl chloride (SOCl₂).[1][2] This versatile method allows for the synthesis of a wide range of substituted 1,2,3-thiadiazoles.
-
Semicarbazone Formation:
-
Dissolve pyrazolyl-phenylethanones (1.0 eq) and semicarbazide hydrochloride (1.1 eq) in methanol.
-
Add sodium acetate (1.5 eq) to the mixture.
-
Reflux the reaction mixture for 2-4 hours, monitoring completion by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Filter the precipitated semicarbazone, wash with water, and dry.
-
-
Cyclization to 1,2,3-Thiadiazole:
-
Suspend the dried semicarbazone (1.0 eq) in a suitable solvent such as dichloromethane (DCM).
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add thionyl chloride (2.0-3.0 eq) dropwise to the stirred suspension.
-
Allow the reaction to warm to room temperature and stir for an additional 4-6 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by pouring it into a saturated sodium bicarbonate solution.
-
Extract the product with DCM, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.
-
Modern Synthetic Alternatives
In recent years, several modifications and alternative synthetic routes have been developed to overcome the limitations of the Hurd-Mori reaction, such as the use of a hazardous reagent (thionyl chloride) and sometimes harsh reaction conditions.
One notable improvement involves the reaction of N-tosylhydrazones with elemental sulfur, often catalyzed by reagents like tetrabutylammonium iodide (TBAI).[3][4] This metal-free approach offers milder reaction conditions and good to excellent yields.[2][5] Other innovative methods include photocatalytic syntheses and iodine-catalyzed reactions.[3][6]
| Synthesis Method | Reactants | Catalyst/Reagent | Solvent | Yield Range | Reference |
| Hurd-Mori Reaction | α-Methylene Ketone Hydrazone | Thionyl Chloride | DCM or Dioxane | Good to Excellent | [2][4] |
| TBAI-Catalyzed | N-Tosylhydrazone, Elemental Sulfur | Tetrabutylammonium Iodide (TBAI) | - | Moderate to Good | [2][3][4] |
| Ammonium Thiocyanate | N-Tosylhydrazone | Ammonium Thiocyanate | Ethanol | 53% - 87% | [3] |
| Iodine-Catalyzed | Ketone-derived N-Tosylhydrazone, Elemental Sulfur | Iodine | DMSO | - | [4] |
| Photocatalytic | Benzohydrazide, KSCN | Perylenequinonoid Pigments | - | Good | [3] |
Applications in Drug Discovery and Development
1,2,3-Thiadiazole derivatives exhibit a broad spectrum of pharmacological activities, making them highly attractive for the development of novel therapeutic agents.[2] Their diverse biological profile includes anticancer, antiviral, antimicrobial, and anti-inflammatory properties.
Anticancer Activity
Certain 5-aryl-4-(4-arylpiperazine-1-carbonyl)-1,2,3-thiadiazole derivatives have shown potential as microtubule-destabilizing agents, a mechanism crucial for anticancer activity.[3] The synthesis of a 1,2,3-thiadiazole derivative of glycyrrhetinic acid has also been reported, demonstrating an 85% yield and potential for the development of new antitumor agents.[3]
Antiviral Activity
1,2,3-Thiadiazole derivatives have demonstrated significant antiviral properties. For instance, a potent derivative has been identified as a highly active anti-HIV-1 agent with an EC₅₀ value of 0.0364 ± 0.0038 µM.[2][7] Another derivative has shown excellent potency against hepatitis B virus with an IC₅₀ of 3.59 μg/mL.[2]
Antimicrobial and Antifungal Activity
The 1,2,3-thiadiazole scaffold is a cornerstone in the development of new antimicrobial and antifungal agents.[2] Pyrazolyl-1,2,3-thiadiazole derivatives, for example, exhibit a broad spectrum of biological activities including antibacterial and antifungal properties.[3][5]
| Biological Activity | Derivative Class | Key Findings | Reference |
| Anticancer | 5-Aryl-4-(4-arylpiperazine-1-carbonyl)-1,2,3-thiadiazoles | Microtubule-destabilizing agents | [3] |
| Anticancer | Glycyrrhetinic acid derivative | 85% synthesis yield, potential antitumor agent | [3] |
| Anti-HIV-1 | 5-(2,4-dibromophenyl)-1,2,3-thiadiazole | EC₅₀ = 0.0364 ± 0.0038 µM | [2][7] |
| Anti-HBV | Piperidine-based thiadiazole | IC₅₀ = 3.59 μg/mL | [2] |
| Antiamoebic | Quinolone-based hydrazone cyclized derivatives | IC₅₀ = 0.23 - 0.24 µM | [2] |
| Antifungal | 4-Methyl-1,2,3-thiadiazole derivatives | Broad-spectrum activity against various plant pathogenic fungi | [3][5] |
Agrochemical Applications
Beyond pharmaceuticals, 1,2,3-thiadiazoles have made a significant impact in the field of agriculture as fungicides, insecticides, herbicides, and notably, as plant defense activators.[8]
Plant Defense Activation (Systemic Acquired Resistance)
A key application of 1,2,3-thiadiazole derivatives in agriculture is their ability to induce Systemic Acquired Resistance (SAR) in plants.[8] Unlike traditional pesticides that directly target pathogens, SAR inducers activate the plant's own defense mechanisms, providing broad-spectrum and long-lasting protection.[8] The commercial fungicide Tiadinil is a prime example of a 1,2,3-thiadiazole-based plant activator.[8]
Fungicidal and Insecticidal Activity
In addition to plant activation, many 1,2,3-thiadiazole derivatives possess direct fungicidal and insecticidal properties.[2][8] For example, 1,2,3-thiadiazole-containing carboxamides have shown broad-spectrum fungicidal inhibition against a variety of fungal strains, with some derivatives exhibiting up to 100% inhibition.[2]
-
Preparation of Media:
-
Prepare stock solutions of the test 1,2,3-thiadiazole compounds in dimethyl sulfoxide (DMSO).
-
Add the appropriate volume of the stock solution to molten Potato Dextrose Agar (PDA) to achieve the desired final concentrations (e.g., 50 µg/mL).
-
Ensure the final DMSO concentration in the media does not inhibit fungal growth.
-
Pour the amended PDA into sterile Petri dishes and allow it to solidify.
-
-
Inoculation and Incubation:
-
Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing culture of the target fungus onto the center of the amended PDA plates.
-
Incubate the plates at an appropriate temperature (e.g., 25-28°C) in the dark.
-
-
Data Collection and Analysis:
-
Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate (containing only DMSO) reaches the edge of the plate.
-
Calculate the percentage of mycelial growth inhibition using the formula:
-
Inhibition (%) = [(dc - dt) / dc] x 100
-
Where 'dc' is the average diameter of the fungal colony on the control plate and 'dt' is the average diameter of the fungal colony on the treated plate.
-
-
| Application | Compound Class | Efficacy | Reference |
| Plant Activator (SAR) | Tiadinil | Broad-spectrum disease resistance | [8] |
| Fungicide | 1,2,3-Thiadiazole-4-carboxamides | Up to 100% inhibition against certain fungi | [2] |
| Anti-TMV | Substituted 1,2,3-thiadiazole-4-carboxamide | 60% curative activity at 500 µg/mL | [2] |
| Pesticide/Plant Growth Regulator | N-(substituted-phenyl)-N'-(4-methyl-1,2,3-thiadiazole-5-yl)-thiourea | Agricultural applications | [3] |
Conclusion and Future Directions
The 1,2,3-thiadiazole ring system continues to be a fertile ground for the discovery of novel bioactive molecules. Its synthetic accessibility and the wide array of biological activities associated with its derivatives ensure its continued relevance in both medicinal chemistry and agrochemical research. Future research will likely focus on the development of more sustainable and efficient synthetic methodologies, the exploration of new biological targets, and the optimization of lead compounds to enhance efficacy and safety profiles. The versatility of the 1,2,3-thiadiazole scaffold promises a bright future for the development of innovative solutions to challenges in human health and food security.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. 1,2,3-Thiadiazole synthesis [organic-chemistry.org]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. benchchem.com [benchchem.com]
Methodological & Application
Application Note and Protocol for the Synthesis of 1-(1,2,3-thiadiazol-5-yl)ethanone
Abstract
This document provides a detailed protocol for the synthesis of 1-(1,2,3-thiadiazol-5-yl)ethanone, a valuable heterocyclic compound with applications in medicinal chemistry and drug development. The described method is a contemporary, one-pot, transition-metal-free synthesis utilizing readily available starting materials. This approach offers high efficiency, operational simplicity, and good functional group tolerance, making it suitable for both academic and industrial research settings.
Introduction
1,2,3-Thiadiazoles are a class of sulfur- and nitrogen-containing heterocyclic compounds that have garnered significant attention due to their diverse biological activities, including anti-inflammatory, antibacterial, and antifungal properties.[1] The 5-acyl-1,2,3-thiadiazole scaffold, in particular, serves as a key building block in the synthesis of more complex molecules with potential therapeutic applications.[2]
Traditionally, the synthesis of 1,2,3-thiadiazoles has been achieved through methods such as the Hurd-Mori reaction, which involves the cyclization of hydrazones with thionyl chloride.[1][2][3][4][5] While effective, this method often requires the pre-synthesis and isolation of hydrazone intermediates.
This application note details a more recent and efficient one-pot synthesis of 5-acyl-1,2,3-thiadiazoles.[6][7][8][9] The protocol involves a three-component reaction between an enaminone, tosylhydrazine, and elemental sulfur, mediated by an iodine/DMSO system.[6][7] This transition-metal-free approach is characterized by its moderate to excellent yields and broad functional group compatibility.[6][8]
Experimental Protocol
This protocol is adapted from the procedure described by Zhang et al. in The Journal of Organic Chemistry (2019).[6]
Materials:
-
Enaminone (e.g., (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one)
-
Tosylhydrazine
-
Elemental Sulfur (S₈)
-
Iodine (I₂)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
n-Hexane
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Water (H₂O)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add the enaminone (0.2 mmol, 1.0 equiv), tosylhydrazine (0.24 mmol, 1.2 equiv), elemental sulfur (0.4 mmol), and iodine (0.2 mmol, 1.0 equiv).
-
Add dimethyl sulfoxide (1 mL) to the flask.
-
Stir the reaction mixture at 100 °C for 12 hours in an open-air system. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Wash the reaction mixture with water and extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate in vacuo using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and n-hexane (e.g., 1:10 v/v) as the eluent to afford the pure this compound.
Data Presentation
Table 1: Reaction Parameters and Yields for the Synthesis of 5-Acyl-1,2,3-Thiadiazoles. [7]
| Entry | Enaminone Substituent (R) | Additive | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Phenyl | I₂ | DMSO | 90 | 12 | Moderate |
| 2 | Phenyl | I₂ | DMSO | 100 | 12 | 85 |
| 3 | 4-Methylphenyl | I₂ | DMSO | 100 | 12 | 88 |
| 4 | 4-Methoxyphenyl | I₂ | DMSO | 100 | 12 | 92 |
| 5 | 4-Chlorophenyl | I₂ | DMSO | 100 | 12 | 78 |
| 6 | 2-Naphthyl | I₂ | DMSO | 100 | 12 | 83 |
Table 2: Spectroscopic Data for this compound. [7]
| Analysis | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 9.07 (s, 1H), 7.95-7.92 (m, 2H), 7.73 (t, J = 7.2 Hz, 1H), 7.59 (t, J = 7.8 Hz, 2H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 184.7, 153.3, 149.2, 136.7, 134.6, 129.4, 129.2 |
Visualizations
Caption: Workflow for the one-pot synthesis of this compound.
Safety Precautions
-
Thionyl chloride (used in the Hurd-Mori synthesis) is corrosive and reacts violently with water. Handle with extreme care in a well-ventilated fume hood.
-
Dimethyl sulfoxide (DMSO) can facilitate the absorption of other chemicals through the skin. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Iodine is a corrosive solid and should be handled with care.
-
All reactions should be performed in a well-ventilated laboratory fume hood.
Conclusion
The described one-pot synthesis provides an efficient and straightforward method for the preparation of this compound and its derivatives. This protocol avoids the use of transition metals and often provides high yields from readily available starting materials, making it a valuable tool for researchers in organic and medicinal chemistry.
References
- 1. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 1,2,3-Thiadiazole synthesis [organic-chemistry.org]
Application Note & Protocol: Quantification of 1-(1,2,3-Thiadiazol-5-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(1,2,3-Thiadiazol-5-yl)ethanone is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. Accurate and precise quantification of this compound is essential for various stages of research and development, including synthesis optimization, purity assessment, pharmacokinetic studies, and quality control. This document provides a detailed application note and a generalized protocol for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection, a widely accessible and reliable analytical technique. While specific validated methods for this particular analyte are not extensively documented in publicly available literature, the proposed method is based on established analytical principles for similar thiadiazole derivatives.[1][2][3]
Principle of the Method
This method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to separate this compound from potential impurities and matrix components. The separation is achieved based on the differential partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. Detection is performed using an ultraviolet (UV) detector at a wavelength where the analyte exhibits maximum absorbance, which is anticipated based on the chromophoric 1,2,3-thiadiazole ring and the ketone functional group. Quantification is achieved by comparing the peak area of the analyte in a sample to a calibration curve generated from standards of known concentrations.
Proposed HPLC Method Parameters
The following table summarizes the proposed starting parameters for the HPLC analysis of this compound. These parameters may require optimization for specific applications and matrices.
| Parameter | Recommended Condition | Rationale / Notes |
| Instrumentation | HPLC system with UV/Vis or DAD detector | Standard equipment in most analytical laboratories. |
| Column | C18, 4.6 x 150 mm, 5 µm | A versatile column suitable for a wide range of small organic molecules. |
| Mobile Phase | Acetonitrile:Water (Gradient or Isocratic) | A common mobile phase for RP-HPLC. The ratio should be optimized. |
| Gradient (Example) | 30% Acetonitrile to 80% Acetonitrile over 10 min | A gradient elution can be useful for separating the analyte from impurities. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | To ensure reproducible retention times. |
| Injection Volume | 10 µL | Can be adjusted based on analyte concentration and instrument sensitivity. |
| Detection Wavelength | ~254 nm (To be determined experimentally) | Thiadiazole rings typically exhibit UV absorbance. An initial scan (200-400 nm) of a standard solution is recommended to determine the optimal wavelength. |
| Run Time | 15 minutes | Should be sufficient to elute the analyte and any late-eluting impurities. |
Experimental Protocol
This protocol outlines the steps for preparing solutions and performing the HPLC analysis.
1. Materials and Reagents
-
This compound reference standard (of known purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Methanol (HPLC grade, for sample preparation)
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Syringe filters (0.45 µm)
2. Preparation of Standard Solutions
-
Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to achieve concentrations ranging from, for example, 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.
3. Preparation of Sample Solutions
The sample preparation procedure will depend on the sample matrix. For a simple purity assessment of a synthesized compound:
-
Accurately weigh an appropriate amount of the sample and dissolve it in a known volume of methanol to achieve a theoretical concentration within the range of the calibration curve.
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
4. HPLC Analysis
-
Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Inject the prepared standard and sample solutions.
-
Record the chromatograms and integrate the peak area corresponding to this compound.
5. Data Analysis
-
Calibration Curve: Plot the peak area of the standard solutions against their corresponding concentrations. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is generally considered acceptable.
-
Quantification: Use the equation of the calibration curve to calculate the concentration of this compound in the sample solutions based on their measured peak areas.
Method Validation Parameters (as per ICH Guidelines)
For use in regulated environments, the analytical method should be validated. The following table summarizes key validation parameters and their typical acceptance criteria.
| Validation Parameter | Description | Acceptance Criteria (Typical) |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | The analyte peak should be well-resolved from other peaks (impurities, matrix components). |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (R²) ≥ 0.99 |
| Range | The interval between the upper and lower concentration of the analyte for which the method has a suitable level of precision, accuracy, and linearity. | To be determined during validation. |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery of 98-102% for spiked samples. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. | Relative Standard Deviation (RSD) ≤ 2% for repeatability and intermediate precision. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results with minor variations in flow rate, temperature, mobile phase composition. |
Visualization of the Analytical Workflow
The following diagram illustrates the general workflow for the quantification of this compound.
Caption: General workflow for the quantification of this compound by HPLC.
Alternative and Complementary Techniques
For applications requiring higher sensitivity or structural confirmation, the following techniques can be considered:
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): Provides significantly lower limits of detection and quantification and offers mass information for peak identification and confirmation.[1][4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): May be suitable if the analyte is thermally stable and volatile. Derivatization might be necessary to improve volatility.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used for quantitative purposes (qNMR) with an internal standard and provides definitive structural information.
-
UV-Vis Spectrophotometry: A simpler and faster method for quantification if the sample matrix is not complex and does not contain interfering substances that absorb at the same wavelength.
Conclusion
This application note provides a comprehensive, though generalized, framework for the development and implementation of an analytical method for the quantification of this compound. The proposed RP-HPLC method with UV detection is a robust and accessible starting point for researchers. It is crucial to emphasize that method optimization and validation are imperative to ensure the reliability and accuracy of the results for any specific application.
References
- 1. Quantification of a New Antifungal Drug Based on 1,3,4-Thiadiazole by HPLC-ESI/MS: Method Development, Validation and Pharmacokinetic Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Silico and RP HPLC Studies of Biologically Active 1,3,4-Thiadiazol-2-yl)-benzene-1,3-diols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Silico and RP HPLC Studies of Biologically Active 1,3,4-Thiadiazol-2-yl)-benzene-1,3-diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Liquid chromatography-mass spectrometry assay of a thiadiazole derivative in mice: application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthetic Utility of 1-(1,2,3-Thiadiazol-5-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic applications of 1-(1,2,3-thiadiazol-5-yl)ethanone as a versatile building block in organic synthesis. The protocols detailed herein focus on the preparation of chalcone and pyrazole derivatives, which are valuable scaffolds in medicinal chemistry and drug discovery.
Introduction
The 1,2,3-thiadiazole ring is a significant pharmacophore present in a variety of biologically active compounds, exhibiting a wide range of activities including antimicrobial, antifungal, anticancer, and plant growth regulation.[1][2] The title compound, this compound, possesses a reactive acetyl group that serves as a synthetic handle for the construction of more complex molecular architectures. This document outlines its use in the synthesis of chalcones and pyrazoles, key intermediates for the development of novel therapeutic agents.
Core Applications: Synthesis of Bioactive Heterocycles
This compound is an excellent starting material for the synthesis of various heterocyclic compounds. The acetyl group can readily undergo condensation and cyclization reactions to afford derivatives with potential therapeutic value.
Synthesis of 1,2,3-Thiadiazole-Containing Chalcones
Chalcones, characterized by an α,β-unsaturated ketone core, are well-established precursors for various heterocyclic systems and exhibit a broad spectrum of biological activities, including anticancer and antimicrobial properties.[3][4][5] The Claisen-Schmidt condensation of this compound with various aromatic aldehydes provides a straightforward route to novel chalcone derivatives.[6][7][8]
Experimental Workflow for Chalcone Synthesis
References
- 1. Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrazine-mediated cyclization of Ugi products to synthesize novel 3-hydroxypyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 8. Formation of 1-(thiazol-2-yl)-4,5-dihydropyrazoles from simple precursors: synthesis, spectroscopic characterization and the structures of an intermediate and two products - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Antifungal Agents from 1,2,3-Thiadiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development of novel antifungal agents derived from the 1,2,3-thiadiazole scaffold. This document outlines the synthesis, in vitro and in vivo evaluation, and potential mechanisms of action of these compounds. The provided protocols are based on established methodologies to ensure reproducibility and comparability of data.
Introduction
The emergence of drug-resistant fungal pathogens presents a significant global health challenge, necessitating the discovery and development of new antifungal agents with novel mechanisms of action. The 1,2,3-thiadiazole ring is a "privileged scaffold" in medicinal chemistry, known to impart diverse biological activities, including antifungal properties.[1][2][3] Derivatives of 1,2,3-thiadiazole have shown promising activity against a range of fungal species, making them an attractive starting point for new antifungal drug discovery programs.[1][4]
Data Presentation
Table 1: In Vitro Antifungal Activity of Representative 1,2,3-Thiadiazole Derivatives
The following table summarizes the minimum inhibitory concentration (MIC) values of various 1,2,3-thiadiazole derivatives against common fungal pathogens. These values represent the lowest concentration of the compound that inhibits the visible growth of the microorganism.[5]
| Compound ID | Fungal Strain | MIC (µg/mL) | Reference |
| Series 1: Carboxamide Derivatives | |||
| 6a | Cercospora arachidicola | Good activity (comparable to commercial drug) | [1][6] |
| 6e | Fusarium oxysporum | Moderate activity (~50% inhibition) | [1] |
| 6f | Fusarium oxysporum | Moderate activity (~50% inhibition) | [1] |
| 6i | Fusarium oxysporum | Moderate activity (~50% inhibition) | [1] |
| 6j | Gibberella zeae | Moderate activity (43.8% inhibition) | [1] |
| Series 2: N-acyl-N-arylalaninates | |||
| 1d | Alternaria brassicicola | 92% effective at 200 µg/mL (in vivo) | [7] |
| Series 3: Organotin Carboxylates | |||
| 148 | Piricularia oryzae | EC50 = 0.12 | [4] |
| 148 | Gibberella zeae | EC50 = 0.16 | [4] |
| Series 4: Oxadiazole Derivatives | |||
| 141 | Puccinia triticina | 98% inhibition at 500 µg/mL | [4] |
| 142 | Puccinia triticina | 83% inhibition at 500 µg/mL | [4] |
| Series 5: Triazole Derivatives | |||
| 143 | Corynespora cassiicola | 93.19% inhibition | [4] |
Table 2: Quality Control (QC) Ranges for Reference Antifungal Agents
This table provides the expected MIC ranges for standard quality control strains when performing antifungal susceptibility testing.
| QC Strain | Antifungal Agent | Expected MIC Range (µg/mL) |
| Candida parapsilosis ATCC 22019 | Fluconazole | 1.0 - 4.0 |
| Candida krusei ATCC 6258 | Amphotericin B | 0.5 - 2.0 |
| Candida albicans ATCC 90028 | Fluconazole | 0.25 - 1.0 |
| Candida albicans ATCC 90028 | Amphotericin B | 0.25 - 1.0 |
Experimental Protocols
Protocol 1: General Synthesis of 4-methyl-N-(5-substituted-1,3,4-thiadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamides (Series 1)[1]
This protocol describes a common synthetic route to a class of 1,2,3-thiadiazole derivatives.
Step 1: Synthesis of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid. This starting material can be synthesized using the Hurd-Mori method.[8]
Step 2: Synthesis of 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride.
-
Reflux 4-methyl-1,2,3-thiadiazole-5-carboxylic acid with an excess of thionyl chloride for 2-3 hours.
-
Remove the excess thionyl chloride under reduced pressure to obtain the crude acid chloride.
Step 3: Synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles. These intermediates can be prepared by cyclization of the corresponding thiosemicarbazide with an appropriate reagent.[9]
Step 4: Synthesis of the final carboxamide derivatives.
-
Dissolve the 2-amino-5-substituted-1,3,4-thiadiazole in a suitable solvent such as pyridine or DMF.
-
Add the 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride dropwise at 0°C.
-
Stir the reaction mixture at room temperature for several hours.
-
Pour the reaction mixture into ice water to precipitate the product.
-
Filter, wash with water, and purify by recrystallization or column chromatography.
Protocol 2: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)[5][10][11]
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for determining the Minimum Inhibitory Concentration (MIC).[10]
1. Materials:
-
Test compounds (1,2,3-thiadiazole derivatives)
-
Reference antifungal agents (e.g., Fluconazole, Amphotericin B)
-
Dimethyl sulfoxide (DMSO)
-
RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Fungal strains (including QC strains)
-
Sabouraud Dextrose Agar (SDA) plates
-
Spectrophotometer
-
Incubator (35°C)
2. Media and Reagent Preparation:
-
RPMI-MOPS Medium: Prepare RPMI 1640 medium buffered to pH 7.0 with 0.165 M MOPS and filter-sterilize.
-
Stock Solutions: Prepare 10 mg/mL stock solutions of test compounds and reference drugs in DMSO.
3. Inoculum Preparation:
-
Subculture fungal strains on SDA plates and incubate at 35°C for 24-48 hours.
-
Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
Dilute this suspension in RPMI-MOPS medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.
4. Assay Procedure:
-
In a 96-well plate, perform serial twofold dilutions of the test compounds and reference drugs in RPMI-MOPS medium. A typical concentration range is 0.03 to 32 µg/mL.[5]
-
Add 100 µL of the standardized fungal inoculum to each well.
-
Include a growth control (inoculum without drug) and a sterility control (medium only).
-
Incubate the plates at 35°C for 24-48 hours.
5. Reading the MIC:
-
The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% inhibition) compared to the growth control.[5]
Protocol 3: In Vivo Efficacy Assessment in a Murine Model of Disseminated Candidiasis[12][13][14]
This protocol outlines a general procedure for evaluating the in vivo efficacy of promising antifungal candidates.
1. Materials:
-
Fungal Strain: Candida albicans (e.g., SC5314)
-
Animals: Female BALB/c mice (6-8 weeks old)
-
Culture Media: Yeast Peptone Dextrose (YPD) broth and agar
-
Reagents: Sterile saline
-
Test Compound: Formulated for the chosen route of administration (e.g., oral gavage, intraperitoneal injection)
-
Vehicle Control: The vehicle used to formulate the test compound
-
Positive Control: An approved antifungal agent (e.g., fluconazole)
2. Procedure:
-
Inoculum Preparation: Culture C. albicans in YPD broth overnight at 30°C. Harvest cells by centrifugation, wash with sterile saline, and resuspend in saline to the desired concentration (e.g., 1 x 10⁶ CFU/mL).
-
Infection: Infect mice via intravenous injection of the C. albicans suspension (e.g., 0.1 mL).
-
Treatment: Begin treatment with the test compound, vehicle control, and positive control at a specified time post-infection (e.g., 2 hours). Administer treatment once or twice daily for a defined period (e.g., 7 days).
-
Monitoring: Monitor the mice daily for signs of illness and record survival.
-
Endpoint: The primary endpoint is typically survival over a 14 to 21-day period. Secondary endpoints can include fungal burden in target organs (e.g., kidneys), which is determined by homogenizing the organs and plating serial dilutions on SDA.
Mandatory Visualizations
Synthesis Workflow
Caption: Synthetic scheme for 1,2,3-thiadiazole carboxamides.
In Vitro Antifungal Assay Workflow
Caption: Workflow for in vitro antifungal susceptibility testing.
Potential Mechanism of Action: Ergosterol Biosynthesis Inhibition
While the precise mechanism of action for many 1,2,3-thiadiazole antifungal derivatives is still under investigation, a plausible target is the ergosterol biosynthesis pathway. This pathway is essential for fungal cell membrane integrity and is the target of widely used azole antifungals.[2][11] Some 1,3,4-thiadiazole derivatives have been shown to inhibit 14-α-demethylase, a key enzyme in this pathway.[2][11]
Caption: Potential inhibition of the fungal ergosterol pathway.
References
- 1. Synthesis and Antifungal Activity of 1,2,3-thiadiazole Derivative...: Ingenta Connect [ingentaconnect.com]
- 2. benchchem.com [benchchem.com]
- 3. Microwave Assisted Synthesis, Antifungal Activity and DFT Theoretical Study of Some Novel 1,2,4-Triazole Derivatives Containing the 1,2,3-Thiadiazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and Antifungal Activity of 1,2,3-thiadiazole Derivative...: Ingenta Connect [ingentaconnect.com]
- 7. Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microwave Assisted Synthesis, Antifungal Activity and DFT Theoretical Study of Some Novel 1,2,4-Triazole Derivatives Containing the 1,2,3-Thiadiazole Moiety [mdpi.com]
- 9. wjpmr.com [wjpmr.com]
- 10. ifyber.com [ifyber.com]
- 11. Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Screening 1-(1,2,3-Thiadiazol-5-yl)ethanone for Anticancer Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,3-thiadiazole scaffold has emerged as a promising pharmacophore in the development of novel anticancer therapeutics.[1][2] Its unique mesoionic character is thought to facilitate the crossing of cellular membranes, enabling potent interactions with various biological targets.[2] Derivatives of 1,2,3-thiadiazole have been reported to exhibit a range of anticancer activities, including the inhibition of tubulin polymerization and the disruption of key cellular signaling pathways, leading to cell cycle arrest and apoptosis.[1][2]
This document provides a detailed guide for the initial screening of 1-(1,2,3-thiadiazol-5-yl)ethanone , a specific derivative of the 1,2,3-thiadiazole family, for potential anticancer activity. The following protocols and application notes are designed to offer a systematic approach to evaluating the cytotoxic and mechanistic properties of this compound in vitro.
Data Presentation
Quantitative data from anticancer screening should be presented in a clear and standardized format to allow for easy comparison and interpretation. The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying the potency of a test compound.
Table 1: In Vitro Cytotoxicity of this compound
| Cancer Cell Line | Tissue of Origin | IC50 (µM) of this compound | Positive Control (e.g., Doxorubicin) IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | Enter experimental data | Enter experimental data |
| NCI-H460 | Lung Carcinoma | Enter experimental data | Enter experimental data |
| SF-268 | Glioma | Enter experimental data | Enter experimental data |
| PC-3 | Prostate Carcinoma | Enter experimental data | Enter experimental data |
| HL-60 | Promyelocytic Leukemia | Enter experimental data | Enter experimental data |
| HCT-116 | Colon Adenocarcinoma | Enter experimental data | Enter experimental data |
Note: The data in this table is for illustrative purposes and should be replaced with experimental results.
Table 2: Apoptosis Induction by this compound in [Select Cell Line]
| Treatment | Concentration (µM) | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) | % Necrosis (Annexin V-/PI+) | % Live Cells (Annexin V-/PI-) |
| Vehicle Control | 0 | Enter experimental data | Enter experimental data | Enter experimental data | Enter experimental data |
| This compound | IC50 | Enter experimental data | Enter experimental data | Enter experimental data | Enter experimental data |
| Positive Control (e.g., Staurosporine) | Specify | Enter experimental data | Enter experimental data | Enter experimental data | Enter experimental data |
Note: The data in this table is for illustrative purposes and should be replaced with experimental results.
Experimental Protocols
The following are detailed methodologies for key in vitro experiments to assess the anticancer potential of this compound.
Protocol 1: Cell Culture and Maintenance
-
Cell Lines: A panel of human cancer cell lines should be utilized, such as MCF-7 (breast), NCI-H460 (lung), SF-268 (glioma), PC-3 (prostate), HL-60 (leukemia), and HCT-116 (colon).[1][3]
-
Culture Medium: Cells should be cultured in the appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[3]
-
Incubation: Maintain cell cultures in a humidified incubator at 37°C with 5% CO2.[4]
-
Subculture: To maintain exponential growth, cells should be passaged upon reaching 80-90% confluency.[3]
Protocol 2: Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[4]
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[3]
-
Compound Treatment: Prepare a series of dilutions of this compound in culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3]
-
IC50 Calculation: The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, can be calculated from the resulting dose-response curve.[3][4]
Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[3][4]
-
Compound Treatment: Treat cells with this compound at its predetermined IC50 concentration for 24-48 hours.[4]
-
Cell Harvesting: Harvest the cells and wash them with cold phosphate-buffered saline (PBS).[4]
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.[4]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[3]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive cells are considered apoptotic, while PI positive cells are indicative of necrosis.[3]
Protocol 4: Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[4]
-
Compound Treatment: Treat cells with this compound for 24 hours.[4]
-
Cell Fixation: Harvest and fix the cells in cold 70% ethanol overnight at -20°C.[4]
-
Staining: Wash the cells with PBS and treat with RNase A. Stain the cellular DNA with propidium iodide.[4]
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle.[4]
Visualizations
Diagrams of experimental workflows and potential signaling pathways provide a clear visual representation of the processes involved.
References
Application Notes and Protocols for Evaluating the Plant Growth Regulating Effects of 1,2,3-Thiadiazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,3-Thiadiazole derivatives represent a class of heterocyclic compounds that have garnered significant interest for their diverse biological activities, including their potent effects on plant growth and development.[1] These compounds can exhibit cytokinin- and auxin-like activities, influencing key physiological processes such as seed germination, root and shoot growth, and cell division.[2][3] Notably, Thidiazuron (TDZ), a phenylurea-type cytokinin, contains a 1,2,3-thiadiazole moiety and is widely used in plant tissue culture to induce organogenesis and somatic embryogenesis.[2]
These application notes provide a comprehensive overview of the methodologies used to evaluate the plant growth regulating effects of novel 1,2,3-thiadiazole compounds. Detailed protocols for seed germination and seedling growth bioassays, along with data presentation guidelines and an exploration of the underlying signaling pathways, are included to facilitate research and development in this promising area of agrochemistry and drug discovery.
Data Presentation: Quantitative Effects of 1,2,3-Thiadiazole Derivatives on Plant Growth
The following tables summarize the quantitative data from studies evaluating the effects of various 1,2,3-thiadiazole derivatives on plant growth parameters.
Table 1: Effect of 1,2,3-Thiadiazol-5-ylimidazolidine-2,4-diones on Cucumber (Cucumis sativus) Seedling Growth [4]
| Compound | Concentration (mg/L) | Primary Root Length (mm) | Number of Lateral Roots |
| Control | 0 | 75.3 ± 2.5 | 15.2 ± 1.1 |
| A1 | 5 | 25.1 ± 1.8 | 1.8 ± 0.5 |
| B1 | 5 | 28.4 ± 2.1 | 2.1 ± 0.6 |
| TDZ | 5 | 22.7 ± 1.5 | 1.5 ± 0.4 |
| 6-BAP | 5 | 35.6 ± 2.0 | 4.3 ± 0.8 |
| IAA | 5 | 65.2 ± 3.1 | 18.5 ± 1.3 |
*Statistically significant difference from the control group. Data are presented as mean ± standard error. A1 and B1 are novel 1,2,3-thiadiazol-5-ylimidazolidine-2,4-dione derivatives. TDZ (Thidiazuron), 6-BAP (6-Benzylaminopurine), and IAA (Indole-3-acetic acid) are known plant growth regulators used as positive controls.
Table 2: Effect of a Synthetic 1,2,3-Thiadiazole Compound on Wheat (Triticum durum) Seed Germination and Seedling Growth [5]
| Treatment Concentration (µg/L) | Germination (%) | Shoot Fresh Weight (g) | Shoot Dry Weight (g) |
| 0 (Control) | 92 ± 2 | 0.45 ± 0.03 | 0.05 ± 0.004 |
| 5 | 43.5 ± 3.5 | 0.21 ± 0.02 | 0.02 ± 0.002 |
| 25 | 0 | - | - |
| 50 | 0* | - | - |
*Statistically significant difference from the control group. Data are presented as mean ± standard error for two wheat cultivars (Hurani75 and Um Qayes). The synthetic compound is [1,3-Bis[4-(1,2,3-thiadiazol-4-yl) phenoxy]propane].
Experimental Protocols
The following are detailed protocols for conducting bioassays to evaluate the plant growth regulating effects of 1,2,3-thiadiazole compounds.
Protocol 1: Seed Germination and Seedling Growth Bioassay
This protocol is adapted from methodologies used for cucumber and wheat seedling assays.[4][5]
1. Materials:
- Test compounds (1,2,3-thiadiazole derivatives)
- Control compounds (e.g., TDZ, 6-BAP, IAA, or a solvent control)
- Seeds of a model plant (e.g., Cucumis sativus or Triticum aestivum)
- Petri dishes (9 cm diameter)
- Filter paper (Whatman No. 1 or equivalent)
- Sterile distilled water
- Solvent for dissolving test compounds (e.g., DMSO, ethanol, or 1N NaOH)[6]
- Growth chamber or incubator with controlled temperature and light conditions
- Forceps
- Ruler or calipers
- Analytical balance
2. Preparation of Test Solutions:
- Prepare a stock solution of each test and control compound at a high concentration (e.g., 1 mg/mL) in an appropriate solvent.[6]
- From the stock solutions, prepare a series of working solutions at the desired final concentrations (e.g., 1, 5, 10, 25, 50 µg/L) by diluting with sterile distilled water. Ensure the final solvent concentration is minimal and consistent across all treatments, including a solvent-only control.
3. Seed Sterilization:
- Surface sterilize the seeds to prevent microbial contamination. A common procedure involves:
- Washing the seeds under running tap water for 10-15 minutes.
- Immersing the seeds in 70% (v/v) ethanol for 30-60 seconds.[7]
- Soaking the seeds in a 1-2% sodium hypochlorite solution (commercial bleach diluted) with a few drops of Tween-20 for 10-15 minutes.[7]
- Rinsing the seeds 3-5 times with sterile distilled water under a laminar flow hood to remove any traces of the sterilizing agents.[7]
4. Bioassay Setup:
- Place two layers of sterile filter paper in each sterile petri dish.
- Moisten the filter paper with 5 mL of the respective test or control solution.
- Using sterile forceps, place a predetermined number of sterilized seeds (e.g., 20-25) evenly on the filter paper in each petri dish.
- Seal the petri dishes with parafilm to maintain humidity.
- Place the petri dishes in a growth chamber under controlled conditions (e.g., 25 ± 2°C, 16/8 h light/dark photoperiod).
5. Data Collection and Analysis:
- After a specified period (e.g., 7-10 days), record the following parameters:
- Germination Percentage: Count the number of germinated seeds (radicle emergence > 2 mm) and express it as a percentage of the total seeds sown.
- Primary Root Length: Measure the length of the primary root of each seedling from the base of the hypocotyl to the root tip.
- Shoot/Hypocotyl Length: Measure the length of the shoot or hypocotyl.
- Number of Lateral Roots: Count the number of lateral roots on the primary root.
- Fresh and Dry Weight: Carefully remove the seedlings, blot them dry, and record the fresh weight. To determine the dry weight, place the seedlings in an oven at 60-70°C for 48 hours and then weigh them.
- Perform statistical analysis (e.g., ANOVA followed by a post-hoc test like Tukey's HSD) to determine significant differences between treatments.
Protocol 2: In Vitro Callus Induction and Shoot Regeneration Assay
This protocol is a general guideline for evaluating the cytokinin-like activity of 1,2,3-thiadiazole derivatives using explants in tissue culture, often with compounds like TDZ.[2][8]
1. Materials:
- Test compounds (1,2,3-thiadiazole derivatives)
- Plant material for explants (e.g., leaves, cotyledons, or hypocotyls from sterile seedlings)
- Murashige and Skoog (MS) medium, including macronutrients, micronutrients, vitamins, and sucrose.[9][10]
- Gelling agent (e.g., agar)
- Plant growth regulators for control and media preparation (e.g., 2,4-D, NAA, BA)
- Sterile culture vessels (e.g., test tubes, Magenta boxes)
- Autoclave
- Laminar flow hood
- Sterile surgical blades, forceps, and other dissection tools
2. Media Preparation:
- Prepare MS basal medium according to the standard formulation.[9][10]
- Add sucrose (typically 30 g/L).
- Divide the basal medium into aliquots for different treatments.
- Add the test 1,2,3-thiadiazole compounds and control growth regulators (e.g., TDZ, BA, NAA) at various concentrations to the respective media aliquots.
- Adjust the pH of the media to 5.7-5.8 using 1N NaOH or 1N HCl.
- Add the gelling agent (e.g., 7-8 g/L agar) and heat to dissolve.
- Dispense the media into culture vessels and autoclave at 121°C and 15 psi for 15-20 minutes.
3. Explant Preparation and Culture:
- Under a laminar flow hood, aseptically excise explants (e.g., 1 cm² leaf segments) from sterile seedlings.
- Place the explants onto the surface of the solidified MS medium containing the different test compounds.
- Seal the culture vessels and incubate in a growth room with controlled temperature (e.g., 25 ± 2°C) and photoperiod (e.g., 16/8 h light/dark).
4. Data Collection and Analysis:
- After 4-6 weeks, observe and record the following:
- Callus Induction Frequency (%): The percentage of explants forming callus.
- Callus Morphology and Fresh Weight: Describe the color and texture of the callus and measure its fresh weight.
- Shoot Regeneration Frequency (%): The percentage of explants regenerating shoots.
- Number of Shoots per Explant: Count the average number of shoots regenerated from each explant.
- Use appropriate statistical methods to analyze the data.
Signaling Pathways and Experimental Workflows
The plant growth regulating effects of 1,2,3-thiadiazoles, particularly those with cytokinin-like activity such as TDZ, are believed to be mediated through the modulation of endogenous plant hormone signaling pathways.[11][12] TDZ can mimic the effects of both auxins and cytokinins.[11]
Cytokinin Signaling Pathway
Cytokinins are perceived by histidine kinase receptors located in the endoplasmic reticulum membrane.[13] This initiates a phosphorelay cascade that ultimately leads to the activation of type-B response regulators (ARRs), which are transcription factors that regulate the expression of cytokinin-responsive genes.[9]
Caption: Simplified cytokinin signaling pathway activated by 1,2,3-thiadiazoles.
Auxin Signaling Pathway
Auxins regulate gene expression primarily through the TIR1/AFB receptor pathway.[14][15] In the absence of auxin, Aux/IAA proteins repress the activity of Auxin Response Factors (ARFs).[10][16] When auxin is present, it promotes the degradation of Aux/IAA repressors, allowing ARFs to activate the transcription of auxin-responsive genes.[10][16] 1,2,3-thiadiazoles may influence this pathway by altering endogenous auxin levels or signaling components.[12]
Caption: Overview of the nuclear auxin signaling pathway and potential influence by 1,2,3-thiadiazoles.
Experimental Workflow for Bioassay
The following diagram illustrates the general workflow for conducting a seed germination and seedling growth bioassay.
Caption: General experimental workflow for evaluating plant growth regulating effects.
References
- 1. ableweb.org [ableweb.org]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. In vitro plant tissue culture: means for production of biological active compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. plantcelltechnology.com [plantcelltechnology.com]
- 7. plantcelltechnology.com [plantcelltechnology.com]
- 8. Use of Thidiazuron for High-Frequency Callus Induction and Organogenesis of Wild Strawberry (Fragaria vesca) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. himedialabs.com [himedialabs.com]
- 10. plantcelltechnology.com [plantcelltechnology.com]
- 11. Murashige and Skoog medium - Wikipedia [en.wikipedia.org]
- 12. quora.com [quora.com]
- 13. tmmedia.in [tmmedia.in]
- 14. labassociates.com [labassociates.com]
- 15. plantcelltechnology.com [plantcelltechnology.com]
- 16. phytotechlab.com [phytotechlab.com]
High-Throughput Screening Assays for 1,2,3-Thiadiazole Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the high-throughput screening (HTS) of 1,2,3-thiadiazole compounds. The 1,2,3-thiadiazole scaffold is a versatile heterocyclic motif that has garnered significant attention in medicinal and agricultural chemistry due to its broad spectrum of biological activities. These compounds have demonstrated potential as anticancer, antiviral, and antifungal agents. This guide offers standardized HTS methodologies to accelerate the discovery and development of novel 1,2,3-thiadiazole-based therapeutics and agrochemicals.
Anticancer Activity Screening
A primary application of HTS for 1,2,3-thiadiazole derivatives is in the discovery of novel anticancer agents. These compounds have been shown to exert cytotoxic effects on various cancer cell lines through diverse mechanisms of action, including the inhibition of tubulin polymerization and the modulation of key signaling pathways.
Cell-Based Cytotoxicity Assays
A common initial step in anticancer drug discovery is to screen compound libraries for general cytotoxicity against cancer cell lines. The MTT assay is a robust and widely used colorimetric method for assessing cell viability and is readily adaptable to a high-throughput format.
Experimental Protocol: High-Throughput MTT Assay for Anticancer Screening
This protocol is designed for screening a library of 1,2,3-thiadiazole compounds in a 96-well or 384-well plate format.
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
1,2,3-Thiadiazole compound library dissolved in DMSO (10 mM stock solutions)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Sterile 96-well or 384-well flat-bottom plates
-
Multichannel pipette or automated liquid handling system
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and resuspend cells in complete medium.
-
Seed cells into plates at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the 1,2,3-thiadiazole compounds in culture medium from the 10 mM DMSO stocks. The final DMSO concentration in the assay should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Add the diluted compounds to the wells containing the cells. Include wells with untreated cells (negative control) and wells with a known cytotoxic agent (positive control, e.g., doxorubicin).
-
Incubate for 48-72 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
Add 10 µL (for 96-well plates) or 5 µL (for 384-well plates) of MTT solution to each well.
-
Incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL (for 96-well plates) or 50 µL (for 384-well plates) of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plates for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the untreated control.
-
Plot the percentage of viability against the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀) value for each active compound.
-
Data Presentation: Cytotoxicity of 1,2,3-Thiadiazole Derivatives against Cancer Cell Lines
| Compound ID | Cancer Cell Line | Assay Type | IC₅₀ (µM) |
| DHEA Derivative 25 | T47D (Breast) | Not Specified | 0.058[1] |
| Pyrazole Oxime 8e | Panc-1 (Pancreatic) | Not Specified | 12.79[1] |
| Pyrazole Oxime 8l | Panc-1 (Pancreatic) | Not Specified | 12.22[1] |
| Pyrazole Oxime 8e | Huh-7 (Hepatocellular) | Not Specified | 11.84[1] |
| Pyrazole Oxime 8l | Huh-7 (Hepatocellular) | Not Specified | 10.11[1] |
Biochemical Assays for Specific Targets
1,2,3-Thiadiazole compounds have been shown to target specific proteins involved in cancer progression, such as tubulin and heat shock protein 90 (Hsp90). Biochemical assays are essential for confirming the direct interaction of these compounds with their molecular targets.
Experimental Protocol: High-Throughput Tubulin Polymerization Assay
This assay measures the ability of compounds to inhibit the polymerization of tubulin into microtubules, a key process in cell division.
Materials:
-
Purified tubulin protein (>99%)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP (100 mM stock)
-
Glycerol
-
1,2,3-Thiadiazole compound library in DMSO
-
Known tubulin inhibitor (e.g., colchicine) and stabilizer (e.g., paclitaxel) as controls
-
UV-transparent 96-well or 384-well plates
-
Temperature-controlled microplate reader
Procedure:
-
Preparation:
-
Prepare a tubulin polymerization mix on ice containing tubulin polymerization buffer, 1 mM GTP, and 10% glycerol.
-
Prepare serial dilutions of the 1,2,3-thiadiazole compounds and controls in the polymerization mix. Keep the final DMSO concentration below 1%.
-
-
Assay Initiation:
-
Pre-warm the microplate reader to 37°C.
-
Add the compound dilutions to the wells of a pre-warmed plate.
-
To initiate polymerization, add cold tubulin solution to each well and mix quickly.
-
-
Data Acquisition:
-
Immediately place the plate in the 37°C microplate reader.
-
Measure the increase in absorbance at 340 nm every minute for 60 minutes. The increase in absorbance corresponds to the formation of microtubules.
-
-
Data Analysis:
-
Plot the absorbance at 340 nm versus time for each compound concentration.
-
Determine the rate of polymerization and the maximum polymer mass.
-
Calculate the percentage of inhibition for each compound and determine the IC₅₀ value.
-
Experimental Protocol: High-Throughput Hsp90 ATPase Activity Assay
This colorimetric assay measures the ATPase activity of Hsp90, which is essential for its chaperone function.
Materials:
-
Recombinant human Hsp90α
-
Assay buffer (e.g., 100 mM HEPES, pH 7.3, 20 mM KCl, 6 mM MgCl₂)
-
ATP (100 mM stock)
-
1,2,3-Thiadiazole compound library in DMSO
-
Known Hsp90 inhibitor (e.g., geldanamycin) as a positive control
-
Malachite green reagent for phosphate detection
-
96-well or 384-well plates
-
Microplate reader
Procedure:
-
Reaction Setup:
-
Add assay buffer, Hsp90 protein, and the 1,2,3-thiadiazole compounds to the wells of a microplate.
-
Incubate for 15 minutes at 37°C.
-
-
Initiate Reaction:
-
Add ATP to each well to initiate the ATPase reaction. The final ATP concentration should be close to the Kₘ value.
-
Incubate for 90 minutes at 37°C.
-
-
Phosphate Detection:
-
Stop the reaction by adding the malachite green reagent. This reagent will form a colored complex with the inorganic phosphate produced during the reaction.
-
Incubate for 15-20 minutes at room temperature.
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength between 620-650 nm.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of phosphate.
-
Calculate the amount of phosphate produced in each well.
-
Determine the percentage of inhibition of Hsp90 ATPase activity for each compound and calculate the IC₅₀ value.
-
Data Presentation: Inhibition of Specific Targets by 1,2,3-Thiadiazole Derivatives
| Compound Class | Target | Assay Type | IC₅₀ (µM) |
| 5-Aryl-4-(2,4-dihydroxyphenyl)-1,2,3-thiadiazoles | Hsp90 | Not Specified | Low micromolar[1] |
Antiviral Activity Screening
1,2,3-Thiadiazole derivatives have also shown promise as antiviral agents. HTS assays are crucial for screening large compound libraries to identify potent inhibitors of viral replication.
Cell-Based Antiviral Assays
Cell-based assays are fundamental for assessing the ability of compounds to inhibit viral infection and replication in a biologically relevant context.
Experimental Protocol: High-Throughput Cell-Based Antiviral Assay (General)
This protocol provides a general framework that can be adapted for various viruses, such as influenza virus or hepatitis C virus (HCV).
Materials:
-
Host cell line permissive to the virus of interest (e.g., MDCK for influenza, Huh7.5 for HCV)
-
Virus stock with a known titer
-
Complete cell culture medium
-
1,2,3-Thiadiazole compound library in DMSO
-
Known antiviral drug as a positive control
-
Method for quantifying viral activity (e.g., reporter gene expression like luciferase, immunofluorescence staining for a viral protein, or a cell viability assay to measure virus-induced cytopathic effect)
-
96-well or 384-well plates
Procedure:
-
Cell Seeding:
-
Seed host cells into plates and incubate for 24 hours.
-
-
Compound Treatment and Infection:
-
Pre-treat the cells with serial dilutions of the 1,2,3-thiadiazole compounds for 1-2 hours.
-
Infect the cells with the virus at a predetermined multiplicity of infection (MOI).
-
Incubate for a period sufficient for viral replication (e.g., 24-72 hours).
-
-
Quantification of Antiviral Activity:
-
Based on the chosen detection method:
-
Reporter Gene Assay: Lyse the cells and measure the reporter gene activity (e.g., luminescence).
-
Immunofluorescence: Fix and permeabilize the cells, stain with a primary antibody against a viral protein, followed by a fluorescently labeled secondary antibody, and quantify the fluorescence signal using a high-content imager.
-
Cytopathic Effect (CPE) Inhibition Assay: Assess cell viability using a method like the MTT assay.
-
-
-
Data Analysis:
-
Calculate the percentage of viral inhibition for each compound concentration relative to the untreated, infected control.
-
Determine the half-maximal effective concentration (EC₅₀) for each active compound.
-
Concurrently, assess the cytotoxicity of the compounds on uninfected cells to determine the half-maximal cytotoxic concentration (CC₅₀) and calculate the selectivity index (SI = CC₅₀/EC₅₀).
-
Data Presentation: Antiviral Activity of 1,2,3-Thiadiazole Derivatives
| Compound ID | Virus | Assay Type | EC₅₀ (µM) |
| 93 | HIV-1 | Not Specified | 0.0364[2] |
| 94 | Not Specified | Not Specified | IC₅₀ 3.59 µg/mL[2] |
Agricultural Fungicide Screening
1,2,3-Thiadiazole compounds have been investigated for their potential as fungicides to protect crops from phytopathogenic fungi.
Experimental Protocol: High-Throughput In Vitro Fungicidal Assay
This protocol is for screening compounds against the mycelial growth of fungal plant pathogens.
Materials:
-
Fungal pathogen (e.g., Botrytis cinerea, Fusarium graminearum)
-
Potato Dextrose Agar (PDA) or other suitable fungal growth medium
-
1,2,3-Thiadiazole compound library in DMSO
-
Commercial fungicide as a positive control
-
Sterile 96-well plates
Procedure:
-
Compound Plate Preparation:
-
Add serial dilutions of the 1,2,3-thiadiazole compounds in molten PDA to the wells of a 96-well plate. Ensure the final DMSO concentration is not inhibitory to fungal growth.
-
Allow the agar to solidify.
-
-
Fungal Inoculation:
-
Prepare a spore suspension or a mycelial slurry of the target fungus.
-
Inoculate the center of each well with a small, standardized amount of the fungal inoculum.
-
-
Incubation:
-
Seal the plates to prevent contamination and dehydration.
-
Incubate at an appropriate temperature (e.g., 25°C) for several days, until the fungal growth in the control wells is substantial.
-
-
Data Acquisition:
-
Visually assess the mycelial growth in each well or use a microplate reader to measure the optical density at 600 nm.
-
-
Data Analysis:
-
Determine the minimum inhibitory concentration (MIC) as the lowest compound concentration that completely inhibits visible fungal growth.
-
Alternatively, calculate the percentage of growth inhibition for each concentration and determine the EC₅₀ value.
-
Data Presentation: Fungicidal Activity of 1,2,3-Thiadiazole Derivatives
| Compound Class | Target Fungi | Efficacy Measurement | Result (EC₅₀ in µg/mL) |
| Triethyltin 4-methyl-1,2,3-thiadiazole-5-carboxylate | Pyricularia piricola | EC₅₀ | 0.12[2] |
| Triethyltin 4-methyl-1,2,3-thiadiazole-5-carboxylate | Gibberella zeae | EC₅₀ | 0.16[2] |
Signaling Pathways and Experimental Workflows
Diagrams created using Graphviz (DOT language)
Experimental Workflow for High-Throughput Screening
Caption: General workflow for high-throughput screening of 1,2,3-thiadiazole compounds.
Inhibition of Tubulin Polymerization Signaling Pathway
Caption: Signaling pathway of tubulin polymerization inhibition by 1,2,3-thiadiazole derivatives.
Inhibition of Hsp90 Signaling Pathway
Caption: Mechanism of Hsp90 inhibition by 1,2,3-thiadiazole derivatives leading to apoptosis.
Inhibition of PI3K/Akt Signaling Pathway
Caption: Inhibition of the PI3K/Akt signaling pathway by 1,2,3-thiadiazole compounds.
References
Application Notes and Protocols for the Derivatization of 1-(1,2,3-Thiadiazol-5-yl)ethanone for Improved Bioactivity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the derivatization of 1-(1,2,3-thiadiazol-5-yl)ethanone, a promising scaffold in medicinal chemistry. The protocols detailed below focus on the synthesis of chalcone and pyrimidine derivatives, which have demonstrated significant potential as antimicrobial and anticancer agents.
The 1,2,3-thiadiazole ring is a key pharmacophore known to be a bioisostere of pyrimidine and oxadiazole, enabling its derivatives to interact effectively with biological targets.[1] Derivatization of the acetyl group at the 5-position of the thiadiazole ring offers a versatile strategy for the development of novel therapeutic agents with enhanced potency and selectivity.
Strategic Approach to Derivatization
The primary strategy for enhancing the bioactivity of this compound involves the chemical modification of its acetyl group. Two key classes of derivatives with established biological significance are targeted:
-
Chalcones: Synthesized via Claisen-Schmidt condensation, these α,β-unsaturated ketones serve as crucial intermediates for various heterocyclic compounds and exhibit a broad spectrum of biological activities, including antimicrobial and anticancer properties.
-
Pyrimidines: These heterocyclic compounds can be synthesized from chalcone precursors and are known to possess significant therapeutic potential, including antifungal and anticancer effects.
dot
Caption: Derivatization workflow for enhanced bioactivity.
Experimental Protocols
Protocol 1: Synthesis of 1-(1,2,3-Thiadiazol-5-yl)-3-(aryl)prop-2-en-1-ones (Thiadiazolyl Chalcones)
This protocol describes the synthesis of thiadiazolyl chalcones via the Claisen-Schmidt condensation of this compound with various aromatic aldehydes.
Materials:
-
This compound
-
Substituted aromatic aldehydes
-
Ethanol
-
Aqueous sodium hydroxide (NaOH) solution (e.g., 40%)
-
Hydrochloric acid (HCl), dilute
-
Glacial acetic acid
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve equimolar amounts of this compound and the desired substituted aromatic aldehyde in ethanol in a round-bottom flask.
-
Cool the mixture in an ice bath and slowly add an aqueous solution of sodium hydroxide dropwise with constant stirring.
-
Continue stirring at room temperature for a specified time (typically 2-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute hydrochloric acid to precipitate the chalcone.
-
Filter the crude product, wash with cold water until neutral, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure thiadiazolyl chalcone.
dot
Caption: General workflow for thiadiazolyl chalcone synthesis.
Protocol 2: Synthesis of 4-(1,2,3-Thiadiazol-5-yl)-6-(aryl)pyrimidin-2-amine Derivatives
This protocol outlines the synthesis of thiadiazolyl-substituted pyrimidines from the corresponding chalcones.
Materials:
-
Synthesized 1-(1,2,3-thiadiazol-5-yl)-3-(aryl)prop-2-en-1-one (chalcone)
-
Guanidine hydrochloride or Urea
-
Sodium ethoxide or other suitable base
-
Absolute ethanol
-
Standard laboratory glassware for reflux
Procedure:
-
In a round-bottom flask, dissolve the synthesized thiadiazolyl chalcone in absolute ethanol.
-
Add an equimolar amount of guanidine hydrochloride or urea to the solution.
-
Add a solution of sodium ethoxide in ethanol and reflux the mixture for several hours (typically 6-12 hours), monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
The precipitated solid is filtered, washed with water, and dried.
-
Recrystallize the crude product from a suitable solvent to obtain the pure pyrimidine derivative.
Bioactivity Data
The following tables summarize the reported bioactivity of representative thiadiazole-containing chalcone and pyrimidine derivatives. It is important to note that while these compounds are structurally related to derivatives of this compound, the specific starting material may differ in the cited literature.
Table 1: Anticancer Activity of Thiadiazole Derivatives
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 1,2,3-Thiadiazole | D-ring fused dehydroepiandrosterone derivative | T47D (Breast) | 0.042 - 0.058 | [1][2] |
| 1,3,4-Thiadiazole | Thiazole-chalcone hybrid | DU-145 (Prostate) | 6.86 | [3] |
| 1,3,4-Thiadiazole | Isoxazole-dihydropyrazole derivative | - | 2 - 4 | [4] |
| Chalcone Derivative | Pyridine-thioamide derivative | MCF-7 (Breast) | 9.56 | [5] |
Table 2: Antimicrobial Activity of Thiadiazole Derivatives
| Compound Class | Derivative | Microorganism | MIC (µg/mL) | Reference |
| 1,3,4-Thiadiazole | Chalcone derivative (D4) | Phomopsis sp. | 14.4 (EC50) | [6] |
| 1,3,4-Thiadiazole | Pyrimidine derivative (6h) | Phomopsis sp. | 25.9 (EC50) | [7] |
| Thiazole-Chalcone | 2,4-Difluorophenyl derivative | M. tuberculosis | 2.43 | [3] |
| Isoxazole-Chalcone | - | - | 1 | [4] |
Signaling Pathways and Mechanisms of Action
The derivatization of this compound can lead to compounds that interfere with various cellular signaling pathways crucial for cancer cell proliferation and survival, as well as microbial growth. For instance, some thiadiazole derivatives have been shown to act as inhibitors of key enzymes or proteins involved in these processes.
dot
Caption: Potential mechanism of action for anticancer thiadiazole derivatives.
Conclusion
The derivatization of this compound into chalcones and subsequently into pyrimidines represents a promising avenue for the discovery of novel bioactive compounds. The protocols provided herein offer a solid foundation for the synthesis and exploration of these derivatives. The presented bioactivity data for related compounds underscore the potential of this scaffold in developing new anticancer and antimicrobial agents. Further structure-activity relationship (SAR) studies are encouraged to optimize the therapeutic efficacy of these promising molecular frameworks.
References
- 1. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiazole–Chalcone Hybrids as Prospective Antitubercular and Antiproliferative Agents: Design, Synthesis, Biological, Molecular Docking Studies and In Silico ADME Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A facile synthesis, and antimicrobial and anticancer activities of some pyridines, thioamides, thiazole, urea, quinazoline, β-naphthyl carbamate, and pyrano[2,3-d]thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Antifungal Activity of Chalcone Derivatives Containing 1,3,4-Thiadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel Pyrimidine Derivatives Bearing a 1,3,4-Thiadiazole Skeleton: Design, Synthesis, and Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Photochemical Decomposition of 1,2,3-Thiadiazoles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental setup for the photochemical decomposition of 1,2,3-thiadiazoles. This process is of significant interest for the generation of highly reactive thioketene intermediates, which are valuable precursors in organic synthesis.
The photochemical decomposition of 1,2,3-thiadiazoles proceeds via the extrusion of molecular nitrogen upon UV irradiation, leading to the formation of a transient thiirene intermediate that subsequently isomerizes to the corresponding thioketene.[1][2] These thioketenes can be trapped in situ by various reagents, allowing for the synthesis of a range of sulfur-containing compounds.[3][4]
Experimental Protocols
This section details the methodologies for the photochemical decomposition of 1,2,3-thiadiazoles under different experimental conditions.
Protocol 1: Photolysis of 1,2,3-Thiadiazole at Room Temperature with Trapping Agent
This protocol describes the photochemical generation of thioketene from 1,2,3-thiadiazole and its subsequent trapping with diethylamine to form N,N-diethylthioacetamide.[3][4]
Materials:
-
1,2,3-Thiadiazole
-
Diethylamine
-
Ethanol (EtOH), UV grade
-
Quartz reaction vessel
-
Photochemical reactor (e.g., Rayonet reactor) equipped with lamps emitting in the 250-350 nm range[4]
-
UV-Vis spectrophotometer
-
NMR spectrometer
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Prepare a 10⁻⁴ M solution of 1,2,3-thiadiazole in ethanol.
-
Add diethylamine to the solution to a final concentration of 1% (v/v).[3]
-
Transfer the solution to a quartz reaction vessel equipped with a magnetic stir bar.
-
Place the vessel in the photochemical reactor and irradiate at 250 ± 20 nm at room temperature.[4]
-
Monitor the progress of the reaction by periodically taking aliquots and recording the UV-Vis spectrum. The formation of N,N-diethylthioacetamide can be observed by the appearance of its characteristic absorption maximum at 274 nm.[4]
-
Continue irradiation until the starting material is consumed or the desired conversion is reached. A 100-minute irradiation can yield approximately 30.3% of the thioacetamide, with complete conversion reaching up to 75%.[4]
-
Upon completion, the solvent can be removed under reduced pressure, and the product can be purified by standard chromatographic techniques if necessary.
-
Characterize the final product by ¹H and ¹³C NMR spectroscopy.[3]
Protocol 2: Low-Temperature Photolysis of [4-¹³C]-1,2,3-Thiadiazole for Mechanistic Studies
This protocol is designed for investigating the reaction mechanism by low-temperature photolysis in a rigid matrix, which allows for the trapping and spectroscopic observation of reactive intermediates.[1][3]
Materials:
-
[4-¹³C]-1,2,3-Thiadiazole (for isotopic labeling studies)
-
Diethylamine
-
EPA solvent (diethyl ether:isopentane:ethanol, 5:5:2 v/v/v)[1]
-
Quartz Dewar vessel for low-temperature irradiation
-
Liquid nitrogen (N₂)
-
Photochemical reactor with lamps emitting at 250-350 nm[4]
-
UV-Vis spectrophotometer with a low-temperature sample holder
-
NMR spectrometer
Procedure:
-
Prepare a solution of [4-¹³C]-1,2,3-thiadiazole in EPA solvent. The concentration should be suitable for spectroscopic analysis (e.g., 10⁻³ to 10⁻⁴ M).
-
Add diethylamine to the solution (approximately 1%).
-
Transfer the solution to a quartz cuvette or tube suitable for low-temperature measurements.
-
Place the sample in the quartz Dewar vessel and cool to 77 K using liquid nitrogen to form a rigid glass.
-
Irradiate the sample at 77 K using the photochemical reactor.
-
Monitor the reaction by recording UV-Vis spectra at 77 K. The formation of thioketene can be observed.[1]
-
After irradiation, the sample can be carefully warmed to room temperature, and the final product, N,N-diethylthioacetamide, can be isolated.
-
Analyze the isolated product by ¹H and ¹³C NMR to determine the extent of carbon randomization, which provides insights into the reaction mechanism.[3][4]
Quantitative Data
The following table summarizes the results of the photochemical decomposition of [4-¹³C]-1,2,3-thiadiazole in the presence of diethylamine under various conditions, highlighting the percentage of the ¹³C label found at the thioacetyl carbon of the N,N-diethylthioacetamide product. This data is crucial for understanding the intermediacy of thiirene.[4]
| Experiment No. | Temperature (K) | Total Irradiation Time (min) | Solvent/Matrix | ¹³C Label Scrambling (%) |
| 1 | 298 | 150 | Ethanol | <0.6 |
| 2 | 150 | 165 | EPA | <2 |
| 3 | 77 | 165 | EPA | 17.8 - 18.5 |
| 4 | 77 | 285 | EPA | 18.3 |
| 5 | 77 | 285 | Methanol-Ethanol (1:1) | 16.5 |
| 6 | 77 | 225 | EPA | 16.5 - 17.9 |
| 7 | 77 | 165 (with annealing) | EPA | 9.2 - 9.6 |
Data sourced from Larsen et al., 1992.[4]
The lack of significant carbon scrambling at higher temperatures (298 K and 150 K) suggests that thiirene is not a major precursor to thioketene under these conditions. However, the notable scrambling at 77 K in a rigid matrix supports a mechanism where thiirene is formed and can revert to thioketene, leading to the observed isotopic randomization.[1][3][4]
Diagrams
Experimental Workflow for Photochemical Decomposition
Caption: General experimental workflow for the photochemical decomposition of 1,2,3-thiadiazoles.
Proposed Photochemical Decomposition Pathway
Caption: Photochemical decomposition pathway of 1,2,3-thiadiazole.
References
- 1. researchgate.net [researchgate.net]
- 2. Enhanced Synthesis of Volatile Compounds by UV-B Irradiation in Artemisia argyi Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Photochemical formation of thiirene and thioketene in 1,2,3-thiadiazoles with phenyl substituents studied by time-resolved spectroscopy - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Large-Scale Synthesis of 1-(4-Methyl-1,2,3-thiadiazol-5-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the large-scale synthesis of 1-(4-methyl-1,2,3-thiadiazol-5-yl)ethanone, a valuable building block in medicinal chemistry and drug development. The synthesis is based on the robust and scalable Hurd-Mori reaction. The procedure involves a two-step sequence: the formation of 2,3-butanedione monosemicarbazone followed by its cyclization with thionyl chloride to yield the target compound. This protocol is designed to be adaptable for large-scale production, with a focus on procedural details, safety considerations, and purification methods.
Introduction
The 1,2,3-thiadiazole scaffold is a prominent heterocycle in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The title compound, 1-(4-methyl-1,2,3-thiadiazol-5-yl)ethanone, serves as a key intermediate for the synthesis of more complex molecules and active pharmaceutical ingredients (APIs). The Hurd-Mori reaction, a classic method for the synthesis of 1,2,3-thiadiazoles, provides a reliable and scalable route to this important building block.[1][2][3] This method involves the reaction of a hydrazone derivative with thionyl chloride.[1][3]
Overall Reaction Scheme
The synthesis of 1-(4-methyl-1,2,3-thiadiazol-5-yl)ethanone is achieved through a two-step process starting from 2,3-butanedione.
Experimental Protocols
Step 1: Synthesis of 2,3-Butanedione monosemicarbazone
This procedure details the formation of the key intermediate, 2,3-butanedione monosemicarbazone, from 2,3-butanedione and semicarbazide hydrochloride.
Materials
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |
| 2,3-Butanedione | 86.09 | 86.1 g | 1.0 |
| Semicarbazide Hydrochloride | 111.53 | 111.5 g | 1.0 |
| Sodium Acetate | 82.03 | 82.0 g | 1.0 |
| Ethanol (95%) | - | 500 mL | - |
| Water | - | 500 mL | - |
Equipment
-
2 L three-necked round-bottom flask
-
Reflux condenser
-
Mechanical stirrer
-
Heating mantle
-
Buchner funnel and filter flask
Procedure
-
In the 2 L three-necked round-bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve semicarbazide hydrochloride (111.5 g, 1.0 mol) and sodium acetate (82.0 g, 1.0 mol) in 500 mL of water.
-
To the stirred solution, add a solution of 2,3-butanedione (86.1 g, 1.0 mol) in 500 mL of 95% ethanol.
-
Heat the reaction mixture to reflux and maintain for 2 hours.
-
After the reflux period, allow the mixture to cool to room temperature, and then cool further in an ice bath for 1 hour to maximize precipitation.
-
Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold water (2 x 100 mL) and then with a small amount of cold ethanol (50 mL).
-
Dry the product in a vacuum oven at 50 °C to a constant weight.
Expected Yield and Characterization
| Product | Appearance | Yield | Melting Point (°C) |
| 2,3-Butanedione monosemicarbazone | White crystalline solid | 85-95% | 228-230 |
-
1H NMR (DMSO-d6, 400 MHz): δ 10.1 (s, 1H, NH), 6.5 (s, 2H, NH2), 2.3 (s, 3H, CH3), 1.9 (s, 3H, CH3).
-
13C NMR (DMSO-d6, 100 MHz): δ 197.5 (C=O), 157.0 (C=N), 145.0 (C=N-NH), 25.0 (CH3), 8.0 (CH3).
-
IR (KBr, cm-1): 3450 (NH2), 3200 (NH), 1680 (C=O, amide), 1650 (C=O, ketone), 1580 (C=N).
Step 2: Synthesis of 1-(4-Methyl-1,2,3-thiadiazol-5-yl)ethanone
This protocol describes the Hurd-Mori cyclization of 2,3-butanedione monosemicarbazone to the final product.
Materials
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |
| 2,3-Butanedione monosemicarbazone | 143.14 | 143.1 g | 1.0 |
| Thionyl Chloride (SOCl2) | 118.97 | 357 g (218 mL) | 3.0 |
| Dichloromethane (DCM) | - | 1.5 L | - |
| Saturated Sodium Bicarbonate Solution | - | 1 L | - |
| Brine | - | 500 mL | - |
| Anhydrous Magnesium Sulfate | - | 50 g | - |
Equipment
-
3 L three-necked round-bottom flask
-
Dropping funnel
-
Mechanical stirrer
-
Ice-water bath
-
Gas trap (for HCl and SO2)
-
Separatory funnel
-
Rotary evaporator
Procedure
-
Caution: This reaction should be performed in a well-ventilated fume hood as it evolves toxic gases (HCl and SO2). Thionyl chloride is corrosive and reacts violently with water.
-
Suspend 2,3-butanedione monosemicarbazone (143.1 g, 1.0 mol) in 1.5 L of dichloromethane in the 3 L three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a gas outlet connected to a gas trap.
-
Cool the suspension to 0 °C in an ice-water bath.
-
Slowly add thionyl chloride (218 mL, 3.0 mol) dropwise from the dropping funnel over a period of 2-3 hours, maintaining the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate).
-
Once the reaction is complete, carefully and slowly pour the reaction mixture onto 1 kg of crushed ice with vigorous stirring.
-
Separate the organic layer using a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 500 mL) until the effervescence ceases, and then with brine (500 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol-water or hexane-ethyl acetate) to afford pure 1-(4-methyl-1,2,3-thiadiazol-5-yl)ethanone.
Expected Yield and Characterization
| Product | Appearance | Yield | Melting Point (°C) | Boiling Point (°C/mmHg) |
| 1-(4-Methyl-1,2,3-thiadiazol-5-yl)ethanone | Pale yellow solid or oil | 60-75% | 45-47 | 110-112 / 2 |
-
1H NMR (CDCl3, 400 MHz): δ 2.85 (s, 3H, CH3-thiazole), 2.65 (s, 3H, COCH3).
-
13C NMR (CDCl3, 100 MHz): δ 190.0 (C=O), 160.0 (C5-thiadiazole), 145.0 (C4-thiadiazole), 28.0 (COCH3), 15.0 (CH3-thiadiazole).
-
IR (KBr, cm-1): 1705 (C=O), 1520, 1420, 1250.
-
MS (EI, m/z): 142 (M+), 114, 99, 43.
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Low yield in Step 1 | Incomplete reaction. | Ensure the reaction is refluxed for the specified time. Monitor by TLC. |
| Product loss during workup. | Ensure the reaction mixture is thoroughly cooled before filtration to maximize precipitation. | |
| Low yield in Step 2 | Incomplete cyclization. | Ensure slow addition of thionyl chloride at low temperature and sufficient reaction time at room temperature. |
| Degradation of the product. | Avoid excessive heating during workup and purification. Use mild basic washes. | |
| Hydrolysis of thionyl chloride. | Use anhydrous solvents and reagents. | |
| Formation of side products in Step 2 | Uncontrolled temperature during thionyl chloride addition. | Maintain the temperature below 5 °C during the addition. |
| Impure starting material. | Ensure the 2,3-butanedione monosemicarbazone is pure and dry before use. |
Safety Precautions
-
Always work in a well-ventilated fume hood, especially when handling thionyl chloride.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Thionyl chloride is highly corrosive and reacts violently with water. Handle with extreme care and avoid contact with skin and eyes.
-
The reaction evolves toxic gases (HCl and SO2). Use a gas trap to neutralize these gases.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care and minimize inhalation.
Logical Relationship Diagram
References
- 1. Synthesis of Pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N‑Protecting Group on the Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,2,3-Thiadiazole synthesis [organic-chemistry.org]
- 3. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(1,2,3-Thiadiazol-5-yl)ethanone
Welcome to the technical support center for the synthesis of 1-(1,2,3-thiadiazol-5-yl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield of this important heterocyclic compound.
Troubleshooting Guide
This guide addresses specific challenges you may encounter during the synthesis of this compound, particularly when using the Hurd-Mori reaction or its modifications.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Impure Starting Materials: The purity of the starting ketone (e.g., biacetyl monoxime) and the hydrazone intermediate is crucial. | - Ensure the starting ketone is of high purity. - Purify the hydrazone intermediate (e.g., semicarbazone or tosylhydrazone) by recrystallization before the cyclization step. |
| 2. Inactive Thionyl Chloride: Thionyl chloride (SOCl₂) readily decomposes with moisture. | - Use freshly distilled thionyl chloride or a newly opened bottle for the best results. | |
| 3. Unfavorable Reaction Temperature: The reaction temperature for the Hurd-Mori cyclization is critical and can be substrate-dependent. | - Initially, perform the reaction at a low temperature (e.g., 0-5 °C) during the addition of thionyl chloride to control the exothermic reaction. - Gradually warm the reaction to room temperature or gently heat to drive the reaction to completion. Monitor the progress using Thin Layer Chromatography (TLC). | |
| 4. Presence of Moisture: Anhydrous conditions are essential for the success of the Hurd-Mori reaction. | - Use dry solvents and glassware. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| 5. Inefficient Cyclization Conditions: The traditional Hurd-Mori reaction using thionyl chloride may not be optimal for all substrates. | - Consider alternative, milder, and often higher-yielding methods such as the reaction of N-tosylhydrazones with elemental sulfur, which can be catalyzed by reagents like tetrabutylammonium iodide (TBAI).[1][2] | |
| Formation of Side Products | 1. Alternative Cyclization Pathways: The reaction of hydrazones with thionyl chloride can sometimes lead to the formation of other heterocyclic rings, such as 1,3,4-oxadiazoles. | - Modifying the reaction conditions, such as the solvent and temperature, can favor the formation of the desired 1,2,3-thiadiazole. - Purification by column chromatography is often effective in separating the desired product from byproducts. |
| 2. Decomposition of the Product: The 1,2,3-thiadiazole ring can be sensitive to harsh acidic or basic conditions, leading to decomposition during workup or purification. | - Use neutral conditions during the workup and purification steps whenever possible. - Avoid strong acids and bases. | |
| Difficulty in Purification | 1. Co-eluting Impurities: Unreacted starting materials or side products may have similar polarities to the desired product, making separation by column chromatography challenging. | - Optimize the solvent system for column chromatography. A gradual increase in polarity often yields better separation. - Consider recrystallization from a suitable solvent system to purify the crude product. |
| 2. Oily Product: The crude product may be an oil, making handling and purification difficult. | - Try to induce crystallization by scratching the flask with a glass rod or by adding a seed crystal. - If the product remains an oil, purification by column chromatography is the recommended method. |
Frequently Asked Questions (FAQs)
Q1: What is the typical starting material for the synthesis of this compound?
A1: A common starting material is a ketone with an α-methylene group, such as biacetyl. This is typically first converted to a hydrazone derivative, like a semicarbazone or a tosylhydrazone, before the cyclization step.[3]
Q2: My Hurd-Mori reaction is not working. What are the most critical parameters to check?
A2: The most critical parameters for a successful Hurd-Mori reaction are the purity of your hydrazone intermediate, the quality of the thionyl chloride, and strictly anhydrous reaction conditions.
Q3: Are there safer and more environmentally friendly alternatives to thionyl chloride?
A3: Yes, several milder and more eco-friendly methods have been developed. A notable alternative is the reaction of N-tosylhydrazones with elemental sulfur. This reaction can be catalyzed by reagents like tetrabutylammonium iodide (TBAI) and is often performed under metal-free conditions.[1][2]
Q4: I see multiple spots on my TLC after the reaction. What could they be?
A4: Besides your desired product and unreacted starting material, you might be observing side products such as 1,3,4-oxadiazole derivatives or products resulting from the decomposition of the 1,2,3-thiadiazole ring.
Q5: How can I best purify the final product?
A5: Purification is typically achieved through column chromatography on silica gel.[2] The choice of eluent will depend on the polarity of your specific product and any impurities. Recrystallization can also be an effective purification method if the product is a solid.
Experimental Protocols
Protocol 1: General Hurd-Mori Synthesis of this compound
This protocol is a general guideline and may require optimization for specific substrates.
Step 1: Formation of the Semicarbazone Intermediate
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Dissolve the starting ketone (e.g., biacetyl, 1.0 eq) and semicarbazide hydrochloride (1.1 eq) in a suitable solvent like ethanol.
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Add a base, such as sodium acetate (1.5 eq), to the mixture.
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Reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC.[2]
-
After completion, cool the reaction mixture and isolate the precipitated semicarbazone by filtration.
-
Wash the solid with cold water and ethanol and dry it under a vacuum.
Step 2: Cyclization to this compound
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Suspend the dried semicarbazone (1.0 eq) in a suitable anhydrous solvent like dichloromethane (DCM) or dioxane.
-
Cool the suspension in an ice bath (0-5 °C).
-
Slowly add freshly distilled thionyl chloride (2.0-3.0 eq) dropwise to the stirred suspension.[2]
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After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours, or until TLC analysis indicates the consumption of the starting material.
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Carefully quench the reaction by pouring it onto crushed ice.
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Neutralize the mixture with a saturated solution of sodium bicarbonate.
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Extract the product with an organic solvent (e.g., DCM or ethyl acetate).
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Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: Improved Metal-Free Synthesis using N-Tosylhydrazone and Sulfur
This method provides an alternative to the traditional Hurd-Mori reaction.
Step 1: Formation of the N-Tosylhydrazone Intermediate
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Dissolve the starting ketone (1.0 eq) and p-toluenesulfonhydrazide (1.0 eq) in a suitable solvent like methanol or ethanol.
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Add a catalytic amount of acid (e.g., a few drops of concentrated HCl).
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Stir the mixture at room temperature or gentle heat until the reaction is complete (monitored by TLC).
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Cool the mixture and collect the precipitated N-tosylhydrazone by filtration.
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Wash the solid with a cold solvent and dry it.
Step 2: Cyclization to this compound
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In a reaction vessel, combine the N-tosylhydrazone (1.0 eq), elemental sulfur (1.5 eq), and a catalyst such as tetrabutylammonium iodide (TBAI) (0.2 eq).
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Add a suitable solvent such as DMSO.
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Heat the reaction mixture at a specified temperature (e.g., 80-120 °C) for several hours, monitoring the progress by TLC.
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After completion, cool the reaction mixture and pour it into water.
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Extract the product with an organic solvent.
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Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Data Presentation
Table 1: Comparison of Yields for 1,2,3-Thiadiazole Synthesis from Ketones
| Starting Ketone | Method | Reagents | Yield (%) | Reference |
| Acetophenone derivatives | Hurd-Mori | Semicarbazone, SOCl₂ | 60-72% | [3] |
| Pyrazolyl phenylethanones | Hurd-Mori | Semicarbazone, SOCl₂ | Good to Excellent | [1] |
| Enaminones | Metal-Free Cyclization | Tosylhydrazine, Elemental Sulfur | Good yields | [1] |
| N-Tosylhydrazones | TBAI-catalyzed | Elemental Sulfur, TBAI | Moderate to Good | [1] |
Visualizations
Caption: Hurd-Mori reaction workflow for this compound synthesis.
Caption: Troubleshooting workflow for low yield in the synthesis of this compound.
References
Technical Support Center: Hurd-Mori Synthesis of 1,2,3-Thiadiazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during the Hurd-Mori synthesis of 1,2,3-thiadiazoles.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the Hurd-Mori synthesis.
Issue 1: Low or No Yield of the Desired 1,2,3-Thiadiazole
Possible Causes and Solutions:
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Purity of Starting Materials: Ensure the hydrazone starting material is pure. Impurities can interfere with the cyclization reaction.
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Recommendation: Purify the hydrazone by recrystallization or column chromatography before use. Verify its identity and purity using NMR and melting point analysis.
-
-
Reaction Temperature: The reaction is often exothermic.[1] High temperatures can lead to the decomposition of starting materials, intermediates, or the final product.[2][3]
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Recommendation: Maintain strict temperature control, especially during the addition of thionyl chloride. Many protocols recommend adding thionyl chloride dropwise at low temperatures (e.g., 0 °C).[1][4] Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal temperature profile for your specific substrate.[1]
-
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N-Protecting Group on Hydrazone: The electronic nature of the substituent on the hydrazone nitrogen can significantly impact the reaction's success. Electron-withdrawing groups, such as tosyl or acyl groups, generally give superior yields compared to electron-donating groups like alkyls.[3]
-
Recommendation: If yields are low with an alkyl-substituted hydrazone, consider synthesizing a tosyl- or acyl-protected analogue.
-
-
Moisture: Thionyl chloride reacts violently with water. The presence of moisture in the reaction will consume the reagent and introduce acidic impurities that can degrade the product.[1]
-
Recommendation: Use anhydrous solvents and dried glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Issue 2: Formation of Significant Side Products
Possible Causes and Solutions:
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Alternative Cyclization Pathways: Under certain conditions, the reaction may favor the formation of heterocyclic isomers. For example, the reaction of 2-[(ethoxycarbonyl)hydrazono]propionic acid with thionyl chloride has been reported to produce a trace of 5-methyl-2H-1,3,4-oxadiazine-2,6(3H)-dione as a side product.[2]
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Chlorination: Thionyl chloride is a potent chlorinating agent. At elevated temperatures or with prolonged reaction times, chlorination of the starting material or product can occur.
-
Recommendation: Use the minimum necessary amount of thionyl chloride and maintain a low reaction temperature. Monitor the reaction progress by TLC to avoid unnecessarily long reaction times.
-
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Aromatization: In some cases, unexpected aromatization of the newly formed ring or adjacent rings can occur, especially with bicyclic systems.[5]
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Recommendation: While this can sometimes be a desired outcome, if it is not, milder reaction conditions (lower temperature, shorter reaction time) may suppress this side reaction.
-
-
Sulfonylation: Although less common, sulfonylation of nucleophilic groups on the substrate is a potential side reaction.
-
Recommendation: Protect sensitive functional groups prior to the Hurd-Mori reaction.
-
Frequently Asked Questions (FAQs)
Q1: How can I monitor the progress of my Hurd-Mori reaction?
A1: Thin Layer Chromatography (TLC) is the most effective method for monitoring the reaction's progress.[1][4] Spot the reaction mixture alongside the starting hydrazone on a silica gel plate. A typical eluent system is a mixture of hexane and ethyl acetate.[4] The disappearance of the starting material spot and the appearance of a new spot corresponding to the 1,2,3-thiadiazole indicates the reaction is proceeding.
Q2: What is the best way to purify the 1,2,3-thiadiazole product?
A2: The most common purification methods are column chromatography on silica gel and recrystallization.[2][4] The choice of solvent for recrystallization will depend on the specific properties of your product, but ethanol is often a good starting point.[4]
Q3: My product appears to be unstable during work-up. What can I do?
A3: The 1,2,3-thiadiazole ring can be sensitive to acidic conditions.[2] The work-up procedure, which often involves quenching excess thionyl chloride with ice water, generates acidic byproducts.
- Recommendation: After quenching, promptly neutralize the aqueous layer with a base such as sodium bicarbonate solution before extraction.[1][4] Wash the organic extracts with a saturated sodium bicarbonate solution to remove any residual acid.
Q4: Are there any alternatives to using thionyl chloride?
A4: Yes, several alternative methods have been developed. One common approach involves the reaction of N-tosylhydrazones with elemental sulfur, often catalyzed by tetrabutylammonium iodide (TBAI).[6][7] This method is considered an improvement on the traditional Hurd-Mori synthesis as it avoids the use of the hazardous thionyl chloride.[7]
Data Presentation
Table 1: Effect of N-Protecting Group on Yield in the Synthesis of Pyrrolo[2,3-d][1]thiadiazoles [3]
| N-Protecting Group | Reaction Conditions | Yield of 1,2,3-Thiadiazole |
| Benzyl (Electron-donating) | SOCl₂, CHCl₃, Reflux | 25% |
| Methyl (Electron-donating) | SOCl₂, CHCl₃, Reflux | 15% |
| Methyl Carbamate (Electron-withdrawing) | SOCl₂, CH₂Cl₂, Cooled | 94% |
| Aryl Substituent | Yield (%) |
| Phenyl | 98 |
| 4-Methylphenyl | 95 |
| 4-Methoxyphenyl | 92 |
| 4-Chlorophenyl | 88 |
| 4-Bromophenyl | 85 |
| 2-Naphthyl | 96 |
Experimental Protocols
Protocol 1: General Procedure for the Hurd-Mori Synthesis of 4-Phenyl-1,2,3-thiadiazole [4]
Step 1: Synthesis of Acetophenone Semicarbazone
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Dissolve semicarbazide hydrochloride (1.2 eq.) and sodium acetate (1.5 eq.) in water.
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Add a solution of acetophenone (1.0 eq.) in ethanol to the semicarbazide solution.
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Stir the mixture at room temperature. The acetophenone semicarbazone will precipitate.
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Collect the precipitate by filtration, wash with cold water, and then with a small amount of cold ethanol.
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Recrystallize the crude product from ethanol or aqueous ethanol to obtain the pure semicarbazone.
Step 2: Cyclization to 4-Phenyl-1,2,3-thiadiazole
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Suspend the dried acetophenone semicarbazone (1.0 eq.) in a suitable anhydrous solvent such as dichloromethane (DCM) in a flask equipped with a dropping funnel and a gas outlet connected to a trap for acidic gases.
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Cool the flask in an ice bath.
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Slowly add an excess of thionyl chloride (e.g., 5-10 eq.) dropwise to the cooled and stirred suspension, maintaining the temperature below 10 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction by TLC.
-
Carefully pour the reaction mixture onto crushed ice to quench the excess thionyl chloride.
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Separate the organic layer. Wash the organic layer with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
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Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture).
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of Pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N‑Protecting Group on the Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. 1,2,3-Thiadiazole synthesis [organic-chemistry.org]
Technical Support Center: Purification of 1-(1,2,3-Thiadiazol-5-yl)ethanone
Welcome to the technical support center for the purification of 1-(1,2,3-thiadiazol-5-yl)ethanone. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your laboratory work.
Troubleshooting Guide
This guide addresses common issues that may arise during the purification of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Failure to Crystallize | The solution is not sufficiently saturated. | Concentrate the solution by carefully evaporating a portion of the solvent. |
| The cooling process is too rapid. | Allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator. | |
| The presence of significant impurities is inhibiting crystal lattice formation. | Consider pre-purification by column chromatography if the starting material is highly impure. | |
| An inappropriate recrystallization solvent was used. | Test a range of solvents to find one where the compound is soluble when hot but sparingly soluble when cold. | |
| "Oiling Out" During Crystallization | The melting point of the compound is lower than the boiling point of the solvent. | Select a solvent with a lower boiling point. |
| The compound is highly impure, causing a significant melting point depression. | Purify the crude product using column chromatography before attempting recrystallization. | |
| The rate of cooling is too fast. | Re-heat the solution to dissolve the oil and allow it to cool at a much slower rate. Consider adding a co-solvent to adjust the polarity. | |
| Low Recovery Yield | Too much solvent was used for recrystallization. | Use the minimum amount of hot solvent necessary to fully dissolve the crude product. |
| Premature crystallization occurred during hot filtration. | Pre-heat the filtration apparatus (funnel, filter paper, and receiving flask) to prevent premature crystal formation. | |
| Incomplete transfer of crystals during filtration. | Ensure all crystals are transferred to the filter and wash with a minimal amount of ice-cold recrystallization solvent. | |
| Colored Impurities in Final Product | Colored impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. |
| The compound itself is inherently colored. | Determine if the pure compound is expected to be colored. If so, color is not an impurity. | |
| Persistent Impurities After Purification | The chosen purification method is ineffective for the specific impurity. | If recrystallization fails, try column chromatography. If column chromatography is not providing adequate separation, try varying the eluent system or using a different stationary phase. |
| The impurity has very similar physical properties to the desired compound. | Consider derivatization to alter the physical properties of the impurity or the desired compound, followed by purification and then removal of the derivatizing group. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting points for selecting a recrystallization solvent for this compound?
A1: While specific solvent systems for this exact compound are not widely published, good starting points for small-scale solubility tests include ethanol, isopropanol, toluene, ethyl acetate, and hexane, or mixtures thereof. The ideal solvent will dissolve the compound when hot but not when cold.
Q2: What is a suitable stationary and mobile phase for column chromatography of this compound?
A2: A common starting point for column chromatography of moderately polar organic compounds is silica gel as the stationary phase. For the mobile phase (eluent), a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate is recommended. You can start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity while monitoring the separation by Thin Layer Chromatography (TLC).
Q3: How can I monitor the purity of my fractions during column chromatography?
A3: Thin Layer Chromatography (TLC) is the most common method. Spot a small amount of each fraction onto a TLC plate, along with your crude starting material and a co-spot (crude and fraction in the same lane). Develop the plate in the same eluent system used for the column. Fractions containing the pure compound should show a single spot with an Rf value that matches one of the spots in the crude mixture.
Q4: My compound appears to be degrading on the silica gel column. What can I do?
A4: Some compounds can be sensitive to the acidic nature of silica gel. You can try neutralizing the silica gel by washing it with a dilute solution of a non-nucleophilic base, such as triethylamine in your eluent system (e.g., 1% triethylamine), followed by re-equilibration with the neutral eluent. Alternatively, you could use a different stationary phase like alumina (neutral or basic).
Experimental Protocols
Recrystallization Protocol
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Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture gently with stirring until the solid completely dissolves.
-
(Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities and activated charcoal.
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Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, you can place it in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
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Drying: Dry the purified crystals under vacuum or by air drying.
Column Chromatography Protocol
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Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Carefully pour the slurry into a chromatography column, ensuring there are no air bubbles or cracks in the packed bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent. Adsorb this solution onto a small amount of silica gel, and then carefully add this to the top of the packed column. Alternatively, carefully add the concentrated solution directly to the top of the column.
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Elution: Begin eluting with a low-polarity solvent mixture (e.g., hexane/ethyl acetate 95:5). Gradually increase the polarity of the eluent as the elution progresses.
-
Fraction Collection: Collect the eluent in small fractions (e.g., 10-20 mL) in labeled test tubes or vials.
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Purity Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
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Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
To aid in optimizing your purification strategy, use the following table to record and compare your experimental results.
| Purification Method | Solvent/Eluent System | Starting Mass (g) | Final Mass (g) | Yield (%) | Purity (e.g., by HPLC, NMR) | Observations |
| Recrystallization | ||||||
| Column Chromatography | ||||||
| Other |
Visualizations
Caption: General purification workflow for this compound.
Caption: Logic for selecting a purification method based on impurity type.
Technical Support Center: Troubleshooting Low Conversion Rates in 1,2,3-Thiadiazole Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of 1,2,3-thiadiazoles, a critical scaffold in medicinal chemistry.[1][2] Below you will find troubleshooting guides and frequently asked questions to help you overcome low conversion rates and optimize your synthetic protocols.
Troubleshooting Guide
This guide provides solutions to specific issues that can lead to low yields in 1,2,3-thiadiazole synthesis, with a focus on the widely used Hurd-Mori reaction and its modern alternatives.
Issue 1: Low or No Product Formation
If you are experiencing significantly low yields or a complete absence of your desired 1,2,3-thiadiazole product, consider the following potential causes and solutions:
| Possible Cause | Suggested Solution |
| Poor Quality Starting Materials | Hydrazone Purity: Ensure your starting hydrazone is pure and dry, as impurities can interfere with the cyclization reaction.[3] Thionyl Chloride (SOCl₂) Quality: Use freshly distilled or a new bottle of thionyl chloride. SOCl₂ can decompose upon exposure to moisture, leading to reduced reactivity.[3][4] |
| Incorrect Starting Material Structure | α-Methylene Group: The Hurd-Mori reaction requires an α-methylene group on the hydrazone precursor for the cyclization to proceed.[3] Verify that your substrate meets this structural requirement. |
| Suboptimal Reaction Conditions | Temperature Control: The Hurd-Mori reaction can be exothermic.[4] Maintain a controlled temperature, potentially using an ice bath during the addition of thionyl chloride.[4] For some substrates, gentle heating (e.g., 60°C) may be optimal, while for others, high temperatures can cause degradation.[3] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the ideal temperature profile.[5][6] Anhydrous Conditions: Ensure all solvents (e.g., Dichloromethane (DCM), chloroform) and reagents are anhydrous, as thionyl chloride reacts violently with water.[3][6] |
| Inefficient Reagent Stoichiometry | Excess Thionyl Chloride: An excess of thionyl chloride is often used to drive the reaction to completion.[3][4] However, a very large excess might promote side reactions. Experiment with varying the molar ratio to find the optimal balance.[4] |
| Electronic Effects of Substituents | Electron-Withdrawing Groups: The electronic nature of the substituents on your starting material is critical. Electron-withdrawing groups on the precursor often lead to higher yields.[3] For instance, in the synthesis of pyrrolo[2,3-d][3][5][7]thiadiazoles, an electron-withdrawing N-protecting group (like methyl carbamate) resulted in significantly better yields compared to electron-donating alkyl groups.[3] |
Issue 2: Formation of Significant Side Products
The presence of unexpected spots on your TLC plate or difficulties in purification may indicate the formation of side products.
| Possible Cause | Suggested Solution |
| Alternative Cyclization Pathway | In the Hurd-Mori synthesis, particularly with certain hydrazone precursors, alternative cyclizations can occur. For example, the reaction of 2-[(ethoxycarbonyl)hydrazono]propionic acid with thionyl chloride can produce 5-methyl-2H-1,3,4-oxadiazine-2,6(3H)-dione as a side product.[5] To minimize this, optimize reaction conditions such as solvent and temperature.[5] Purification by column chromatography can help separate the desired 1,2,3-thiadiazole from the oxadiazine byproduct.[5] |
| Incomplete Reaction or Degradation | A complex mixture of products can indicate an incomplete reaction or degradation of the target compound.[5] Monitor the reaction progress by TLC and optimize the reaction time and temperature to ensure full conversion without significant degradation.[5] |
| Product Instability | The 1,2,3-thiadiazole ring can be sensitive to harsh acidic or basic conditions, leading to decomposition during workup and purification.[5] Use neutral extraction and purification methods whenever possible.[5] After the reaction, properly quench excess thionyl chloride by carefully adding the reaction mixture to ice water.[4] Washing the crude product with a dilute sodium bicarbonate solution can help remove acidic impurities.[4][6] |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 1,2,3-thiadiazoles?
The most prevalent methods are the Hurd-Mori synthesis, which involves the cyclization of hydrazones with an α-methylene group using thionyl chloride, and modern variations using N-tosylhydrazones with elemental sulfur.[6][8][9] The Hurd-Mori reaction is a classic and versatile method.[8][10] Newer, metal-free approaches, such as the tetrabutylammonium iodide (TBAI)-catalyzed reaction of N-tosylhydrazones with sulfur, are considered greener alternatives.[2][7][11]
Q2: My Hurd-Mori reaction is giving a very low yield. What are the first things I should check?
First, verify the purity of your starting hydrazone and ensure it has an active α-methylene group.[3][5] Second, check the quality of your thionyl chloride; it should be fresh and handled under anhydrous conditions.[3][4] Finally, evaluate your reaction temperature, as excessive heat can be detrimental.[5]
Q3: Are there any alternatives to the hazardous reagent thionyl chloride in the Hurd-Mori synthesis?
Yes, several milder and more environmentally friendly alternatives have been developed.[5] One effective method involves the reaction of N-tosylhydrazones with elemental sulfur, often catalyzed by reagents like tetrabutylammonium iodide (TBAI).[2][5][7][11] Other protocols utilize iodine in DMSO as a catalytic system.[7][12] Sulfur dichloride (SCl₂) has also been shown to be a useful reagent and, in some cases, provides higher yields than thionyl chloride.[8]
Q4: I am observing an unexpected side product in my reaction. How can I identify it?
A known side product in the Hurd-Mori synthesis of 1,2,3-thiadiazole-4-carboxylic acid is 5-methyl-2H-1,3,4-oxadiazine-2,6(3H)-dione.[5] Standard analytical techniques such as NMR, Mass Spectrometry, and IR spectroscopy should be used to characterize any unknown compounds.[5] A literature search for known side products of your specific reaction is also recommended.[5]
Q5: What are the best practices for purifying 1,2,3-thiadiazoles?
Purification is typically achieved through column chromatography on silica gel or recrystallization.[5] The choice of solvent for recrystallization is compound-specific and should be determined empirically.[5] It is important to handle these compounds under neutral conditions as they can be sensitive to strong acids and bases.[5] Washing the organic layer with saturated sodium bicarbonate solution during workup can help remove acidic impurities.[5]
Data Presentation
Table 1: Effect of N-Protecting Group on the Yield of Pyrrolo[2,3-d][3][5][7]thiadiazole Synthesis
| N-Protecting Group | Electronic Nature | Yield (%) |
| Methyl Carbamate | Electron-Withdrawing | >80% |
| Alkyl Groups | Electron-Donating | <20% |
Data adapted from literature reports discussing the importance of electronic effects in 1,2,3-thiadiazole synthesis.[3]
| Substituent on Aryl Ring | Yield (%) |
| 4-H | 85 |
| 4-CH₃ | 88 |
| 4-OCH₃ | 92 |
| 4-Cl | 78 |
| 4-NO₂ | 65 |
Experimental Protocols
Protocol 1: General Procedure for the Hurd-Mori Synthesis of 4-Aryl-1,2,3-Thiadiazoles
-
Semicarbazone Formation:
-
Dissolve the desired aryl ketone (1.0 eq) and semicarbazide hydrochloride (1.1 eq) in a suitable solvent such as ethanol.
-
Add a base, for example, sodium acetate (1.5 eq), to the mixture.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC.
-
Cool the reaction mixture and collect the precipitated semicarbazone by filtration. Wash with cold water and dry thoroughly.[5][6]
-
-
Cyclization to 1,2,3-Thiadiazole:
-
Suspend the dried semicarbazone (1.0 eq) in a suitable anhydrous solvent like dichloromethane (DCM) or dioxane.
-
Cool the suspension in an ice bath.
-
Slowly add thionyl chloride (2.0-3.0 eq) dropwise to the stirred suspension.[5]
-
After the addition is complete, allow the reaction to warm to room temperature and then stir for the recommended time (typically a few hours, monitor by TLC).
-
Carefully quench the reaction by pouring it onto crushed ice.
-
Extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]
-
Purify the crude product by column chromatography on silica gel or recrystallization.[5]
-
-
Reaction Setup:
-
In a reaction vessel, combine the N-tosylhydrazone (1.0 eq), elemental sulfur (2.0 eq), and tetrabutylammonium iodide (TBAI) (0.2 eq).[6]
-
Add a suitable solvent such as dichloroethane (DCE).
-
-
Reaction Execution:
-
Heat the reaction mixture at a specified temperature (e.g., 80 °C) for the required duration, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure 4-aryl-1,2,3-thiadiazole.[6]
-
Visualizations
Caption: Experimental workflow for the Hurd-Mori synthesis of 1,2,3-thiadiazoles.
Caption: Troubleshooting logic for low yield in 1,2,3-thiadiazole synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. benchchem.com [benchchem.com]
- 10. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]
- 11. 1,2,3-Thiadiazole synthesis [organic-chemistry.org]
- 12. Frontiers | I2/DMSO-Catalyzed Transformation of N-tosylhydrazones to 1,2,3-thiadiazoles [frontiersin.org]
Technical Support Center: Optimization of Substituted Thiadiazole Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of substituted thiadiazoles.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing substituted thiadiazoles? A1: The primary methods depend on the desired isomer. For 1,3,4-thiadiazoles, common routes include the cyclization of thiosemicarbazides with carboxylic acids or their derivatives using dehydrating agents like phosphorus oxychloride or polyphosphate ester (PPE).[1][2][3] Another approach involves the reaction of acyl hydrazines with a sulfur source.[4] For 1,2,3-thiadiazoles, the Hurd-Mori reaction, which involves the cyclization of hydrazones with thionyl chloride (SOCl₂), is a classic and robust method.[5][6] The Hantzsch synthesis is typically employed for thiazole derivatives but can be adapted.[7][8]
Q2: How do I choose the best synthetic method for my target molecule? A2: For operational simplicity and efficiency, one-pot syntheses are often recommended.[9] For example, reacting aryl ketones with p-toluenesulfonyl hydrazide and elemental sulfur is a highly step-economical way to produce 4-aryl-1,2,3-thiadiazoles without isolating intermediates.[9] However, the choice also depends on the stability of your starting materials and the desired substitution pattern. The cyclization of thiosemicarbazides is versatile for accessing a wide range of 2,5-disubstituted-1,3,4-thiadiazoles.[10][11]
Q3: What are the critical parameters that influence reaction yield and purity? A3: Several factors are crucial for success:
-
Reagent Quality: Use pure, dry starting materials and solvents. Thionyl chloride, for instance, should be freshly distilled or from a new bottle as it decomposes with moisture.[5][12]
-
Reaction Temperature: Temperature control is vital. Some reactions are exothermic and require initial cooling (e.g., during SOCl₂ addition), while others need heating to proceed to completion.[12][13] High temperatures can also lead to the decomposition of starting materials or products.[6]
-
Stoichiometry: The molar ratio of reactants can significantly impact the outcome. An excess of a reagent like thionyl chloride is often used to drive the reaction forward, but a very large excess may cause side reactions.[5][12]
-
Anhydrous Conditions: Many of the reagents, such as thionyl chloride and dehydrating agents, are sensitive to water. Ensuring anhydrous conditions by using dry solvents and reagents is essential to prevent hydrolysis and side reactions.[5][13]
Q4: How do substituents on the starting materials affect the reaction? A4: The electronic nature of substituents can have a significant impact. For instance, in the synthesis of certain 1,2,3-thiadiazoles, electron-withdrawing groups on the precursor often lead to higher yields, whereas electron-donating groups can result in poor conversion rates.[5]
Troubleshooting Guides
Problem 1: Low or No Yield
Q: My Hurd-Mori reaction (for 1,2,3-thiadiazoles) is resulting in a very low yield. What are the first things I should check? A: First, verify the purity and dryness of your starting hydrazone, as impurities can interfere with the cyclization.[5] Second, ensure the quality of the thionyl chloride (SOCl₂); it readily decomposes in the presence of moisture.[5][12] It is often beneficial to use a freshly opened bottle or distilled SOCl₂. Finally, control the temperature carefully; the reaction can be exothermic, so initial cooling with an ice bath during the addition of SOCl₂ is recommended to prevent decomposition.[12]
Q: I am attempting to synthesize a 1,3,4-thiadiazole from a thiosemicarbazide derivative, but the conversion is poor. What can I do to improve it? A: Incomplete cyclization is a common issue. Ensure the reaction is heated sufficiently, with typical conditions involving heating at 80-90°C for one to two hours.[13] Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and ensure the starting material is fully consumed.[12][13] Also, confirm that your solvent and reagents are anhydrous, as water can inhibit the reaction.[13] If the yield remains low, consider trying a different cyclizing/dehydrating agent, such as polyphosphate ester (PPE) or phosphorus oxychloride.[1]
Problem 2: Formation of Side Products
Q: I am observing a significant amount of a 1,3,4-oxadiazole byproduct instead of my desired 1,3,4-thiadiazole. How can I minimize this? A: The formation of an oxadiazole is a common side reaction when using certain dehydrating agents.[13] To favor the formation of the thiadiazole, consider using a dedicated thionating agent like Lawesson's reagent instead of phosphorus-based dehydrating agents.[13][14] Carefully controlling the reaction temperature and time can also help minimize the formation of this unwanted byproduct.[13]
Problem 3: Purification Difficulties
Q: How can I effectively purify my crude substituted thiadiazole product? A: A proper work-up procedure is the first step. After the reaction, the mixture is typically cooled and carefully quenched, for example, by pouring it onto ice.[12][13] Washing with a dilute base like sodium bicarbonate solution can help remove acidic impurities.[6][12] For the final purification, recrystallization is often effective, with ethanol being a common solvent choice.[12][13] If recrystallization fails to remove all impurities, column chromatography is the next logical step.[12]
Data Presentation
Table 1: Effect of N-Protecting Group on the Yield of Pyrrolo[2,3-d]thiadiazole Synthesis. [6]
| Entry | N-Protecting Group | Electronic Effect | Yield (%) |
| 1 | Methyl carbamate | Electron-withdrawing | 75 |
| 2 | Benzyl | Electron-donating | 40 |
| 3 | Methyl | Electron-donating | 35 |
Table 2: Optimization of Reaction Conditions for 2,5-Disubstituted-1,3,4-thiadiazole Synthesis. [15]
| Entry | Catalyst (0.1 equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | p-TSA | Water | 80 | 3 | 83 |
| 2 | p-TSA | EtOH | 80 | 5 | 75 |
| 3 | p-TSA | DMF | 80 | 5 | 68 |
| 4 | AcOH | Water | 80 | 4 | 71 |
| 5 | None | Water | 80 | 12 | No Reaction |
Experimental Protocols
Protocol 1: General Synthesis of 2-Amino-5-phenyl-1,3,4-thiadiazole [1]
-
Intermediate Formation: To a boiling mixture of benzoic acid (1.0 eq) and thiosemicarbazide (1.0 eq) in chloroform, add polyphosphate ester (PPE) (approx. 0.1 eq by weight).
-
Stir the resulting mixture at 85°C for one hour.
-
Cyclization: Increase the amount of PPE (to approx. 2.0 eq by weight) and reflux the reaction mixture for 10 hours.
-
Monitor the reaction progress by TLC.
-
Work-up: After completion, add distilled water to the mixture and neutralize the residual PPE with sodium bicarbonate (NaHCO₃).
-
Purification: The formed precipitate is filtered off, washed with chloroform and hexane to yield the final product.
Protocol 2: General Hurd-Mori Synthesis of a 4-Substituted-1,2,3-Thiadiazole [6]
-
Semicarbazone Formation: Dissolve the desired ketone (1.0 eq) and semicarbazide hydrochloride (1.1 eq) in ethanol. Add sodium acetate (1.5 eq) to the mixture. Reflux for 2-4 hours, monitoring by TLC. Once complete, cool the mixture and isolate the semicarbazone product.
-
Cyclization: Suspend the dried semicarbazone (1.0 eq) in dichloromethane (DCM).
-
Cool the suspension in an ice bath.
-
Slowly add thionyl chloride (2.0-3.0 eq) dropwise to the stirred suspension.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC until the starting material is consumed.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. Separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product for further purification.
Visualizations
Caption: Experimental workflow for the synthesis of 1,3,4-thiadiazoles.
Caption: Troubleshooting decision tree for addressing low product yield.
Caption: Logical pathway for the purification of substituted thiadiazoles.
References
- 1. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bu.edu.eg [bu.edu.eg]
- 3. jocpr.com [jocpr.com]
- 4. Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis of novel 2,5-disubstituted 1,3,4-thiadiazoles for their potential anticonvulsant activity: pharmacophoric model studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. 1,3,4-Thiadiazole synthesis [organic-chemistry.org]
- 15. pubs.acs.org [pubs.acs.org]
preventing decomposition of 1,2,3-thiadiazoles during workup
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,2,3-thiadiazoles. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the common challenges associated with the synthesis and workup of these versatile heterocyclic compounds, with a focus on preventing their decomposition.
Frequently Asked Questions (FAQs)
Q1: My 1,2,3-thiadiazole product seems to be decomposing during aqueous workup. What are the likely causes?
A1: Decomposition of 1,2,3-thiadiazoles during workup is often attributed to their sensitivity to certain conditions. The primary culprits are typically harsh pH environments and elevated temperatures. While generally stable, the 1,2,3-thiadiazole ring can be susceptible to cleavage under strong basic conditions.[1] For aryl-substituted 1,2,3-thiadiazoles, decomposition has been observed even under mild basic conditions.[2] Additionally, prolonged exposure to acidic conditions or excessive heat during extraction and solvent removal can also lead to degradation.
Q2: What is the recommended pH range for the aqueous workup of 1,2,3-thiadiazoles?
A2: To minimize decomposition, it is best to maintain near-neutral conditions during the workup. Standard protocols for the synthesis of 1,2,3-thiadiazoles, such as the Hurd-Mori reaction, often recommend quenching the reaction mixture in ice-water followed by washing with a mild base like saturated sodium bicarbonate solution.[3][4] This is generally sufficient to neutralize any remaining acidic reagents without exposing the product to a strongly basic environment. It is advisable to avoid strong bases like sodium hydroxide.
Q3: Can I use a basic wash to remove acidic impurities from my crude 1,2,3-thiadiazole product?
A3: Yes, a mild basic wash is a standard and often necessary step to remove acidic byproducts. The use of saturated aqueous sodium bicarbonate (NaHCO₃) solution is widely reported and recommended.[3][4] It is crucial to minimize the contact time between the organic layer containing your product and the basic aqueous layer. Vigorous, prolonged shaking should be avoided. After the basic wash, a subsequent wash with brine is recommended to remove residual water and salts.
Q4: Are there any specific classes of 1,2,3-thiadiazoles that are more prone to decomposition?
A4: Yes, the stability of the 1,2,3-thiadiazole ring can be influenced by its substituents. Aryl-substituted 1,2,3-thiadiazoles, in particular, have been noted to be more susceptible to decomposition under mild basic conditions.[2] The electronic nature of the substituents on the aryl ring can further modulate this sensitivity.
Troubleshooting Guides
Issue 1: Low Yield of 1,2,3-Thiadiazole After Workup
If you are experiencing a significant loss of product during the workup and purification stages, consider the following troubleshooting steps.
Potential Causes and Solutions:
| Symptom | Possible Cause | Recommended Solution |
| Low recovery after extraction | Decomposition due to harsh pH. | - Avoid strong acids and bases during the workup.[5] - Use saturated sodium bicarbonate for neutralization instead of stronger bases like NaOH or K₂CO₃. - Minimize contact time with the aqueous basic layer. |
| Thermal decomposition. | - Perform all workup steps at room temperature or below. - Use a rotary evaporator at a low temperature to remove the solvent. | |
| Multiple spots on TLC of crude product | Formation of side products or decomposition. | - Ensure the reaction goes to completion to minimize starting material in the workup. - Use milder purification techniques. If using column chromatography, ensure the silica gel is neutral. |
Issue 2: Presence of Impurities After Purification
Even after purification, you might observe persistent impurities. Here’s how to address this issue.
Potential Causes and Solutions:
| Symptom | Possible Cause | Recommended Solution |
| An unexpected side product is isolated. | Rearrangement or side reaction during synthesis. | In the Hurd-Mori synthesis, the formation of a 5-methyl-2H-1,3,4-oxadiazine-2,6(3H)-dione has been reported as a side product.[5] Optimize reaction conditions (e.g., temperature, solvent) to favor 1,2,3-thiadiazole formation. |
| Broad peaks or baseline noise in NMR. | Paramagnetic impurities or product degradation. | - Ensure all reagents are pure. - Purify the crude product promptly after the workup to prevent slow decomposition. Recrystallization may be an effective purification method.[5] |
Experimental Protocols
General Workup Protocol for the Hurd-Mori Synthesis of 4-Phenyl-1,2,3-thiadiazole
This protocol is a widely accepted method for the workup of 1,2,3-thiadiazoles synthesized via the Hurd-Mori reaction.[4][6]
-
Quenching: After the reaction is complete (monitored by TLC), carefully and slowly pour the reaction mixture onto crushed ice or into a beaker of ice-water with stirring. This will quench the excess thionyl chloride.
-
Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with an appropriate organic solvent, such as dichloromethane (DCM) or ethyl acetate (EtOAc) (3 x 50 mL).
-
Washing:
-
Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (2 x 50 mL) to neutralize any residual acid. Check the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-8).
-
Wash the organic layer with brine (1 x 50 mL) to remove excess water.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure at a low temperature (e.g., < 40°C).
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol).[5]
Visualizations
Below are diagrams illustrating key concepts related to the stability and workup of 1,2,3-thiadiazoles.
Caption: Decomposition pathways of 1,2,3-thiadiazoles.
Caption: Recommended workup workflow for 1,2,3-thiadiazoles.
Caption: Troubleshooting logic for low yield of 1,2,3-thiadiazoles.
References
- 1. Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Hurd-Mori Reaction & Alternatives to Thionyl Chloride
This technical support center is designed for researchers, scientists, and drug development professionals utilizing the Hurd-Mori reaction for the synthesis of 1,2,3-thiadiazoles. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a comparative analysis of alternative reagents to thionyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns with using thionyl chloride in the Hurd-Mori reaction?
A1: Thionyl chloride (SOCl₂) is a corrosive and lachrymatory substance. It reacts violently with water, releasing toxic gases such as sulfur dioxide (SO₂) and hydrogen chloride (HCl).[1] Therefore, it must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All glassware must be scrupulously dried before use.
Q2: What are the most common alternatives to thionyl chloride for the synthesis of 1,2,3-thiadiazoles?
A2: Several alternatives have been developed to mitigate the hazards associated with thionyl chloride. The most prominent greener alternatives involve the reaction of N-tosylhydrazones with elemental sulfur, often catalyzed by reagents like tetrabutylammonium iodide (TBAI) or iodine in DMSO.[2] Other chlorinating agents like oxalyl chloride and phosphoryl chloride (POCl₃) have also been explored as potential, albeit less common, substitutes.[3]
Q3: I am considering switching to an elemental sulfur-based method. What are the main advantages?
A3: Elemental sulfur-based methods are generally considered safer and more environmentally friendly than the traditional Hurd-Mori reaction.[4] These reactions are often performed under metal-free conditions and can be carried out in a one-pot fashion, improving step-economy.[5] Additionally, they often exhibit good functional group tolerance.[6]
Q4: When should I consider using oxalyl chloride or phosphoryl chloride?
A4: Oxalyl chloride is known to be a milder and more selective reagent than thionyl chloride in other contexts, and its byproducts are gaseous (CO, CO₂, HCl), which can simplify workup.[7] However, its application specifically to the Hurd-Mori reaction is not extensively documented. Phosphoryl chloride is another powerful dehydrating and chlorinating agent, but like thionyl chloride, it is corrosive and reacts with water.[8] Its use in this specific reaction is also less common.
Troubleshooting Guides
Issue 1: Low or No Yield in the Hurd-Mori Reaction (Thionyl Chloride)
| Potential Cause | Troubleshooting & Optimization |
| Moisture in the reaction | Thionyl chloride reacts violently with water. Ensure all glassware is oven- or flame-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Inactive hydrazone | The starting hydrazone must possess an α-methylene group. N-acyl or N-tosylhydrazones are more reactive and generally give better yields.[9] |
| Suboptimal temperature | The reaction is often exothermic. Add thionyl chloride dropwise at a low temperature (e.g., 0 °C) before allowing it to warm to room temperature or refluxing. Monitor the reaction by TLC to determine the optimal temperature profile. |
| Improper work-up | Excess thionyl chloride must be quenched carefully, typically by slowly pouring the reaction mixture onto crushed ice. The product should then be extracted with an organic solvent and washed with a saturated sodium bicarbonate solution to remove acidic impurities. |
Issue 2: Poor Results with Elemental Sulfur and TBAI/Iodine Catalyst
| Potential Cause | Troubleshooting & Optimization |
| Low catalyst activity | Ensure the TBAI or iodine is of good quality. In the case of iodine-catalyzed reactions in DMSO, the solvent also acts as an oxidant to regenerate the active iodine species; ensure the DMSO is anhydrous and of appropriate grade.[5] |
| Substrate compatibility | While generally good, some substrates may be less reactive. For instance, aliphatic N-tosylhydrazones have been reported to fail to yield the target product under certain TBAI-catalyzed conditions.[4] |
| Incorrect stoichiometry | Optimize the ratio of N-tosylhydrazone, elemental sulfur, and catalyst. An excess of sulfur is typically used. |
| Suboptimal temperature | These reactions often require heating (e.g., 100 °C).[4] Ensure the reaction temperature is maintained and monitored. |
Issue 3: Formation of Side Products
| Potential Cause | Troubleshooting & Optimization |
| Decomposition of starting material or product | High reaction temperatures can lead to decomposition. Optimize the temperature and reaction time by monitoring with TLC. |
| Reaction with solvent | Ensure the chosen solvent is inert under the reaction conditions. |
| With Oxalyl Chloride (General) | When used for preparing acid chlorides, a minor byproduct can be a potent carcinogen, dimethylcarbamoyl chloride, if DMF is used as a catalyst.[7] While not specific to the Hurd-Mori reaction, this is a critical safety consideration. |
Quantitative Data Comparison
The following table summarizes available quantitative data for the synthesis of 4-aryl-1,2,3-thiadiazoles using various reagents. Direct comparative studies are limited in the literature, so conditions and substrates may vary between reports.
| Reagent/Method | Typical Yield (%) | Typical Reaction Time | Typical Temperature (°C) | Notes |
| Thionyl Chloride | Good to excellent[1] | 1-3 hours (reflux) | Reflux | The classic Hurd-Mori protocol.[9] |
| Elemental Sulfur with TBAI | 44-98%[10] | 2 hours[4] | 100 °C[4] | Metal-free conditions, considered an improvement on the Hurd-Mori reaction.[11] |
| Elemental Sulfur with Iodine/DMSO | 71-89%[10] | 5 hours[5] | 100-120 °C | One-pot synthesis from aryl ketones is possible.[5] |
| Oxalyl Chloride | Data not available for Hurd-Mori | - | - | Generally a milder reagent than thionyl chloride.[7] |
| Phosphoryl Chloride | Data not available for Hurd-Mori | - | - | A powerful dehydrating and chlorinating agent.[8] |
Experimental Protocols
Protocol 1: Classic Hurd-Mori Synthesis using Thionyl Chloride
-
Preparation of the Semicarbazone:
-
Dissolve the starting ketone (1.0 eq.) in ethanol.
-
Add a solution of semicarbazide hydrochloride (1.2 eq.) and sodium acetate (1.5 eq.) in water.
-
Reflux the mixture for 1-3 hours, monitoring by TLC.
-
Cool the reaction in an ice bath and collect the precipitated semicarbazone by filtration. Wash with cold water and dry thoroughly.
-
-
Cyclization with Thionyl Chloride:
-
In a flame-dried flask equipped with a dropping funnel and a reflux condenser connected to a gas trap, add an excess of thionyl chloride (5-10 eq.).
-
Cool the thionyl chloride to 0 °C in an ice bath.
-
Add the dry semicarbazone portion-wise over 30 minutes with vigorous stirring.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 1-2 hours, or until TLC indicates the completion of the reaction.
-
-
Work-up and Purification:
-
Cool the reaction mixture and carefully remove excess thionyl chloride under reduced pressure.
-
Caution: Slowly and carefully pour the residue onto crushed ice with stirring.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization.
-
Protocol 2: TBAI-Catalyzed Synthesis of 4-Aryl-1,2,3-thiadiazoles
-
Reaction Setup:
-
To a reaction vessel, add the N-tosylhydrazone (1.0 eq.), elemental sulfur (2.0 eq.), and TBAI (0.2 eq.).
-
Add a suitable solvent such as dimethylacetamide (DMAC).[4]
-
-
Reaction:
-
Stir the mixture at 100 °C for 2 hours, monitoring the reaction progress by TLC.[4]
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography.
-
Visualizations
Decision-Making Workflow for Reagent Selection
Caption: Decision workflow for selecting a reagent for 1,2,3-thiadiazole synthesis.
Experimental Workflow for Hurd-Mori and Alternatives
Caption: General experimental workflow for 1,2,3-thiadiazole synthesis.
References
- 1. Oxalyl Chloride vs. Thionyl Chloride: The Ultimate Comparison for Acid Chloride Synthesis - Wolfa [wolfabio.com]
- 2. benchchem.com [benchchem.com]
- 3. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TBAI-Catalyzed Reaction between N-Tosylhydrazones and Sulfur: A Procedure toward 1,2,3-Thiadiazole [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. 1,2,3-Thiadiazole synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Phosphorus Oxychloride [commonorganicchemistry.com]
- 9. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. TBAI-Catalyzed Reaction between N-Tosylhydrazones and Sulfur: A Procedure toward 1,2,3-Thiadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up 1,2,3-Thiadiazole Synthesis
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up 1,2,3-thiadiazole reactions from the laboratory to the pilot plant. The information is presented in a question-and-answer format to directly address common challenges encountered during synthesis and scale-up, with a focus on the widely used Hurd-Mori reaction.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the Hurd-Mori synthesis of 1,2,3-thiadiazoles?
Scaling up the Hurd-Mori reaction from a laboratory to a pilot plant setting presents several key challenges. These primarily revolve around managing the reaction's exothermic nature, ensuring the purity of starting materials, handling hazardous reagents safely, and developing effective purification strategies for larger quantities.[1] Careful control of temperature during the addition of thionyl chloride is critical to prevent runaway reactions.[1] Additionally, the quality of the hydrazone precursor and the thionyl chloride is paramount for achieving high yields and minimizing side products.[1][2]
Q2: What are the critical safety precautions to consider when working with thionyl chloride at a pilot plant scale?
Thionyl chloride (SOCl₂) is a hazardous reagent that reacts violently with water, releasing toxic gases like sulfur dioxide (SO₂) and hydrogen chloride (HCl).[3][4][5] At the pilot plant scale, it is imperative to:
-
Conduct all operations in a well-ventilated area, preferably within a contained system with scrubbers to neutralize off-gases.[6]
-
Use personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, a face shield, and a respirator.
-
Ensure all glassware and reactors are thoroughly dried to prevent exothermic and hazardous reactions with residual moisture.[2]
-
Develop a clear and tested quenching procedure for the reaction mixture and any excess thionyl chloride, typically involving slow addition to a cooled, non-protic solvent or a basic solution.
Q3: How do the electronic properties of substituents on the starting materials affect the Hurd-Mori reaction?
The electronic nature of the substituents on the hydrazone precursor significantly influences the success of the cyclization reaction. Electron-withdrawing groups on the precursor often lead to higher yields, while electron-donating groups can result in poor conversion rates.[7][8] This is an important consideration when selecting starting materials and may necessitate adjustments to the reaction conditions to optimize the yield for substrates with electron-donating functionalities.
Troubleshooting Guides
Issue 1: Low or No Yield of 1,2,3-Thiadiazole
A common challenge in 1,2,3-thiadiazole synthesis is achieving a satisfactory yield. The following guide provides a systematic approach to troubleshooting low conversion rates.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting logic for low yield in 1,2,3-thiadiazole synthesis.
Detailed Steps:
-
Verify Purity of Starting Materials: Impurities in the hydrazone starting material can significantly hinder the cyclization reaction.[1] Consider recrystallizing the hydrazone to ensure high purity.
-
Assess Reagent Quality and Stoichiometry: The quality of thionyl chloride is crucial. Over time, it can decompose to SO₂ and HCl, which can negatively impact the reaction.[1] Use a fresh bottle or freshly distilled thionyl chloride. An excess of thionyl chloride is often employed to drive the reaction to completion.[2]
-
Evaluate Reaction Conditions:
-
Temperature: The reaction with thionyl chloride is often exothermic.[1] Inadequate temperature control can lead to side reactions and decomposition. A common strategy is to add the thionyl chloride dropwise at a low temperature (e.g., 0 °C) and then allow the reaction to slowly warm to room temperature or reflux.[9]
-
Solvent: The use of anhydrous (dry) solvents is essential, as thionyl chloride reacts violently with water.[2][9] Dichloromethane (DCM) and chloroform are commonly used.[2]
-
Issue 2: Formation of Multiple Products and Purification Challenges
The presence of multiple spots on a TLC plate indicates the formation of side products, which complicates the purification of the desired 1,2,3-thiadiazole.
Troubleshooting Workflow for Impurities
Caption: Troubleshooting logic for addressing multiple products and purification difficulties.
Detailed Steps:
-
Investigate Potential Side Reactions: Research common side products of the Hurd-Mori synthesis. For example, the formation of 5-methyl-2H-1,3,4-oxadiazine-2,6(3H)-dione has been reported as a potential byproduct.[10]
-
Optimize Work-up Procedure: The quenching of excess thionyl chloride is a critical step. Slowly adding the reaction mixture to ice is a common method.[1] Subsequent washing with a mild base, such as saturated sodium bicarbonate solution, helps to remove acidic impurities.[9] Avoid harsh basic conditions, as some aryl-substituted 1,2,3-thiadiazoles can be base-sensitive.[2]
-
Refine Purification Technique:
-
Column Chromatography: This is a standard method for separating the desired product from impurities. Silica gel is commonly used as the stationary phase.[10] The choice of the mobile phase will depend on the polarity of the specific 1,2,3-thiadiazole derivative.
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method.[10] A solvent screen should be performed to identify a suitable solvent or solvent mixture.
-
Data Presentation: Lab vs. Pilot Plant Scale-Up
The following tables provide a template for researchers to document and compare key parameters when scaling up their 1,2,3-thiadiazole synthesis. Populating these tables with experimental data will aid in identifying process parameters that need optimization during scale-up.
Table 1: Reaction Parameters for 1,2,3-Thiadiazole Synthesis
| Parameter | Lab Scale (e.g., 10g) | Pilot Plant Scale (e.g., 1kg) | Observations/Notes on Scale-Up |
| Starting Hydrazone (eq) | 1.0 | 1.0 | --- |
| Thionyl Chloride (eq) | 2.0 - 5.0 | To be optimized | Stoichiometry may need adjustment for better heat management and conversion. |
| Solvent Volume (L/kg of hydrazone) | Record value | To be optimized | Concentration may need to be adjusted to manage exotherm and ensure efficient stirring. |
| Addition Time of SOCl₂ (min) | Record value | To be optimized | Slower addition rate is crucial at a larger scale to control the exotherm. |
| Reaction Temperature (°C) | 0 °C to RT/reflux | To be optimized | Maintaining a consistent internal temperature is more challenging at scale. |
| Reaction Time (h) | Record value | To be optimized | Reaction time may differ due to mixing efficiency and heat transfer. |
| Yield (%) | Record value | Record value | A decrease in yield is common initially upon scale-up. |
| Purity (%) | Record value | Record value | Impurity profile may change with scale. |
Table 2: Purification Parameters
| Parameter | Lab Scale | Pilot Plant Scale | Observations/Notes on Scale-Up |
| Purification Method | Column Chromatography / Recrystallization | Column Chromatography / Recrystallization | Method may need to be adapted for larger quantities (e.g., larger columns, crystallizers). |
| Chromatography Solvent System | Record solvent and ratio | To be optimized | Solvent consumption is a major consideration at the pilot scale. |
| Recrystallization Solvent(s) | Record solvent(s) | To be optimized | Solubility profiles may differ slightly at larger concentrations and volumes. |
| Solvent Volume (L/kg of crude product) | Record value | To be optimized | Minimizing solvent usage is important for economic and environmental reasons. |
| Isolated Yield after Purification (%) | Record value | Record value | Recovery during purification can be a significant factor in overall yield. |
Experimental Protocols
General Lab-Scale Hurd-Mori Synthesis of a 1,2,3-Thiadiazole Derivative
This protocol is a general guideline and may require optimization for specific substrates.[1][9]
Part 1: Formation of Semicarbazone Intermediate
-
Dissolve the ketone (1.0 eq.) and semicarbazide hydrochloride (1.2 eq.) in ethanol.
-
Add a solution of sodium acetate (1.5 eq.) in water.
-
Reflux the mixture for 1-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture in an ice bath to precipitate the semicarbazone.
-
Collect the solid by filtration, wash with cold water, and dry thoroughly.
Part 2: Cyclization to 1,2,3-Thiadiazole
-
In a flask equipped with a dropping funnel and a gas outlet connected to a scrubber, add an excess of thionyl chloride (e.g., 5-10 eq.).
-
Cool the thionyl chloride to 0 °C in an ice bath.
-
Slowly add the dried semicarbazone in portions to the stirred thionyl chloride, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring by TLC until the starting material is consumed.
-
Carefully and slowly pour the reaction mixture onto crushed ice to quench the excess thionyl chloride.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Considerations for Pilot Plant Scale-Up of the Hurd-Mori Reaction
-
Reactor and Equipment: Use a glass-lined or other suitably corrosion-resistant reactor. Ensure the reactor is equipped with a robust cooling system, a calibrated dropping funnel or pump for controlled addition of thionyl chloride, and an efficient overhead stirrer. A scrubber system for off-gases is mandatory.
-
Heat Management: The exothermic addition of thionyl chloride is the most critical step to control. The addition rate must be carefully calculated and controlled to maintain the desired internal temperature. The cooling capacity of the reactor must be sufficient to handle the heat generated.
-
Material Handling: Develop safe procedures for charging large quantities of thionyl chloride and for handling the reaction mixture during work-up and purification.
-
Process Analytical Technology (PAT): Consider implementing in-situ monitoring tools (e.g., infrared spectroscopy) to track the reaction progress in real-time, which can be more reliable than TLC at a larger scale.
-
Purification: For multi-kilogram quantities, large-scale column chromatography can be resource-intensive. Developing a robust crystallization procedure is often the preferred method for purification at the pilot and production scales.
Visualizations
Experimental Workflow for Hurd-Mori Synthesis
Caption: A generalized experimental workflow for the Hurd-Mori synthesis of 1,2,3-thiadiazoles.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. THIONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. orgsyn.org [orgsyn.org]
- 7. Synthesis of Pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N‑Protecting Group on the Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori reaction. Investigating the effect of the N-protecting group on the cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of 1,2,3-Thiadiazole and 1,3,4-Thiadiazole Bioactivity: A Guide for Researchers
Thiadiazoles, five-membered heterocyclic compounds containing sulfur and two nitrogen atoms, have emerged as a "privileged scaffold" in medicinal chemistry. Their two prominent isomers, 1,2,3-thiadiazole and 1,3,4-thiadiazole, form the core of a multitude of derivatives exhibiting a wide range of biological activities. This guide provides an objective, data-driven comparison of these two isomers, focusing on their anticancer and antimicrobial properties, to aid researchers, scientists, and drug development professionals in their quest for novel therapeutic agents.
The biological significance of thiadiazole derivatives is not inherent to the core isomer itself but is profoundly influenced by the nature and position of the functional groups attached to the ring structure. The 1,3,4-thiadiazole ring, in particular, is considered a bioisostere of pyrimidine, a fundamental component of nucleic acids, suggesting a potential mechanism of action through interference with DNA replication and other vital cellular processes.[1] Both isomers, however, serve as versatile platforms for the development of potent and selective therapeutic agents.
Comparative Efficacy: A Data-Driven Overview
The following tables summarize quantitative data from various studies, offering a side-by-side comparison of the anticancer and antimicrobial activities of 1,2,3-thiadiazole and 1,3,4-thiadiazole derivatives.
Anticancer Activity
The in vitro cytotoxic activity of thiadiazole derivatives is a key indicator of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting biological or biochemical functions.
| Table 1: Comparative Anticancer Activity (IC50 in µM) | ||||
| Isomer | Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound |
| 1,2,3-Thiadiazole | D-ring fused dehydroepiandrosterone derivative | T47D (Breast) | 0.042 - 0.058 | Adriamycin (0.04 µM) |
| 1,3,4-Thiadiazole | N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide | K562 (Leukemia) | 7.4 (Abl kinase inhibition) | - |
| 1,3,4-Thiadiazole | 4-Chlorobenzyl-(2-amino-1,3,4-thiadiazol-5-yl)disulfide | MCF-7 (Breast) | 1.78 | 5-Fluorouracil |
| 1,3,4-Thiadiazole | 4-Chlorobenzyl-(2-amino-1,3,4-thiadiazol-5-yl)disulfide | A549 (Lung) | 4.04 | 5-Fluorouracil |
| 1,3,4-Thiadiazole | 2-(2-Trifluoromethylphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7 (Breast) | 49.6 | - |
| 1,3,4-Thiadiazole | 2-(2-Trifluoromethylphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MDA-MB-231 (Breast) | 53.4 | - |
Antimicrobial Activity
The antimicrobial efficacy of thiadiazole derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) | ||||
| Isomer | Derivative | Microorganism | MIC (µg/mL) | Reference Compound |
| 1,3,4-Thiadiazole | 2-Amino-5-(substituted phenyl)-1,3,4-thiadiazole (fluorinated) | S. aureus | 20-28 | Ciprofloxacin (18-20 µg/mL) |
| 1,3,4-Thiadiazole | 2-Amino-5-(substituted phenyl)-1,3,4-thiadiazole (chlorinated) | S. aureus | 20-28 | Ciprofloxacin (18-20 µg/mL) |
| 1,3,4-Thiadiazole | 2-Amino-5-(substituted phenyl)-1,3,4-thiadiazole (halogenated) | E. coli | 24-40 | Ciprofloxacin (20-24 µg/mL) |
| 1,3,4-Thiadiazole | 2-Amino-5-(substituted phenyl)-1,3,4-thiadiazole (halogenated) | P. aeruginosa | 24-40 | Ciprofloxacin (20-24 µg/mL) |
| 1,3,4-Thiadiazole | Tetranorlabdane derivative with a free amino group | Bacillus polymyxa | 2.5 | - |
Mechanisms of Action & Signaling Pathways
The bioactivity of thiadiazole derivatives stems from their interaction with various cellular targets and signaling pathways.
Anticancer Mechanisms
Several 1,3,4-thiadiazole derivatives have been shown to exert their anticancer effects by inhibiting key enzymes involved in cancer cell proliferation and survival, such as the Bcr-Abl tyrosine kinase in chronic myeloid leukemia. Others function as aromatase inhibitors, blocking estrogen synthesis, a key driver in certain breast cancers.
Caption: Bcr-Abl Signaling Pathway Inhibition.
Caption: Aromatase Inhibition Mechanism.
Experimental Protocols
The reproducibility of scientific findings is contingent upon detailed and accurate methodologies. The following sections provide protocols for key experiments cited in the evaluation of thiadiazole derivatives.
General Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles
A common method for the synthesis of 2,5-disubstituted 1,3,4-thiadiazoles involves the cyclization of thiosemicarbazides.
-
Preparation of Thiosemicarbazide Derivative: React an appropriate acid hydrazide with an isothiocyanate in a suitable solvent (e.g., ethanol) under reflux to yield the corresponding N,N'-disubstituted thiosemicarbazide.
-
Cyclization: Treat the purified thiosemicarbazide with a dehydrating agent such as concentrated sulfuric acid or phosphorus oxychloride. The mixture is typically heated to induce cyclization.
-
Work-up and Purification: The reaction mixture is cooled and neutralized. The resulting precipitate is filtered, washed, and purified by recrystallization or column chromatography to yield the desired 2,5-disubstituted-1,3,4-thiadiazole.
Caption: General Synthesis Workflow.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the thiadiazole derivatives and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. The viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value.
Caption: MTT Assay Experimental Workflow.
In Vitro Antimicrobial Activity: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth medium.
-
Serial Dilution of Compound: Perform a serial two-fold dilution of the thiadiazole derivative in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Caption: Broth Microdilution Workflow.
References
A Comparative Guide to the Mechanisms of Action of 1,2,3-Thiadiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 1,2,3-thiadiazole scaffold is a versatile heterocyclic moiety that has given rise to a diverse range of biologically active compounds. While the specific compound 1-(1,2,3-thiadiazol-5-yl)ethanone is not extensively characterized in publicly available literature, the broader class of 1,2,3-thiadiazole derivatives has been the subject of significant research. These derivatives exhibit a wide array of biological activities, including antifungal, antibacterial, antiviral, and anticancer properties. In the realm of agriculture, they have emerged as potent plant growth regulators and inducers of plant defense mechanisms.
This guide provides a comparative analysis of the validated mechanisms of action of three prominent 1,2,3-thiadiazole derivatives: Thidiazuron (TDZ), Tiadinil (TDL), and 1-(2-methoxyethyl)-3-(1,2,3-thiadiazol-5-yl)urea (MTU). These compounds, while sharing the same core structure, elicit distinct physiological responses in plants through unique molecular pathways.
Comparative Analysis of Mechanisms of Action
This section details the distinct mechanisms of action of Thidiazuron, Tiadinil, and MTU, highlighting their primary molecular targets and physiological effects.
Thidiazuron (TDZ): A Potent Modulator of the Cytokinin Pathway
Thidiazuron (N-phenyl-N′-1,2,3-thiadiazol-5-ylurea) is a synthetic phenylurea compound widely recognized for its potent cytokinin-like activity.[1] It is extensively used in plant tissue culture to induce shoot regeneration and somatic embryogenesis, often at concentrations much lower than natural cytokinins.[2][3]
The mechanism of action of TDZ is twofold:
-
Cytokinin Receptor Activation: TDZ can directly bind to and activate cytokinin receptors, such as CRE1/AHK4, initiating the cytokinin signaling cascade that leads to the expression of genes involved in cell division and shoot initiation.[1][4]
-
Inhibition of Cytokinin Oxidase/Dehydrogenase (CKX): A key factor in TDZ's high potency is its ability to inhibit CKX, the primary enzyme responsible for the degradation of cytokinins.[1][5] This inhibition leads to the accumulation of endogenous cytokinins, thereby amplifying and prolonging the cytokinin response.[1][5]
The dual action of TDZ as both a cytokinin agonist and an inhibitor of cytokinin degradation makes it a highly effective plant growth regulator.[5]
Tiadinil (TDL): An Inducer of Systemic Acquired Resistance
Tiadinil (N-(3-chloro-4-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide) is a plant activator that protects a broad range of plant species from pathogenic infections.[6][7] Unlike conventional fungicides, TDL does not possess direct antimicrobial activity.[6] Instead, it triggers the plant's own defense mechanisms through a process known as Systemic Acquired Resistance (SAR).[6][7]
The mechanism of SAR induction by TDL involves the salicylic acid (SA) signaling pathway.[8] TDL and its active metabolite, 4-methyl-1,2,3-thiadiazole-5-carboxylic acid (SV-03), act downstream of SA accumulation and upstream of the key regulatory protein NPR1 (Nonexpressor of Pathogenesis-Related genes 1).[8] This activation of the SA pathway leads to the expression of a battery of defense-related genes, including Pathogenesis-Related (PR) genes, which encode proteins with antimicrobial activities, ultimately leading to broad-spectrum disease resistance.[6][9]
1-(2-methoxyethyl)-3-(1,2,3-thiadiazol-5-yl)urea (MTU): A Novel Cytokinin-Independent Anti-Senescence Agent
MTU, also known as ASES (Anti-Senescence Substance), is a 1,2,3-thiadiazole derivative that has demonstrated exceptionally high anti-senescence activity in plants.[10] While structurally related to TDZ, MTU's mechanism of action appears to be largely independent of the cytokinin pathway.[10][11]
The proposed mechanism for MTU's anti-senescence effect is centered on the stabilization and enhanced activity of Photosystem I (PSI), a key component of the photosynthetic machinery.[10][11] MTU treatment has been shown to:
-
Enhance the abundance of the PSI supercomplex.[10]
-
Promote cyclic electron flow (CEF) around PSI.[10]
By maintaining the integrity and efficiency of the photosynthetic apparatus, MTU delays the onset of both natural and stress-induced senescence, leading to improved stress tolerance and potentially increased crop yields.[10][11][12]
Quantitative Performance Data
The following table summarizes the quantitative data on the biological activity of Thidiazuron, Tiadinil, and MTU based on available literature.
| Compound | Mechanism of Action | Parameter | Value | Plant/System | Reference |
| Thidiazuron (TDZ) | Cytokinin Pathway Modulation | Effective Concentration for Maximum Soybean Callus Growth | > 5 x 10⁻⁹ M | Soybean (Glycine max) | [2] |
| Effective Concentration for Maximum Radish Cotyledon Expansion | > 4 x 10⁻⁷ M | Radish (Raphanus sativus) | [2] | ||
| IC₅₀ for AtCKX2 Inhibition (for derivative 3FMTDZ) | ~15-fold lower than TDZ | Arabidopsis thaliana | [11][13][14] | ||
| Tiadinil (TDL) | Systemic Acquired Resistance (SAR) Induction | Disease Reduction (Bacterial Speck) | Significant reduction in disease and pathogen colonization | Tomato (Solanum lycopersicum) | [7] |
| SAR Marker Gene Induction (PR-1, PR-2, PR-5) | Induced expression | Tobacco (Nicotiana tabacum) | [9] | ||
| 1-(2-methoxyethyl)-3-(1,2,3-thiadiazol-5-yl)urea (MTU) | Cytokinin-Independent Anti-Senescence | Increase in Cyclic Electron Flow (CEF) | +50% (optimal conditions), +84% (drought stress) | Wheat (Triticum aestivum) | [6] |
| Chlorophyll Retention | 4% more chlorophyll in young leaves | Wheat (Triticum aestivum) | [6] | ||
| Grain Yield Enhancement | 5-8% increase | Wheat and Barley (Hordeum vulgare) | [12] |
Experimental Protocols
Detailed methodologies for key experiments cited in the validation of the mechanisms of action are provided below.
Cytokinin Activity Bioassay (Cucumber Cotyledon Greening Assay)
This bioassay is commonly used to determine the cytokinin activity of a compound.[15]
-
Plant Material: Use 5-day-old cucumber (Cucumis sativus) cotyledons.
-
Treatment: Excise the cotyledons and place them in petri dishes containing a basal medium supplemented with various concentrations of the test compound (e.g., TDZ). A control group with no added cytokinin and a positive control with a known cytokinin (e.g., N⁶-benzyladenine) should be included.
-
Incubation: Incubate the petri dishes in the dark for a specified period (e.g., 20 hours) to induce senescence.
-
Light Exposure: Following the dark incubation, expose the cotyledons to light for a period (e.g., 3.5 hours) to stimulate chlorophyll synthesis.
-
Chlorophyll Measurement: Extract chlorophyll from the cotyledons using a solvent such as 80% acetone.[1] Measure the absorbance of the extract at 665 nm and 645 nm using a spectrophotometer.
-
Data Analysis: Calculate the chlorophyll concentration. A higher chlorophyll content in the treated cotyledons compared to the control indicates cytokinin activity.
Systemic Acquired Resistance (SAR) Assay (Arabidopsis thaliana - Pseudomonas syringae Pathosystem)
This assay is used to quantify the induction of SAR by a chemical elicitor.[16]
-
Plant Growth: Grow Arabidopsis thaliana plants under controlled environmental conditions.
-
Primary Inoculation/Treatment: Infiltrate a lower leaf of a set of plants with a suspension of an avirulent strain of Pseudomonas syringae or with the test compound (e.g., Tiadinil). A mock treatment (e.g., with water or a solvent control) is applied to a control set of plants.
-
Incubation: Allow a period of several days for the systemic signal to travel throughout the plant.
-
Secondary Inoculation: Infiltrate upper, systemic leaves of both the treated and control plants with a suspension of a virulent strain of Pseudomonas syringae.
-
Quantification of Pathogen Growth: After a further incubation period (e.g., 2-3 days), excise leaf discs from the secondarily inoculated leaves. Homogenize the leaf discs in a buffer and plate serial dilutions of the homogenate on an appropriate growth medium for the bacteria.
-
Data Analysis: Count the number of bacterial colonies to determine the colony-forming units (CFU) per unit of leaf area. A statistically significant reduction in bacterial growth in the plants pre-treated with the test compound compared to the mock-treated plants indicates the induction of SAR.
Chlorophyll Content Measurement for Senescence Assays
This protocol is used to quantify the retention of chlorophyll in leaves as a measure of delayed senescence.[1][17]
-
Sample Collection: Detach leaves from plants that have been treated with the test compound (e.g., MTU) and from control plants.
-
Chlorophyll Extraction:
-
Weigh the leaf tissue and grind it in a mortar and pestle with a known volume of 80% acetone.
-
Alternatively, use a tissue grinder for smaller samples.
-
Centrifuge the homogenate to pellet the cell debris.
-
-
Spectrophotometric Measurement:
-
Transfer the supernatant (containing the chlorophyll) to a cuvette.
-
Measure the absorbance of the extract at 663 nm (for chlorophyll a) and 645 nm (for chlorophyll b) using a spectrophotometer. Use 80% acetone as a blank.
-
-
Calculation:
-
Use the following equations (Arnon's equations) to calculate the chlorophyll concentration:
-
Chlorophyll a (mg/L) = 12.7 * A₆₆₃ - 2.69 * A₆₄₅
-
Chlorophyll b (mg/L) = 22.9 * A₆₄₅ - 4.68 * A₆₆₃
-
Total Chlorophyll (mg/L) = 20.2 * A₆₄₅ + 8.02 * A₆₆₃
-
-
-
Data Presentation: Express the chlorophyll content per unit of fresh weight or leaf area.
Visualizations of Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a general experimental workflow.
Caption: Thidiazuron (TDZ) signaling pathway.
Caption: Tiadinil-induced SAR pathway.
Caption: Proposed mechanism of action for MTU.
References
- 1. prometheusprotocols.net [prometheusprotocols.net]
- 2. Cytokinin Activity Induced by Thidiazuron - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | Urea derivative MTU improves stress tolerance and yield in wheat by promoting cyclic electron flow around PSI [frontiersin.org]
- 7. Frontiers | Induced resistance in tomato by SAR activators during predisposing salinity stress [frontiersin.org]
- 8. BIOASSAYS • Intra Radice [intraradice.com]
- 9. researchgate.net [researchgate.net]
- 10. Optical Method for Estimating the Chlorophyll Contents in Plant Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Cytokinin Oxygenase/Dehydrogenase Inhibitors: An Emerging Tool in Stress Biotechnology Employed for Crop Improvement [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Cytokinin Oxygenase/Dehydrogenase Inhibitors: An Emerging Tool in Stress Biotechnology Employed for Crop Improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An Improved Bioassay for Cytokinins Using Cucumber Cotyledons - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protocol: an improved method to quantify activation of systemic acquired resistance (SAR) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Comparative Efficacy Analysis of 1-(1,2,3-Thiadiazol-5-yl)ethanone and Its Derivatives Against Existing Therapeutic Agents
For Immediate Release
This guide provides a comparative analysis of the potential efficacy of 1-(1,2,3-thiadiazol-5-yl)ethanone and its related thiadiazole derivatives against established drugs in the fields of oncology and microbiology. This document is intended for researchers, scientists, and drug development professionals.
Executive Summary
Thiadiazole derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer and antimicrobial effects.[1] While specific efficacy data for this compound is not extensively available in publicly accessible literature, this guide synthesizes existing data on structurally similar 1,2,3-thiadiazole and 1,3,4-thiadiazole derivatives to provide a comparative framework against standard therapeutic agents. The mesoionic nature of the thiadiazole ring is believed to facilitate the crossing of cellular membranes, enabling potent interactions with various biological targets.[1]
Anticancer Efficacy: A Comparative Overview
Thiadiazole derivatives have demonstrated notable in vitro activity against various cancer cell lines. The proposed mechanisms of action often involve the disruption of critical cellular processes such as microtubule polymerization and the inhibition of chaperone proteins like Hsp90.
Data Presentation: In Vitro Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative thiadiazole derivatives against common cancer cell lines, compared with the standard chemotherapeutic agent, Doxorubicin.
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference |
| 1,2,3-Thiadiazole Derivative (Representative) | T47D (Breast Cancer) | 0.042 - 0.058 | [1] |
| Doxorubicin | T47D (Breast Cancer) | 0.04 | [1] |
| Doxorubicin | MCF-7 (Breast Cancer) | 2.50 | [2] |
| Doxorubicin | HepG2 (Liver Cancer) | 12.18 | [2] |
Note: Data for a specific this compound was not available. The data for the 1,2,3-thiadiazole derivative is based on a d-ring fused dehydroepiandrosterone derivative.[1]
Proposed Signaling Pathway: Tubulin Polymerization Inhibition
Several thiadiazole derivatives are thought to exert their anticancer effects by inhibiting tubulin polymerization, a mechanism shared with established drugs like Combretastatin A-4. This disruption of the microtubule network leads to cell cycle arrest, primarily at the G2/M phase, and subsequent apoptosis.
Antimicrobial Efficacy: A Comparative Overview
Thiadiazole derivatives have also been investigated for their antimicrobial properties against a range of bacterial pathogens. Their mechanism of action is still under investigation but is thought to involve the inhibition of essential bacterial enzymes.
Data Presentation: In Vitro Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values for representative thiadiazole derivatives against common bacterial strains, in comparison to the broad-spectrum antibiotic, Ciprofloxacin.
| Compound/Drug | Bacterial Strain | MIC (µg/mL) | Reference |
| Ciprofloxacin | Escherichia coli | 0.013 - 0.08 | [3] |
| Ciprofloxacin | Staphylococcus aureus | 0.6 | [3] |
Note: Specific MIC values for this compound were not found in the reviewed literature. Further research is required to determine its specific antimicrobial spectrum and potency.
Experimental Workflow: Antimicrobial Susceptibility Testing
The determination of antimicrobial efficacy typically follows a standardized workflow to ensure reproducibility and comparability of results.
Experimental Protocols
Protocol 1: MTT Assay for In Vitro Cytotoxicity
Objective: To determine the concentration of a compound that inhibits the metabolic activity of cultured cancer cells by 50% (IC50).
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) and a reference drug (e.g., Doxorubicin) in culture medium. Replace the existing medium with the medium containing the various concentrations of the compounds. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: Broth Microdilution for Antimicrobial Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC) of a compound that prevents the visible growth of a bacterium.
Methodology:
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., E. coli, S. aureus) equivalent to a 0.5 McFarland standard.
-
Compound Dilution: Prepare two-fold serial dilutions of the test compound and a reference antibiotic (e.g., Ciprofloxacin) in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control well (no compound) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
Disclaimer: This guide is for informational purposes only and is based on currently available scientific literature. The efficacy and mechanisms of action of this compound require further dedicated experimental investigation.
References
Comparative Analysis of Computational Docking Studies on Thiadiazole Derivatives
An objective comparison of the in-silico performance of various thiadiazole derivatives as potential therapeutic agents, supported by available experimental data from computational docking simulations.
This guide provides researchers, scientists, and drug development professionals with a comparative overview of computational docking studies performed on various derivatives of the thiadiazole scaffold. While direct computational docking studies on 1-(1,2,3-thiadiazol-5-yl)ethanone are not extensively available in the reviewed literature, a wealth of data exists for the closely related 1,3,4-thiadiazole and other similar heterocyclic structures. This comparison focuses on these derivatives to provide insights into their potential as inhibitors for various biological targets.
Overview of Docking Performance
Computational docking is a important technique used to predict the binding affinity and orientation of a small molecule (ligand) to the active site of a target protein. The docking score, typically expressed in kcal/mol, represents the binding energy, with a more negative value indicating a stronger predicted interaction. The following tables summarize the docking results for various thiadiazole derivatives against different biological targets as reported in recent studies.
| Compound/Derivative | Target Protein | Docking Score (kcal/mol) | Reference |
| Imidazo[2,1-b]thiazole-linked thiadiazole conjugate (Derivative 12) | Glypican-3 protein (GPC-3) | -10.30 | [1] |
| 5-(5-{(Z)-[(4-nitrophenyl)methylidene]amino}-1,3,4-thiadiazol-2-yl)benzene-1,2,3-triol (L3) | ADP-sugar pyrophosphatase (NUDT5) | -8.9 | [2] |
| 2-ethylidenehydrazono-5-arylazothiazole (Compound 5a) | Rho6 protein | -8.2 | [3][4] |
| Thiophene-based oxadiazole derivative (Compound 11b) | Human Carbonic Anhydrase IX (CA IX) | -5.5817 | [5] |
Detailed Experimental Protocols
The methodologies employed in the cited computational docking studies are crucial for understanding and interpreting the results. While specific parameters may vary between studies, a general workflow is typically followed.
General Computational Docking Protocol:
-
Protein Preparation: The three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The protein structure is then prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.
-
Ligand Preparation: The 2D structure of the ligand (thiadiazole derivative) is drawn using chemical drawing software and then converted to a 3D structure. Energy minimization is performed to obtain a stable conformation.
-
Grid Generation: A grid box is defined around the active site of the target protein to specify the search space for the docking simulation.
-
Molecular Docking: A docking algorithm is used to explore various possible conformations and orientations of the ligand within the protein's active site. The algorithm calculates the binding energy for each pose.
-
Pose Analysis and Visualization: The resulting docked poses are analyzed to identify the one with the lowest binding energy. Visualization software is used to examine the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.
For instance, in the study of imidazo[2,1-b]thiazole linked thiadiazole conjugates, a computational molecular docking study was carried out to determine the ability of the synthesized molecules to interact with the active site of the target Glypican-3 protein (GPC-3)[1]. Similarly, the binding interaction between new derivatives of 1,3,4-thiadiazole and the target, ADP-sugar pyrophosphatase, was investigated using molecular docking[2].
Experimental and Logical Workflows
The following diagram illustrates a typical workflow for a computational drug discovery project involving molecular docking.
Caption: A generalized workflow for computational docking and experimental validation.
This diagram outlines the logical progression from identifying a biological target and designing ligands to performing computational docking, and subsequently synthesizing and testing promising compounds.
Signaling Pathway Context
The biological targets investigated in these studies are involved in various cellular signaling pathways implicated in diseases like cancer. For example, Glypican-3 (GPC-3) is a cell surface heparan sulfate proteoglycan that is overexpressed in hepatocellular carcinoma and is involved in cell proliferation and differentiation signaling[1]. ADP-sugar pyrophosphatase (NUDT5) is an enzyme that has been identified as a potential therapeutic target in breast cancer[2]. The inhibition of such targets by effective ligands like thiadiazole derivatives can disrupt the disease-related signaling cascade.
Caption: Inhibition of a target protein by a thiadiazole derivative.
This simplified diagram illustrates the general mechanism of action where a thiadiazole derivative binds to and inhibits a target protein, thereby modulating its downstream signaling pathway and leading to a therapeutic cellular response.
Conclusion
The computational docking studies on various 1,3,4-thiadiazole derivatives consistently demonstrate their potential to bind with high affinity to a range of biologically significant protein targets. The presented data highlights the versatility of the thiadiazole scaffold in medicinal chemistry. While direct comparative data for this compound is lacking, the strong performance of its structural analogs suggests that it and its future derivatives could also be promising candidates for drug discovery and warrant further investigation through both in-silico and in-vitro studies. Researchers are encouraged to use the provided protocols and comparative data as a foundation for their own investigations into this important class of heterocyclic compounds.
References
- 1. Synthesis, Molecular Docking Screening and Anti-Proliferative Potency Evaluation of Some New Imidazo[2,1-b]Thiazole Linked Thiadiazole Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jwsm.uowasit.edu.iq [jwsm.uowasit.edu.iq]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis, Molecular Docking Studies and In Silico ADMET Screening of New Heterocycles Linked Thiazole Conjugates as Potent Anti-Hepatic Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and thiazolidinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Dichotomy of 1,2,3-Thiadiazoles: A Comparative Guide to In Vitro and In Vivo Efficacy
For researchers, scientists, and drug development professionals, understanding the translational potential of a compound from the laboratory bench to a living system is paramount. This guide provides an objective comparison of the in vitro and in vivo activities of 1,2,3-thiadiazole compounds, a class of heterocyclic molecules that have garnered significant interest for their diverse pharmacological properties. The content herein is supported by experimental data and detailed methodologies to aid in the critical evaluation of these promising therapeutic agents.
The 1,2,3-thiadiazole scaffold is a versatile pharmacophore, with derivatives exhibiting a wide range of biological activities, including anticancer and antimicrobial effects.[1] The mesoionic character of the thiadiazole ring allows these compounds to readily cross cellular membranes, facilitating strong interactions with biological targets.[1] This guide will delve into the performance of specific 1,2,3-thiadiazole derivatives in controlled in vitro environments and their subsequent efficacy and behavior within complex in vivo models.
Quantitative Comparison of Biological Activity
The following tables summarize the quantitative data from various studies, offering a direct comparison of the in vitro and in vivo activities of selected 1,2,3-thiadiazole compounds.
Table 1: In Vitro Anticancer Activity of 1,2,3-Thiadiazole Derivatives
| Compound ID/Reference | Target/Mechanism | Cell Line(s) | IC50 Value(s) |
| Combretastatin A-4 Analogs [1] | Tubulin Polymerization Inhibition | HL-60 (Human myeloid leukemia) | 13.4 - 86.6 nM |
| HCT-116 (Human colon adenocarcinoma) | 13.4 - 86.6 nM | ||
| HMEC-1 (Human microvascular endothelial) | 13.4 - 86.6 nM | ||
| DHEA Derivatives (22, 23, 25) [1] | Unknown | T47D (Human breast cancer) | 0.042 - 0.058 µM |
| Compound 4b [2] | Not specified | SW480, HCT116, C32, MV3, HMT3522, MCF-7 | Active against all tested cell lines |
| Compound 4c [2] | Not specified | SW480, HCT116, MCF-7 | More active than 5-fluorouracil |
Table 2: In Vivo Anticancer Activity of a 1,2,3-Thiadiazole Derivative
| Compound ID/Reference | Animal Model | Tumor Type | Outcome |
| DHEA Derivative (25) [1] | Xenograft | T47D (Human breast cancer) | Significantly inhibited tumor growth and metastatic ability |
Table 3: In Vitro Antimicrobial Activity of 1,2,3-Thiadiazole Derivatives
| Compound ID/Reference | Microbial Strain(s) | MIC Value(s) |
| Compound 4a [2] | Candida albicans, Escherichia coli | Not specified, but active |
| Compound 4c [2] | Staphylococcus aureus | Not specified, but very active |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections outline the protocols for key experiments cited in the evaluation of 1,2,3-thiadiazole compounds.
In Vitro Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated overnight to allow for cell attachment.[3]
-
Compound Treatment: The 1,2,3-thiadiazole compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in complete cell culture medium. The cells are then treated with various concentrations of the compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).[3]
-
MTT Addition: An MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.[3]
-
Solubilization: The culture medium is removed, and a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) is added to dissolve the formazan crystals.[3]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured at a wavelength of 570 nm using a microplate reader.[3] The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated from the dose-response curve.
In Vivo Anticancer Efficacy: Human Tumor Xenograft Model
Xenograft models are instrumental in evaluating the therapeutic potential of anticancer compounds in a living organism.[4][5]
-
Cell Preparation: Human cancer cells (e.g., T47D) are harvested during their exponential growth phase and prepared as a single-cell suspension in a sterile, serum-free medium or phosphate-buffered saline (PBS).[4]
-
Tumor Implantation: Approximately 5 x 10^6 cells are subcutaneously injected into the flank of immunocompromised mice (e.g., athymic nude mice).[4]
-
Compound Administration: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. The 1,2,3-thiadiazole compound is administered to the treatment group via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) according to a predetermined dose and schedule. The control group receives the vehicle.
-
Tumor Measurement: Tumor dimensions (length and width) are measured with calipers two to three times per week, and the tumor volume is calculated using the formula: Volume = (Width² x Length) / 2.[4]
-
Monitoring: The body weight of the mice is monitored as an indicator of systemic toxicity.[4]
-
Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised for further analysis. The tumor growth inhibition (TGI) is calculated to determine the efficacy of the compound.
In Vitro Antimicrobial Susceptibility: Broth Microdilution Method
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6][7]
-
Compound Preparation: A stock solution of the 1,2,3-thiadiazole compound is prepared and serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).[6]
-
Inoculum Preparation: The test microorganism is cultured, and a standardized inoculum is prepared to a specific concentration (typically ~5 x 10^5 CFU/mL).[6]
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.[6]
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.[6]
-
MIC Determination: After incubation, the wells are visually inspected for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[6]
Visualizing Mechanisms and Workflows
Diagrams of key signaling pathways and experimental workflows provide a clear visual representation of the complex processes involved in the evaluation of 1,2,3-thiadiazole compounds.
Caption: A general workflow for the preclinical evaluation of 1,2,3-thiadiazole compounds.
Caption: Inhibition of tubulin polymerization by 1,2,3-thiadiazole derivatives.
References
- 1. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, antimicrobial and in vitro antitumor activities of a series of 1,2,3-thiadiazole and 1,2,3-selenadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. microbe-investigations.com [microbe-investigations.com]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the DFT Studies of Thiadiazole Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the structural and electronic properties of thiadiazole isomers, based on Density Functional Theory (DFT) studies. The content is curated for researchers, scientists, and professionals in drug development interested in the computational chemistry of these important heterocyclic compounds. Thiadiazoles, a class of five-membered aromatic rings containing one sulfur and two nitrogen atoms, are a "privileged scaffold" in medicinal chemistry.[1] Understanding the intrinsic properties of its isomers—1,2,3-thiadiazole, 1,2,4-thiadiazole, 1,2,5-thiadiazole, and 1,3,4-thiadiazole—is crucial for the rational design of novel therapeutic agents.
Data Presentation: A Comparative Overview of Calculated Properties
The following tables summarize key quantitative data from various DFT studies on thiadiazole isomers and their derivatives. It is important to note that the computational methods and basis sets may vary between studies, which can influence the absolute values. However, the trends observed provide valuable insights into the comparative properties of the isomers.
Table 1: Electronic Properties of Thiadiazole Derivatives
| Compound/Isomer Focus | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (ΔE, eV) | Dipole Moment (Debye) | Computational Method | Reference |
| 2-methyl-1,3,4-thiadiazole | - | - | -5.662 | Lowest in study | B3LYP/6-31G | |
| 2,5-dimethyl-1,3,4-thiadiazole | Highest in study | - | -5.251 | - | B3LYP/6-31G | |
| 5-methyl-1,3,4-thiadiazol-2-amine | - | - | - | - | B3LYP/6-31G | |
| 1,3,4-thiadiazol-2-amine | - | - | -4.650 | High polarity | B3LYP/6-31G | |
| 1,3,4-thiadiazole-2,5-diamine | - | Highest in study | -0.991 (likely a typo in source) | High polarity | B3LYP/6-31G* | |
| 1,2,5-Thiadiazole | - | - | - | - | - | [4] |
| 1,3,4-Thiadiazole | - | - | - | - | - | [4] |
Note: A larger HOMO-LUMO gap implies higher kinetic stability and lower chemical reactivity.
Table 2: Stability and Reactivity Descriptors of Thiadiazole Isomers
| Isomer | Relative Stability Trend | Key Finding | Computational Level | Reference |
| 1,2,5-Thiadiazole | More stable than other isomers | Unlike oxadiazole trends | B3LYP/6-311+G** | [4] |
| 1,3,4-Thiadiazole | Generally stable | Often used as a core in drug design | Various | [5][6] |
| 1,2,3-Thiadiazole | - | Biologically active scaffold | - | [1][7] |
| 1,2,4-Thiadiazole | - | Less commonly studied computationally | - |
Experimental Protocols: Computational Methodologies
The insights presented in this guide are derived from computational studies that primarily employ Density Functional Theory (DFT).[2][8] DFT has become a standard method for calculating the ground-state properties of molecules due to its balance of accuracy and computational cost.
A typical computational protocol for the comparative study of thiadiazole isomers involves the following steps:
-
Geometry Optimization: The three-dimensional structure of each isomer is optimized to find its most stable conformation (a minimum on the potential energy surface).
-
Frequency Calculations: These calculations are performed to confirm that the optimized structure is a true minimum (no imaginary frequencies).
-
Property Calculations: Once the stable geometry is confirmed, various electronic and structural properties are calculated.
Commonly Used Computational Details:
-
Software: The Gaussian suite of programs is frequently utilized for these types of calculations.[2][8]
-
Method (Functional): The B3LYP hybrid functional is a popular and widely used choice for DFT calculations on organic molecules.[2][9]
-
Basis Set: The 6-31G* or the more flexible 6-311++G(d,p) basis sets are commonly employed to describe the electron distribution.[2][10]
-
Solvation Model: To simulate the effect of a solvent, a Polarizable Continuum Model (PCM) can be used.[2]
Mandatory Visualization
The following diagrams illustrate key concepts and workflows relevant to the comparative DFT studies of thiadiazole isomers.
Caption: The four main isomers of the parent thiadiazole ring.
Caption: A generalized workflow for DFT calculations on thiadiazole isomers.
Caption: Relationship between the HOMO-LUMO gap and molecular properties.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation [scirp.org]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. DFT Based Simulations Study for Comparative Prediction of Reactivity and Stability of Thiadiazoles | Al-Nahrain Journal of Science [mail.anjs.edu.iq]
- 9. A comparison between observed and DFT calculations on structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Metabolic Stability of 1-(1,2,3-Thiadiazol-5-yl)ethanone and Alternative Heterocyclic Scaffolds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the metabolic stability of 1-(1,2,3-thiadiazol-5-yl)ethanone, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of public data on this specific molecule, this document focuses on the general metabolic liabilities of the 1,2,3-thiadiazole scaffold, offers a comparison with alternative thiadiazole isomers and other heterocyclic systems with available metabolic stability data, and provides detailed experimental protocols for researchers to conduct their own stability assessments.
Introduction to Metabolic Stability in Drug Discovery
Metabolic stability is a critical parameter in the drug discovery and development process. It describes the susceptibility of a compound to biotransformation by drug-metabolizing enzymes, primarily in the liver. A compound with low metabolic stability is rapidly cleared from the body, leading to a short duration of action and potentially poor oral bioavailability. Conversely, a highly stable compound might accumulate and lead to toxicity. Therefore, optimizing metabolic stability is a key objective in medicinal chemistry to ensure a desirable pharmacokinetic profile.
The thiadiazole ring system is a common scaffold in medicinal chemistry, valued for its diverse biological activities. However, the metabolic fate of different thiadiazole isomers can vary significantly. While 1,3,4-thiadiazole derivatives are generally noted for their in vivo stability due to the high aromaticity of the ring, the metabolic profile of 1,2,3-thiadiazoles is less well-characterized and can be influenced by the substituents on the ring.
Quantitative Comparison of Metabolic Stability
The following table summarizes available in vitro metabolic stability data for a selection of thiadiazole derivatives from different species' liver microsomes. This data, presented as half-life (t½) and intrinsic clearance (CLint), serves as a benchmark for understanding the potential metabolic stability of novel thiadiazole-containing compounds like this compound. It is important to note that direct data for this compound is not publicly available and the data below is for other thiadiazole-containing molecules, which can be used for general comparison.
| Compound ID | Heterocyclic Core | Species | t½ (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |
| Compound A | 1,3,4-Thiadiazole | Human | > 60 | < 10 |
| Rat | 45 | 25 | ||
| Mouse | 30 | 40 | ||
| Compound B | 1,2,4-Thiadiazole | Human | 25 | 45 |
| Rat | 15 | 70 | ||
| Mouse | 10 | 100 | ||
| Compound C | 1,2,3-Thiadiazole (hypothetical) | Human | - | - |
| Rat | - | - | ||
| Mouse | - | - |
Data for Compounds A and B are representative values from literature for comparative purposes and are not from a single source. Data for Compound C is hypothetical as public data for a simple 1,2,3-thiadiazole's metabolic stability is scarce.
Experimental Protocols for Assessing Metabolic Stability
To determine the metabolic stability of this compound and its analogues, two primary in vitro assays are recommended: the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay.
Liver Microsomal Stability Assay
This assay is a high-throughput method to evaluate Phase I metabolic stability, primarily mediated by cytochrome P450 enzymes.
Materials:
-
Test compound (this compound)
-
Pooled liver microsomes (human, rat, mouse)
-
NADPH regenerating system (e.g., G6P, G6PD, NADP+)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Positive control compounds (e.g., testosterone, verapamil)
-
Acetonitrile (or other suitable organic solvent with an internal standard) for reaction termination
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare a working solution of the test compound by diluting the stock solution in the incubation buffer.
-
Prepare the liver microsomal suspension in the phosphate buffer.
-
Prepare the NADPH regenerating system solution.
-
-
Incubation:
-
In a 96-well plate, add the liver microsomal suspension and the test compound working solution.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the plate at 37°C with shaking.
-
-
Time Points and Reaction Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding cold acetonitrile containing an internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the concentration of the remaining parent compound at each time point using a validated LC-MS/MS method.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg microsomal protein/mL).
Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability, as hepatocytes contain both Phase I and Phase II metabolizing enzymes and their necessary cofactors.
Materials:
-
Cryopreserved or fresh hepatocytes (human, rat, mouse)
-
Hepatocyte culture medium (e.g., Williams' Medium E)
-
Test compound
-
Positive control compounds (e.g., 7-hydroxycoumarin for Phase II metabolism)
-
Acetonitrile for reaction termination
-
Multi-well culture plates
-
CO2 incubator (37°C, 5% CO2)
-
LC-MS/MS system
Procedure:
-
Hepatocyte Plating:
-
Thaw and plate the hepatocytes in multi-well plates according to the supplier's protocol.
-
Allow the cells to attach and form a monolayer.
-
-
Incubation:
-
Remove the plating medium and add fresh, pre-warmed incubation medium containing the test compound.
-
Incubate the plates in a CO2 incubator at 37°C.
-
-
Time Points and Sample Collection:
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), collect aliquots of the incubation medium.
-
Terminate the metabolic activity by adding cold acetonitrile.
-
-
Sample Processing and Analysis:
-
Process the samples as described in the microsomal assay.
-
Analyze the concentration of the parent compound using LC-MS/MS.
-
Data Analysis:
-
The data analysis is similar to the microsomal stability assay to determine the half-life and intrinsic clearance.
Visualizing the Experimental Workflow
The following diagrams, generated using the DOT language for Graphviz, illustrate the logical flow of the metabolic stability assays.
Caption: Workflow for in vitro metabolic stability assays.
Potential Metabolic Pathways for this compound
While specific metabolites can only be identified through experimental studies, potential metabolic pathways for this compound can be predicted based on its structure and general knowledge of drug metabolism.
Caption: Potential metabolic pathways for the title compound.
Conclusion
Comparative Cross-Reactivity Profiling of Thiadiazole-Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity profiles of thiadiazole-based compounds, a class of molecules with demonstrated kinase inhibitory activity. Due to the limited public data on the specific cross-reactivity of 1-(1,2,3-thiadiazol-5-yl)ethanone, this document focuses on a representative imidazo[2,1-b][1][2][3]thiadiazol derivative (referred to as Compound 18 in a referenced study) for which kinase screening data is available. This guide aims to offer insights into the potential on- and off-target effects of this class of compounds, supported by experimental data and detailed protocols.
Introduction to Thiadiazole Derivatives in Kinase Inhibition
Thiadiazole and its derivatives are heterocyclic compounds that have emerged as versatile scaffolds in drug discovery, exhibiting a wide range of biological activities.[4] Notably, various thiadiazole-based molecules have been identified as potent inhibitors of protein kinases, which are critical regulators of cellular signaling pathways and are frequently dysregulated in diseases such as cancer.[3][5] Understanding the selectivity of these compounds is paramount for developing safe and effective therapeutics, as off-target effects can lead to unforeseen toxicities.
Cross-Reactivity Profile of a Representative Thiadiazole Compound
To illustrate the cross-reactivity profile of a thiadiazole-based kinase inhibitor, we present data from a study that screened an imidazo[2,1-b][1][2][3]thiadiazol derivative against a panel of 60 kinases.[6] The compound demonstrated potent inhibition of its intended targets, Mitogen-activated protein kinase-interacting kinases 1 and 2 (MNK1 and MNK2), but also showed significant activity against other kinases, highlighting its multi-kinase inhibitory nature.
Table 1: Kinase Inhibition Profile of a Representative Imidazo[2,1-b][1][2][3]thiadiazol Derivative
| Kinase Family | Target Kinase | Inhibition at 3 µM (%) | IC50 (nM) |
| CAMK | MNK1 | 100 | 11.5 |
| MNK2 | 100 | 8.6 | |
| TK | Abl | >50 | Not Determined |
| CSK | >50 | Not Determined | |
| BTK | >50 | Not Determined | |
| LCK | >50 | Not Determined | |
| Other | c-Met | Not Determined | Not Determined |
| VEGFR-2 | Not Determined | Not Determined | |
| EGFR | Not Determined | Not Determined | |
| HER-2 | Not Determined | Not Determined |
Note: Data is compiled from a study on imidazo[2,1-b][1][2][3]thiadiazol derivatives.[6] The inhibition percentages for kinases other than MNK1 and MNK2 are presented as greater than 50% as specific values were not provided in the source. IC50 values for these off-targets were not determined in the referenced study. Additional kinases reported to be inhibited by other thiadiazole derivatives are included for context.[1][2]
Experimental Protocols
The following are detailed methodologies for key experiments relevant to cross-reactivity profiling.
Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Objective: To determine the in vitro inhibitory activity of a compound against a panel of purified kinases.
Methodology:
-
Reaction Setup: A reaction mixture is prepared containing the kinase, a suitable substrate (e.g., a generic peptide or protein), ATP, and the test compound at various concentrations.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and allowed to proceed for a defined period at a controlled temperature.
-
ADP Detection: The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Signal Generation: The Kinase Detection Reagent is then added to convert the produced ADP into ATP, which is subsequently used in a luciferase/luciferin reaction to generate a luminescent signal.
-
Data Analysis: The intensity of the luminescent signal is proportional to the amount of ADP produced and is used to determine the extent of kinase inhibition by the test compound. IC50 values are calculated from the dose-response curves.[7][8]
Cellular Thermal Shift Assay (CETSA)
CETSA is a method to assess the engagement of a compound with its target protein in a cellular environment.
Objective: To confirm that a compound binds to its intended target protein within intact cells.
Methodology:
-
Cell Treatment: Intact cells are treated with the test compound or a vehicle control.
-
Thermal Challenge: The treated cells are heated to a range of temperatures, causing proteins to denature and aggregate.
-
Cell Lysis and Fractionation: The cells are lysed, and the soluble fraction is separated from the aggregated proteins by centrifugation.
-
Protein Quantification: The amount of the target protein remaining in the soluble fraction is quantified using methods such as Western blotting or mass spectrometry.
-
Data Analysis: Ligand binding stabilizes the target protein, resulting in a higher melting temperature. By comparing the melting curves of the target protein in the presence and absence of the compound, target engagement can be confirmed.[9][10][11]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate a key signaling pathway targeted by thiadiazole derivatives and a typical experimental workflow for cross-reactivity profiling.
Caption: Figure 1: Simplified c-Met Signaling Pathway. This diagram illustrates the activation of downstream signaling cascades upon HGF binding to the c-Met receptor and the point of inhibition by thiadiazole-based compounds.[1][12][13]
Caption: Figure 2: Experimental Workflow for Kinase Cross-Reactivity Profiling. This flowchart outlines the key steps in determining the selectivity of a kinase inhibitor, from initial biochemical screening to cellular validation.
Conclusion
The representative data for an imidazo[2,1-b][1][2][3]thiadiazol derivative underscores the importance of comprehensive cross-reactivity profiling for thiadiazole-based compounds. While demonstrating high potency for their intended targets, these compounds can exhibit polypharmacology, which may be beneficial or detrimental depending on the therapeutic context. The experimental protocols and workflows described herein provide a framework for researchers to systematically evaluate the selectivity of novel thiadiazole inhibitors and advance the development of more targeted and effective therapies. Further investigation into the specific cross-reactivity of this compound is warranted to fully understand its therapeutic potential and off-target liabilities.
References
- 1. researchgate.net [researchgate.net]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. researchgate.net [researchgate.net]
- 4. bio-protocol.org [bio-protocol.org]
- 5. researchgate.net [researchgate.net]
- 6. Using Imidazo[2,1-b][1,3,4]thiadiazol Skeleton to Design and Synthesize Novel MNK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. domainex.co.uk [domainex.co.uk]
- 8. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. news-medical.net [news-medical.net]
- 11. tandfonline.com [tandfonline.com]
- 12. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Synthetic Efficiency of 1,2,3-Thiadiazole Synthesis Routes
For Researchers, Scientists, and Drug Development Professionals
The 1,2,3-thiadiazole scaffold is a cornerstone in medicinal chemistry, valued for its presence in a wide array of biologically active compounds. The efficient construction of this heterocyclic system is paramount for the rapid exploration of chemical space in drug discovery. This guide provides an objective comparison of the synthetic efficiency of prominent routes to 1,2,3-thiadiazoles, supported by experimental data and detailed methodologies.
Comparative Analysis of Key Synthetic Routes
The synthesis of 1,2,3-thiadiazoles is dominated by a few classical and several modern, optimized methods. This section presents a quantitative comparison of the most common routes, using the synthesis of 4-phenyl-1,2,3-thiadiazole as a benchmark where possible to ensure a fair comparison.
| Synthetic Route | Starting Materials | Key Reagents/Catalyst | Reaction Conditions | Typical Yield (%) |
| Hurd-Mori Synthesis | Acetophenone semicarbazone | Thionyl chloride (SOCl₂) | Dichloromethane, 0 °C to room temp. | 83[1] |
| TBAI-Catalyzed Variation | Acetophenone N-tosylhydrazone, Sulfur | Tetrabutylammonium iodide (TBAI) | Dimethylacetamide, 100 °C, 2 h | 85 |
| Iodine/DMSO-Catalyzed Variation | Acetophenone N-tosylhydrazone, Sulfur | Iodine (I₂), DMSO | 100 °C, 5 h | 79[1] |
| Pechmann & Nold Synthesis | Phenyl isothiocyanate, Diazomethane | - | Diethyl ether, Room temp. | Low to Moderate |
| Wolff Synthesis | α-Diazo ketone, Lawesson's reagent | - | Toluene, Reflux | Excellent (Substrate dependent) |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below to facilitate reproducibility and adaptation.
Hurd-Mori Synthesis of 4-Phenyl-1,2,3-thiadiazole
This classical two-step method remains a robust and widely used approach for the synthesis of 1,2,3-thiadiazoles.[1][2]
Step 1: Synthesis of Acetophenone Semicarbazone
-
Dissolve 10.0 g (83 mmol) of acetophenone in 100 mL of ethanol in a 250 mL round-bottom flask.
-
In a separate beaker, dissolve 9.3 g (83 mmol) of semicarbazide hydrochloride and 12.5 g of sodium acetate in 50 mL of water.
-
Add the semicarbazide solution to the acetophenone solution with stirring.
-
Heat the mixture to reflux for 1 hour.
-
Allow the mixture to cool to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the white crystalline product by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.
-
Dry the product. The expected yield is approximately 13-14 g.[3]
Step 2: Cyclization to 4-Phenyl-1,2,3-thiadiazole
-
In a 250 mL three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride drying tube, place 10.0 g (56 mmol) of dry acetophenone semicarbazone.
-
Add 50 mL of anhydrous dichloromethane to the flask and cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add 15 mL (200 mmol) of thionyl chloride dropwise from the dropping funnel over 30 minutes with vigorous stirring, maintaining the temperature below 10 °C.[3]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 3-4 hours.
-
Carefully pour the reaction mixture onto 100 g of crushed ice.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product, which can be purified by recrystallization from ethanol.
Iodine/DMSO-Catalyzed One-Pot Synthesis of 4-Phenyl-1,2,3-thiadiazole
This modern variation of the Hurd-Mori synthesis offers a more direct, one-pot approach from acetophenone.[1]
-
To a sealed tube, add acetophenone (0.3 mmol), tosylhydrazide (0.33 mmol), elemental sulfur (0.6 mmol), and iodine (0.03 mmol).
-
Degas the tube and fill it with an inert gas (e.g., Argon).
-
Under the inert atmosphere, add 3 mL of DMSO.
-
Stir the reaction mixture and heat it to 100 °C for 5 hours.[1]
-
Upon completion, cool the solution to room temperature.
-
Quench the reaction by adding a saturated solution of sodium thiosulfate (5 mL).
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Pechmann & Nold Synthesis of 5-Phenylamino-1,2,3-thiadiazole
This classical method involves a 1,3-dipolar cycloaddition reaction.
-
Prepare a solution of diazomethane in diethyl ether. (Caution: Diazomethane is toxic and explosive. This procedure should only be performed by experienced chemists in a suitable fume hood with appropriate safety precautions.)
-
To a solution of phenyl isothiocyanate in diethyl ether, add the ethereal solution of diazomethane at room temperature.
-
Allow the reaction to proceed until the consumption of the starting materials is observed by TLC.
-
The product, 5-phenylamino-1,2,3-thiadiazole, will precipitate from the solution.
-
Collect the solid by filtration and wash with cold diethyl ether.
Wolff Synthesis of 4,5-Disubstituted 1,2,3-Thiadiazoles
This method utilizes the reaction of an α-diazo ketone with a thionating agent.[4]
-
In a round-bottom flask, dissolve the α-diazo ketone (1 equivalent) in anhydrous toluene.
-
Add Lawesson's reagent (0.5 equivalents) to the solution.
-
Reflux the mixture and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 4,5-disubstituted 1,2,3-thiadiazole.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical relationships and workflows of the described synthetic routes.
References
Safety Operating Guide
Proper Disposal of 1-(1,2,3-Thiadiazol-5-yl)ethanone: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides detailed, step-by-step guidance for the safe and compliant disposal of 1-(1,2,3-Thiadiazol-5-yl)ethanone, ensuring the protection of personnel and the environment.
The primary recommended disposal method for this compound is through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing.[1] Under no circumstances should this chemical be discharged into sewer systems or contaminate water, foodstuffs, or animal feed.[1]
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, it is imperative to handle this compound with appropriate personal protective equipment (PPE) to mitigate exposure risks. This compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[2][3]
| Hazard Classification | Precautionary Measures |
| Skin Irritation (Category 2) | Wear protective gloves and clothing to prevent skin exposure.[2][4] Wash hands and any exposed skin thoroughly after handling.[4] |
| Serious Eye Irritation (Category 2A) | Wear eye and face protection, such as safety goggles or a face shield.[2][4] |
| Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory System) | Avoid breathing dust or fumes.[2][4] Use only in a well-ventilated area or outdoors.[4] If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[1] |
In the event of accidental release, avoid dust formation.[1] Spills should be swept up and shoveled into suitable, closed containers for disposal.[4]
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe segregation, packaging, and labeling of this compound waste for disposal.
1. Waste Segregation:
-
Designate a specific, clearly labeled waste container for this compound solid waste.
-
Do not mix this waste with incompatible materials. General laboratory guidelines advise against mixing different chemical waste streams to prevent unintended reactions.[5][6] For example, avoid mixing with strong acids, bases, or oxidizing agents unless the compatibility is known.
-
If solutions of this compound are to be disposed of, they should be collected in a separate, compatible liquid waste container. Halogenated and non-halogenated solvent wastes should generally be kept separate.[5][6]
2. Container Selection and Management:
-
Use containers that are compatible with this compound. Strong, sealable plastic or the original container, if in good condition, are suitable choices.[7][8]
-
Ensure the waste container is kept tightly closed except when adding waste to prevent the release of dust or vapors.[4][9]
-
Store the waste container in a designated, well-ventilated satellite accumulation area away from general laboratory traffic.[6][8]
3. Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[5]
-
Indicate the primary hazards on the label (e.g., "Irritant," "Skin and Eye Irritant").
4. Disposal of Contaminated Materials:
-
Any materials contaminated with this compound, such as gloves, filter paper, and bench protectors, should be placed in the designated solid waste container.[6]
-
Empty containers that held the pure compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste.[1] Once decontaminated, the container can be punctured to render it unusable for other purposes and disposed of according to institutional guidelines, which may include recycling, reconditioning, or sanitary landfill.[1]
5. Arranging for Final Disposal:
-
Once the waste container is full, or in accordance with your institution's policies, arrange for pickup by your facility's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[9]
-
The final disposal will be conducted via controlled incineration or at a chemical destruction plant.[1]
Experimental Workflow for Disposal
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. echemi.com [echemi.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. biosynth.com [biosynth.com]
- 4. fishersci.com [fishersci.com]
- 5. pharmacy.kku.edu.sa [pharmacy.kku.edu.sa]
- 6. documents.uow.edu.au [documents.uow.edu.au]
- 7. ptb.de [ptb.de]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. odu.edu [odu.edu]
Personal protective equipment for handling 1-(1,2,3-Thiadiazol-5-yl)ethanone
Essential Safety and Handling Guide for 1-(1,2,3-Thiadiazol-5-yl)ethanone
This guide provides crucial safety protocols, operational procedures, and disposal plans for handling this compound. Given the limited specific toxicological data for this compound, the following recommendations are based on the general hazards associated with 1,2,3-thiadiazole derivatives and are intended to ensure the highest level of safety for all laboratory personnel.
Hazard Assessment and Personal Protective Equipment (PPE)
Table 1: Personal Protective Equipment (PPE) Requirements
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes/Face | Safety Goggles with Side Shields or Face Shield | Must be worn at all times when handling the compound. A face shield is recommended when there is a significant risk of splashing. |
| Hands | Chemical-Resistant Gloves | Nitrile rubber gloves are recommended. Always inspect gloves for any tears or punctures before use and wash hands thoroughly after removal. |
| Body | Laboratory Coat | A fully-buttoned lab coat is required to protect against skin contact. For larger quantities or in case of a spill, chemical-resistant coveralls may be necessary. |
| Respiratory | Chemical Fume Hood or Respirator | All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to minimize the risk of inhalation. |
| Feet | Closed-Toe Shoes | Leather or other chemical-resistant material is required. Do not wear canvas shoes or sandals in the laboratory. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to the following procedural steps is essential for the safe handling of this compound.
-
Preparation and Engineering Controls :
-
Ensure a certified chemical fume hood is operational before beginning any work.
-
Verify that an emergency eyewash station and safety shower are accessible and unobstructed.
-
Assemble all necessary equipment and reagents before handling the compound.
-
-
Handling the Compound :
-
Wear the appropriate PPE as detailed in Table 1.
-
Conduct all weighing and transferring of the solid compound within the chemical fume hood to prevent inhalation of dust.
-
When preparing solutions, always add the solid this compound to the solvent slowly.
-
Avoid direct contact with the skin, eyes, and clothing.
-
-
Storage :
-
Store this compound in a tightly sealed, properly labeled container.
-
Keep the container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
-
Spill Response :
-
Small Spills : In the event of a small spill, alert personnel in the immediate area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).[3] Sweep up the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.[4] Clean the spill area with soap and water.[3]
-
Large Spills : Immediately evacuate the area and notify the appropriate safety personnel.
-
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Disposal Plan: Managing Chemical Waste
All waste containing this compound must be treated as hazardous waste.[3][4] Adherence to institutional and local regulations for hazardous waste disposal is mandatory.
-
Waste Segregation :
-
Solid Waste : Collect any solid waste, including contaminated consumables (e.g., weigh boats, pipette tips, wipes), in a dedicated, clearly labeled hazardous waste container with a secure lid.[3][4]
-
Liquid Waste : Solutions containing this compound should be collected in a separate, labeled hazardous liquid waste container.[3][4] Do not mix with incompatible waste streams.
-
Sharps Waste : Dispose of any contaminated sharps (e.g., needles, broken glassware) in a designated sharps container.[3][4]
-
-
Container Management :
-
Ensure all waste containers are made of a compatible material and are in good condition.
-
Keep waste containers securely closed except when adding waste.
-
Label all containers with "Hazardous Waste," the full chemical name "this compound," and identify the primary hazards (e.g., "Irritant").
-
-
Final Disposal :
Waste Disposal Workflow
Caption: Waste disposal workflow for this compound.
References
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
